Ceftobiprole medocaril
Description
This compound is a prodrug of [ceftobiprole], a fifth-generation semisynthetic cephalosporin antibacterial. Ceftobiprole is a broad-spectrum agent with demonstrated activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Staphylcoccus aureus (methicillin-resistant Staphylococcus aureus; MRSA). The EMA's Committee for Medicinal Products for Human Use (CHMP) adopted a negative opinion of this compound in February 2010, recommending the refusal of its marketing authorization in the European Union primarily due to data quality issues in pivotal clinical studies. It received its first approval in Canada in October 2017 for use in certain patients with bacterial pneumonia, and was subsequently approved in the United States with additional indications for skin and skin structure infections and bacteremia in April 2024.
This compound Sodium is the sodim salt form of this compound, a water-soluble prodrug of ceftobiprole, a pyrrolidinone cephalosporin antibiotic, with bactericidal activity. Ceftobiprole binds to and inactivates penicillin-binding proteins (PBPs), enzymes involved in the terminal stages of bacterial cell wall assembly and cell wall reshaping during bacterial growth and division. This agent exhibits a broad spectrum of activity against gram-negative and gram-positive pathogens including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA). Ceftobiprole is refractory to hydrolysis by class A and class C lactamases.
a ceftobiprole prodrug
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N8O11S2/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31)/b11-6+,30-15-/t13-,16-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTSMHTWUFCYMJ-YIOMYIDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\O)/C6=NSC(=N6)N)SC4)C(=O)O)/C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376653-43-9 | |
| Record name | Ceftobiprole medocaril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376653-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftobiprole Medocaril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376653439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftobiprole medocaril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14733 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEFTOBIPROLE MEDOCARIL FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXV28V1B07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ceftobiprole Medocaril Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceftobiprole (B606590) medocaril is a fifth-generation cephalosporin (B10832234) with potent bactericidal activity against a broad spectrum of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals. The core of ceftobiprole's efficacy against MRSA lies in its ability to effectively bind to and inhibit Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin (B1676495) resistance in staphylococci.
Pharmacokinetics: From Prodrug to Active Moiety
Ceftobiprole is administered intravenously as the water-soluble prodrug, ceftobiprole medocaril.[1][2] This formulation enhances its stability and solubility for administration. Following intravenous infusion, this compound is rapidly and completely converted to its active form, ceftobiprole, by plasma esterases.[1][2][3][4] This conversion is a swift process, generally occurring in under a minute, and is minimally affected by other medications or patient disease states.[1]
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal activity of ceftobiprole stems from its inhibition of bacterial cell wall synthesis.[3][4] Like other β-lactam antibiotics, ceftobiprole targets and binds to essential penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[4] By binding to these enzymes, ceftobiprole inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][4]
Overcoming MRSA Resistance: High Affinity for PBP2a
The primary mechanism of resistance in MRSA is the expression of PBP2a, encoded by the mecA gene. PBP2a has a low affinity for most β-lactam antibiotics, allowing it to continue cell wall synthesis even in their presence. Ceftobiprole is distinguished by its high binding affinity for PBP2a.[3][4][5] It forms a stable acyl-enzyme complex with PBP2a, effectively inhibiting its function.[1] This strong interaction is a key contributor to ceftobiprole's potent activity against MRSA.[3][4] The effectiveness of ceftobiprole against MRSA is attributed to a combination of an increased rate of acylation, high intrinsic affinity, and a low deacylation rate, leading to significant inhibition of the PBP2a active site.[6]
Quantitative Data
In Vitro Susceptibility of S. aureus
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ceftobiprole against methicillin-susceptible S. aureus (MSSA) and MRSA isolates from various studies.
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| MSSA | 11,563 | 0.5 | 0.5 | [7] |
| MRSA | 8,184 | 1 | 2 | [7] |
| MDR MRSA | - | 1 | 2 | [7] |
| MSSA | - | 0.25 | 1 | [8] |
| MRSA | - | 0.5 | 1 | [8] |
| MSSA | - | 0.25 | 0.5 | [9] |
| MRSA | - | 1 | 2 | [9] |
| MRSA | 49 | 1 | 1.5 | [10] |
MDR: Multidrug-resistant
Penicillin-Binding Protein (PBP) Affinity
The table below presents the 50% inhibitory concentrations (IC₅₀) of ceftobiprole for various PBPs in S. aureus.
| PBP Target | S. aureus Strain | Ceftobiprole IC₅₀ (μg/mL) | Reference |
| PBP1 | ATCC 29213 (MSSA) | ≤1 | [8] |
| PBP2 | ATCC 29213 (MSSA) | ≤1 | [8] |
| PBP3 | ATCC 29213 (MSSA) | ≤1 | [8] |
| PBP4 | ATCC 29213 (MSSA) | ≤1 | [8] |
| PBP2a | OC 3726 (MRSA) | 0.6 - 1.7 | [1] |
| PBP2a | MRSA | <1 | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of ceftobiprole.
Penicillin-Binding Protein (PBP) Binding Assay
A competitive binding assay is commonly employed to determine the affinity of ceftobiprole for PBPs, particularly PBP2a.
Methodology:
-
Preparation of MRSA Membranes: Isolate membrane fractions containing PBPs from an MRSA strain.
-
Saturation of non-PBP2a PBPs (Optional but recommended for PBP2a-specific assays): Pre-incubate the membrane preparation with an excess of a β-lactam that has a low affinity for PBP2a (e.g., clavulanic acid) to saturate other PBPs.
-
Competitive Binding: Incubate the membrane preparation with varying concentrations of ceftobiprole for a defined period (e.g., 10-30 minutes) to allow for binding to PBP2a.
-
Fluorescent Labeling: Add a fluorescently labeled β-lactam probe (e.g., Bocillin-FL or a biotinylated ampicillin (B1664943) followed by a fluorescent streptavidin conjugate) at a saturating concentration and incubate for a further defined period. This probe will bind to any PBP2a not occupied by ceftobiprole.
-
Detection and Quantification: Separate the PBP-probe complexes by SDS-PAGE. Visualize the fluorescent bands using an appropriate imager. The intensity of the fluorescent signal is inversely proportional to the amount of ceftobiprole bound to PBP2a.
-
IC₅₀ Determination: Quantify the band intensities and calculate the IC₅₀ value, which is the concentration of ceftobiprole required to inhibit 50% of the binding of the fluorescent probe to PBP2a.
Time-Kill Curve Analysis
Time-kill assays are performed to assess the bactericidal activity of ceftobiprole over time.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain in a suitable broth medium (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Ceftobiprole: Add ceftobiprole at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar). Incubate the plates for 24-48 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[12]
Conclusion
This compound's mechanism of action against MRSA is a well-defined process involving its conversion to the active form, ceftobiprole, which then effectively inhibits bacterial cell wall synthesis by binding to and inactivating PBP2a. This high affinity for the primary determinant of methicillin resistance underlies its potent anti-MRSA activity. The quantitative data from in vitro susceptibility testing and PBP binding assays consistently demonstrate its efficacy. The standardized experimental protocols outlined provide a framework for the continued investigation and development of this important antimicrobial agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth microdilution susceptibility testing. [bio-protocol.org]
- 6. Structural Insights into the Anti-methicillin-resistant Staphylococcus aureus (MRSA) Activity of Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antistaphylococcal Activity of Ceftobiprole, a New Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Ceftobiprole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftobiprole (B606590) is a fifth-generation cephalosporin (B10832234) with broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1][2][3] Notably, it is the first cephalosporin to demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Administered intravenously as the prodrug ceftobiprole medocaril, it is rapidly converted to its active form, ceftobiprole, by plasma esterases.[4][6] This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of ceftobiprole, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacokinetics
Ceftobiprole exhibits linear pharmacokinetics and is primarily eliminated through renal excretion.[6][7] Its pharmacokinetic profile is characterized by a relatively short half-life and distribution that approximates the extracellular fluid volume.[4]
Absorption and Distribution
Being an intravenous agent, ceftobiprole's bioavailability is 100%. The prodrug, this compound, is rapidly and almost completely converted to the active drug upon infusion.[4] Ceftobiprole has low plasma protein binding (approximately 16% in humans) and this binding is independent of drug concentration.[4][8] Its steady-state volume of distribution is around 18.4 liters in humans, which is similar to the volume of extracellular fluid.[4] Studies in animal models have shown good penetration into various tissues, including the epithelial lining fluid of the lungs.[5][9]
Metabolism and Excretion
Ceftobiprole undergoes minimal hepatic metabolism.[4] The primary metabolic pathway is the hydrolysis of the beta-lactam ring to form an inactive open-ring metabolite, which accounts for about 4% of the systemic exposure of ceftobiprole.[4] The drug is predominantly excreted unchanged in the urine, with approximately 80-90% of an administered dose recovered in the urine.[6][10] The primary mechanism of renal elimination is glomerular filtration.[4][11] Consequently, dose adjustments are necessary for patients with moderate to severe renal impairment.[6][7]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of ceftobiprole from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Ceftobiprole in Humans (Single 500 mg dose infused over 2 hours)
| Parameter | Value | Reference |
| Cmax (mg/L) | 29.2 ± 5.5 | [12] |
| AUC (mg·h/L) | 104 ± 13 | [12] |
| t½ (h) | 3.1 ± 0.3 | [12] |
| Vd (L) | 21.7 ± 3.3 | [12] |
| Plasma Protein Binding (%) | 16 | [12] |
| Total Clearance (L/h) | 4.8 ± 0.7 | [12] |
| Renal Clearance (L/h) | 4.1 ± 0.7 | [12] |
| Active Urinary Excretion (%) | 83.1 ± 9.1 | [12] |
Table 2: Pharmacokinetic Parameters of Ceftobiprole in Murine Models
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (min·µg/mL) | t½ (h) | Reference |
| Immunocompetent Mice (S. aureus skin infection) | 12.5 s.c. | 17 | 481 | ~0.5 | [13] |
| 50 s.c. | 66 | 2,336 | ~0.5 | [13] | |
| Immunocompromised Mice (P. aeruginosa skin infection) | 50 s.c. | 69 | - | ~0.5 | [13] |
| Neutropenic Mice (Thigh/Lung Infection) | Multiple Doses | - | AUC/dose: 1.8-2.8 | 0.29-0.51 | [14][15] |
| Infected Neutropenic BALB/c Mice (Pneumonia) | Multiple Doses | - | - | 0.25-0.45 | [5] |
Pharmacodynamics
The bactericidal activity of ceftobiprole is time-dependent, with the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) being the primary pharmacodynamic index correlating with efficacy.[6][9][14]
Mechanism of Action
Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][16] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][17] A key feature of ceftobiprole is its high affinity for PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are modified PBPs that confer resistance to many other β-lactam antibiotics.[1][16][17] This strong binding to otherwise resistant PBPs is a major contributor to its expanded spectrum of activity.[1][17]
In Vivo Efficacy and Pharmacodynamic Targets
Ceftobiprole has demonstrated efficacy in a variety of animal models of infection, including those caused by MRSA and penicillin-resistant S. pneumoniae.[14][18] The magnitude of the %fT > MIC required for efficacy varies depending on the pathogen.
Table 3: In Vivo Pharmacodynamic Targets for Ceftobiprole
| Pathogen Group | %fT > MIC for Static Effect | %fT > MIC for 2-log10 Kill | Reference |
| S. aureus | 14-28% | 29.3% ± 4.6% | [6][14] |
| S. pneumoniae | 15-22% | 25.8% ± 4.8% | [6][14] |
| Enterobacteriaceae | 36-45% | 64.5% ± 25.1% | [6][14] |
Post-Antibiotic Effect (PAE)
Ceftobiprole exhibits a post-antibiotic effect, which is the suppression of bacterial growth that persists after the antibiotic concentration has fallen below the MIC. The duration of the in vivo PAE is pathogen-dependent.
Table 4: In Vivo Post-Antibiotic Effect of Ceftobiprole
| Pathogen | Animal Model | PAE Duration (hours) | Reference |
| MRSA | Murine Thigh Infection | 3.8 - 4.8 | [14][15] |
| Penicillin-Resistant S. pneumoniae | Murine Thigh Infection | 0 - 0.8 | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of common experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of ceftobiprole.
Murine Thigh Infection Model
This model is frequently used to determine the PK/PD index that best correlates with efficacy and to quantify the magnitude of this index required for different levels of bacterial killing.
-
Animal Model: Typically, neutropenic mice are used to isolate the effect of the antibiotic from the host immune response.[14][15] Neutropenia is induced by injecting cyclophosphamide (B585) intraperitoneally.[19]
-
Infection: A standardized inoculum of the test organism is injected into the thigh muscle of the mice.[14][19]
-
Treatment: Ceftobiprole is administered subcutaneously or intravenously at various doses and dosing intervals to simulate different human exposures.[14][19]
-
Sample Collection and Analysis: At predetermined time points, mice are euthanized, and their thighs are excised and homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate. Blood samples are also collected to determine the serum concentrations of ceftobiprole, typically by a microbiological assay or liquid chromatography-mass spectrometry (LC-MS).[14][15][19]
-
Data Analysis: The change in bacterial load over time is correlated with pharmacokinetic parameters (e.g., AUC/MIC, Cmax/MIC, %fT > MIC) to identify the most predictive PK/PD index.[19]
Murine Pneumonia Model
This model is used to evaluate the efficacy of ceftobiprole in treating respiratory tract infections.
-
Animal Model: Immunocompromised (e.g., neutropenic) mice are often used.[5][9]
-
Infection: Mice are infected via intranasal or intratracheal instillation of a bacterial suspension.[5][9]
-
Treatment: Ceftobiprole is administered, typically subcutaneously, at various doses.[5][9]
-
Sample Collection and Analysis: At the end of the treatment period, lungs are harvested and homogenized to determine the bacterial load. Blood and bronchoalveolar lavage (BAL) fluid may also be collected to determine ceftobiprole concentrations in plasma and the epithelial lining fluid (ELF), respectively.[5][9]
-
Efficacy Evaluation: Efficacy is assessed by the reduction in bacterial counts in the lungs compared to untreated controls and by animal survival rates.[5][9]
Conclusion
Ceftobiprole is a potent, broad-spectrum cephalosporin with a well-characterized in vivo pharmacokinetic and pharmacodynamic profile. Its time-dependent bactericidal activity, driven by the %fT > MIC, and its unique ability to bind to resistant PBPs in key Gram-positive pathogens, make it a valuable agent in the treatment of serious bacterial infections. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antibiotic. Further research will continue to refine our understanding of its optimal use in various clinical settings.
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Characterization of Ceftobiprole in Experimental Pneumonia Caused by Phenotypically Diverse Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Dosing of this compound for the Treatment of Hospital- and Community-Acquired Pneumonia in Different Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Pharmacodynamic characterization of ceftobiprole in experimental pneumonia caused by phenotypically diverse Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetic Analysis of Ceftobiprole for Treatment of Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Activity of Ceftobiprole in Murine Skin Infections Due to Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In vivo pharmacodynamics of ceftobiprole against multiple bacterial pathogens in murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceftobiprole: in-vivo profile of a bactericidal cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Pharmacodynamics of Ceftobiprole against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Ceftobiprole's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftobiprole (B606590) is a broad-spectrum, fifth-generation cephalosporin (B10832234) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] Its efficacy is particularly notable against challenging resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[2][3] The primary mechanism of action for ceftobiprole, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[1] This is achieved through high-affinity binding to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final stages of peptidoglycan synthesis.[1][4] This guide provides an in-depth technical overview of ceftobiprole's binding affinity to various PBPs, details the experimental protocols used for these determinations, and illustrates the underlying mechanisms and workflows.
Core Mechanism of Action
Ceftobiprole's potent antibacterial effect stems from its ability to form a stable acyl-enzyme complex with the transpeptidase domain of PBPs.[4] This covalent modification inactivates the enzyme, disrupting the cross-linking of peptidoglycan strands. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1] A key feature of ceftobiprole is its strong affinity for PBP2a in MRSA and PBP2x in PRSP, which are notoriously resistant to other β-lactams.[2][3][5]
Quantitative Binding Affinity Data
The binding affinity of ceftobiprole to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. The following tables summarize the IC50 values of ceftobiprole against PBPs from key bacterial pathogens.
Table 1: Ceftobiprole Binding Affinity (IC50, µg/mL) in Gram-Positive Bacteria
| Organism (Strain) | PBP | Ceftobiprole IC50 (µg/mL) | Comparator IC50 (µg/mL) |
| Staphylococcus aureus | |||
| MSSA (ATCC 29213)[6][7] | PBP1 | ≤1 | - |
| PBP2 | ≤1 | - | |
| PBP3 | ≤1 | >20 (Ceftriaxone) | |
| PBP4 | ≤1 | - | |
| MRSA (OC 3726)[6][7] | PBP2a | 0.9 | >50 (Ceftriaxone), >50 (Ceftazidime) |
| Streptococcus pneumoniae | |||
| Penicillin-Susceptible (OC 8865)[7] | PBP1a | 0.03 | 0.01 (Ceftriaxone) |
| PBP1b | 0.05 | 0.03 (Ceftriaxone) | |
| PBP2x | 0.01 | 0.03 (Ceftriaxone) | |
| PBP2a | 0.03 | 0.1 (Ceftriaxone) | |
| PBP2b | 0.06 | >1 (Ceftriaxone) | |
| PBP3 | 0.02 | 0.02 (Ceftriaxone) | |
| Penicillin-Resistant (OC 8819)[7] | PBP1a | 0.1 | 0.02 (Ceftriaxone) |
| PBP1b | >8 | 0.02 (Ceftriaxone) | |
| PBP2x | 1 | 8 (Ceftriaxone) | |
| PBP2a | 0.1 | 0.5 (Ceftriaxone) | |
| PBP2b | >8 | >8 (Ceftriaxone) | |
| PBP3 | 0.01 | 0.01 (Ceftriaxone) | |
| Enterococcus faecium (D63r)[8] | PBP1 | <1 | - |
| PBP2 | 0.2 | - | |
| PBP3 | <1 | - | |
| PBP4 | ≥1 | - | |
| PBP5fm | ≥1 | - |
Table 2: Ceftobiprole Binding Affinity (IC50, µg/mL) in Gram-Negative Bacteria
| Organism (Strain) | PBP | Ceftobiprole IC50 (µg/mL) |
| Escherichia coli (MC4100)[7] | PBP1a | 0.2 |
| PBP1b | 0.2 | |
| PBP2 | 0.6 | |
| PBP3 | 0.1 | |
| PBP4 | 0.5 | |
| PBP5/6 | >32 | |
| Pseudomonas aeruginosa (PAO1)[6][7] | PBP1a | 0.2 |
| PBP1b | 0.1 | |
| PBP2 | 3 | |
| PBP3 | 0.1 | |
| PBP4 | 2 | |
| PBP5/6 | >32 |
Experimental Protocols
The determination of ceftobiprole's binding affinity to PBPs is primarily conducted using a competitive binding assay. This method relies on the competition between unlabeled ceftobiprole and a fluorescently labeled β-lactam probe (e.g., Bocillin FL) for binding to the active sites of PBPs.
Key Experimental Methodology: Competitive PBP Binding Assay
-
Preparation of Bacterial Membranes or Whole Cells:
-
Competitive Incubation:
-
Isolated membranes or whole cells are pre-incubated with varying concentrations of unlabeled ceftobiprole. This allows ceftobiprole to bind to the PBPs.
-
In the specific case of determining affinity for PBP2a in MRSA, membranes are often pre-incubated with clavulanic acid to saturate all other PBPs, isolating PBP2a for the competitive assay.[9]
-
-
Fluorescent Labeling:
-
Detection and Quantification:
-
The reaction is stopped, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The fluorescently labeled PBPs are visualized using a fluor-imager.
-
The intensity of the fluorescent signal for each PBP band is quantified. A lower fluorescence intensity compared to a no-drug control indicates greater binding of ceftobiprole.
-
-
IC50 Calculation:
-
The IC50 value is determined as the concentration of ceftobiprole that results in a 50% reduction in the fluorescent signal from Bocillin FL binding to a specific PBP, as compared to the control sample without any competing drug.[9]
-
Visualizations
Mechanism of Action: PBP Inhibition
Caption: Ceftobiprole inhibits PBP-mediated peptidoglycan synthesis, leading to cell lysis.
Experimental Workflow: Competitive PBP Binding Assay
Caption: Workflow for determining PBP binding affinity using a competitive fluorescence assay.
Conclusion
Ceftobiprole demonstrates potent and broad-spectrum activity by effectively binding to and inhibiting a wide range of essential PBPs in both Gram-positive and Gram-negative bacteria. Its high affinity for the altered PBPs in resistant strains like MRSA and PRSP underscores its clinical significance. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and professionals in the field of antibiotic drug development.
References
- 1. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 2. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of Ceftobiprole with the Low-Affinity PBP 5 of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Ceftobiprole Against Gram-Positive and Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftobiprole (B606590), an advanced-generation parenteral cephalosporin (B10832234), demonstrates broad-spectrum in vitro activity against a wide array of clinically significant Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its antimicrobial profile, detailing its potent activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. The document summarizes key quantitative data, outlines standardized experimental protocols for susceptibility testing, and illustrates the drug's mechanism of action and testing workflows through detailed diagrams. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Introduction
Ceftobiprole is a bactericidal cephalosporin that exerts its effect by inhibiting bacterial cell wall synthesis.[1][2] Its unique structure allows for high-affinity binding to essential penicillin-binding proteins (PBPs), including those that confer resistance to other β-lactam antibiotics, such as PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae.[1][3][4] This potent and broad-spectrum activity makes ceftobiprole a valuable agent in the context of rising antimicrobial resistance. This guide presents a detailed examination of its in vitro performance against a comprehensive panel of bacterial isolates.
Mechanism of Action
Ceftobiprole's primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] By binding to PBPs, which are transpeptidases essential for cross-linking peptidoglycan strands, ceftobiprole disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2] Notably, it demonstrates strong binding to PBP2a of MRSA and PBP2x of penicillin-resistant S. pneumoniae, overcoming common resistance mechanisms.[2][4] In Gram-negative bacteria such as Escherichia coli, ceftobiprole effectively binds to PBP2 and PBP3.[1][5]
Caption: Ceftobiprole's mechanism of action targeting bacterial cell wall synthesis.
In Vitro Activity Data
The in vitro activity of ceftobiprole has been extensively evaluated against a global collection of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively), and the percentage of susceptible isolates.
Gram-Positive Bacteria
Ceftobiprole demonstrates potent activity against a wide range of Gram-positive organisms, including resistant phenotypes.
| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptible (%) | Reference(s) |
| Staphylococcus aureus | All | 19,764 | 0.5 | 2 | 99.7 | [6][7] |
| Methicillin-Susceptible (MSSA) | - | 0.25 - 0.5 | 0.5 | 100 | [4][6][8][9] | |
| Methicillin-Resistant (MRSA) | 8,184 | 1 | 2 | 97.2 - 99.5 | [4][6][8][10][11] | |
| Vancomycin-Intermediate (VISA) | - | - | 2 | - | [4][10] | |
| Vancomycin-Resistant (VRSA) | - | - | 1 | - | [10] | |
| Coagulase-Negative Staphylococci | Methicillin-Susceptible | - | 0.12 | 0.25 | - | [4][12] |
| Methicillin-Resistant | - | 1 | 2 | - | [4][12][13] | |
| Streptococcus pneumoniae | All | 3,007 | 0.015 | 0.5 | 97.8 | [11][14] |
| Penicillin-Susceptible | - | ≤0.06 | ≤0.06 - 0.015 | - | [4][12] | |
| Penicillin-Intermediate | - | ≤0.06 | 0.12 - 0.25 | - | [4][12] | |
| Penicillin-Resistant | - | 0.25 | 0.5 - 1.0 | - | [4][12][15] | |
| Enterococcus faecalis | - | - | 0.25 - 0.5 | 2 | 100 | [8][13][16] |
| Enterococcus faecium | - | - | >32 | >32 | - | [13] |
Gram-Negative Bacteria
Ceftobiprole's activity against Gram-negative bacteria is robust, particularly against non-ESBL producing Enterobacterales and Pseudomonas aeruginosa.
| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptible (%) | Reference(s) |
| Escherichia coli | Non-ESBL | - | 0.03 | 0.06 - 0.12 | 99.8 | [12][16] |
| ESBL-producing | - | >64 | >64 | - | [13][17] | |
| Klebsiella pneumoniae | Non-ESBL | - | 0.03 | 0.06 - 0.12 | 99.6 | [12][16] |
| Proteus mirabilis | Non-ESBL | - | 0.03 | 0.06 - 0.12 | - | [12] |
| Enterobacter cloacae | - | - | - | - | - | [8] |
| Pseudomonas aeruginosa | All | - | 2 | 16 | 72.7 | [13][16] |
| Ceftazidime-Susceptible | - | - | 8 | 78.4 | [1][15] | |
| Ceftazidime-Resistant | - | - | >32 - >64 | 22.7 | [1][15] | |
| Acinetobacter spp. | - | - | - | >32 | - | [12] |
| Haemophilus influenzae | - | - | - | - | 99.6 | [9][16] |
| Moraxella catarrhalis | - | - | - | - | 99.6 | [9][16] |
Experimental Protocols
The in vitro susceptibility data presented in this guide are predominantly derived from studies adhering to standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum:
-
Bacterial isolates are cultured on appropriate agar (B569324) media to obtain isolated colonies.
-
Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Ceftobiprole and comparator agents are serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
These dilutions are dispensed into the wells of a microtiter plate.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: A generalized workflow for antimicrobial susceptibility testing via broth microdilution.
Conclusion
Ceftobiprole exhibits potent and broad-spectrum in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. Its efficacy against multidrug-resistant pathogens, including MRSA and penicillin-resistant S. pneumoniae, underscores its potential as a significant therapeutic option. The data and protocols presented in this guide provide a foundational resource for further research and development in the field of antimicrobial chemotherapy. Continued surveillance of its activity is warranted to monitor for any potential changes in susceptibility patterns over time.
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. jmilabs.com [jmilabs.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of ceftobiprole against methicillin-resistant Staphylococcus aureus strains with reduced susceptibility to daptomycin, linezolid or vancomycin, and strains with defined SCCmec types [agris.fao.org]
- 11. In vitro activity of ceftobiprole and comparator antibiotics against contemporary European isolates (2016–19) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. copanusa.com [copanusa.com]
- 13. mdpi.com [mdpi.com]
- 14. Ceftobiprole Activity against Gram-Positive and -Negative Pathogens Collected from the United States in 2006 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging agents to combat complicated and resistant infections: focus on ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Discovery and development history of ceftobiprole medocaril
An In-depth Technical Guide to the Discovery and Development of Ceftobiprole (B606590) Medocaril
Introduction and Discovery
Ceftobiprole is a fifth-generation cephalosporin (B10832234) antibiotic developed to address the rising challenge of antimicrobial resistance, particularly from Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its development originated from a lead optimization program focused on pyrrolidinone-3-ylidenemethyl cephalosporins. The active moiety, ceftobiprole (formerly BAL9141 or Ro 63-9141), was identified for its potent bactericidal activity.[3][4][5][6] To enable intravenous administration, the water-soluble prodrug, ceftobiprole medocaril sodium (formerly BAL5788 or Ro 65-5788), was created.[7][8] Following intravenous infusion, this compound is rapidly and almost completely converted to the active ceftobiprole by plasma esterases.[7][9][10]
Chemical Structure:
-
Ceftobiprole (Active Moiety): The core structure is a cephalosporin nucleus with a specialized side chain that confers its broad-spectrum activity.[11]
-
This compound (Prodrug): A carbamate (B1207046) prodrug designed to increase solubility for intravenous formulation.[8][12]
Mechanism of Action
Like other β-lactam antibiotics, ceftobiprole's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[1][13] This is accomplished through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are the transpeptidases responsible for the final steps of peptidoglycan synthesis.[14]
Ceftobiprole's distinction lies in its high affinity for a broad range of PBPs across both Gram-positive and Gram-negative bacteria.[7][15] Critically, it demonstrates potent binding to modified PBPs that confer resistance to other β-lactams:
-
PBP2a (or PBP2') in MRSA: Ceftobiprole forms a stable acyl-enzyme complex with PBP2a, effectively inhibiting its function and restoring activity against MRSA.[7][13][15][16][17]
-
PBP2x and PBP2b in Streptococcus pneumoniae: It shows high affinity for PBP2x in penicillin-resistant S. pneumoniae (PRSP) and PBP2b in penicillin-intermediate strains, unlike many other cephalosporins such as ceftriaxone.[11][13][18][19]
-
Gram-Negative PBPs: In Escherichia coli, it strongly binds to the essential PBP2 and PBP3. In Pseudomonas aeruginosa, its binding profile is similar to cefepime (B1668827) but with enhanced binding to PBP2 and PBP3.[13][15][20]
This potent inhibition of essential PBPs disrupts cell wall integrity, leading to rapid cell lysis and death.[13][16]
Preclinical Development
In Vitro Activity
Ceftobiprole exhibits a broad spectrum of potent in vitro activity against a wide range of clinically relevant pathogens. Its activity is particularly notable against resistant Gram-positive organisms while maintaining coverage against many Gram-negative bacteria.[21][22][23]
Table 1: In Vitro Activity of Ceftobiprole Against Key Bacterial Pathogens
| Organism | Subtype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|---|
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 |
| Methicillin-Resistant (MRSA) | 1 | 2 | |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.03 | 0.25 |
| Penicillin-Resistant | 0.25 | 0.5 | |
| Enterococcus faecalis | Ampicillin-Susceptible | 0.5 | 2 |
| Haemophilus influenzae | - | ≤0.06 | 0.12 |
| Escherichia coli | - | 0.12 | 1 |
| Klebsiella pneumoniae | - | 0.12 | 0.5 |
| Enterobacter cloacae | - | 0.25 | 8 |
| Pseudomonas aeruginosa | - | 4 | >32 |
Note: Data compiled from multiple surveillance studies.[3][21][22][24] MIC values can vary based on testing methodology and geographic region.
In Vivo Efficacy
The efficacy of ceftobiprole has been demonstrated in various animal infection models, which predict its clinical utility.[25]
-
Murine Sepsis and Skin Infection Models: Ceftobiprole was effective in reducing bacterial load and lesion size in skin infections caused by both MSSA, MRSA, and P. aeruginosa.[25][26] In bacteremia models, ceftobiprole treatment resulted in a significant reduction in bacterial load across multiple organs and 100% survival compared to 0-20% in untreated controls.[27][28]
-
Pneumonia Models: In experimental pneumonia models, ceftobiprole showed potent activity against both penicillin-resistant S. pneumoniae and MRSA.[25][29]
-
Endocarditis and Osteomyelitis Models: Ceftobiprole demonstrated efficacy equivalent or superior to comparators like vancomycin (B549263) in rat and rabbit models of endocarditis and osteomyelitis caused by MRSA.[6][25]
Experimental Protocol: Murine Thigh Infection Model
A commonly used protocol to determine in vivo efficacy and pharmacodynamic parameters is the neutropenic murine thigh infection model.[29]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 before infection.
-
Infection: Mice are inoculated via intramuscular injection into the thigh with a standardized suspension (e.g., 10⁶ CFU/mL) of the test organism (e.g., MRSA or PRSP).
-
Treatment Initiation: Two hours post-inoculation, treatment begins. This compound is administered subcutaneously or intravenously at various dosing regimens.
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The thigh muscles are excised, homogenized, and serially diluted.
-
Quantification: Dilutions are plated on appropriate agar (B569324) to determine the bacterial count (CFU/thigh). Efficacy is measured as the change in log₁₀ CFU/thigh over the 24-hour period compared to untreated controls.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Ceftobiprole exhibits pharmacokinetic properties similar to other renally cleared cephalosporins.[10][30]
Table 2: Key Pharmacokinetic Parameters of Ceftobiprole (500 mg dose) in Healthy Adults
| Parameter | Value | Reference |
|---|---|---|
| Prodrug Conversion | Rapid and >99% to active ceftobiprole | [9] |
| Half-life (t₁/₂) | ~3 hours | [9][30] |
| Volume of Distribution (Vd) | ~18 L (approximates extracellular fluid) | [9] |
| Plasma Protein Binding | ~16% (independent of concentration) | [9] |
| Metabolism | Minimal; primary metabolite is an inactive open-ring product | [9] |
| Excretion | Primarily renal (~89% of dose) via glomerular filtration |[9][10] |
The primary pharmacodynamic index predictive of ceftobiprole's efficacy is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[29] A target of 40-60% fT > MIC is associated with maximal bactericidal effect for cephalosporins. The standard dosing regimen of 500 mg infused over 2 hours every 8 hours is optimized to achieve this target for pathogens with an MIC of ≤4 mg/L.[11]
Clinical Development
This compound has undergone extensive clinical evaluation in Phase I, II, and III trials for several infectious diseases.
Phase III Clinical Trials
Pivotal Phase III trials have established the non-inferiority of ceftobiprole compared to standard-of-care regimens for complicated skin and skin structure infections (cSSSI), community-acquired pneumonia (CAP), and hospital-acquired pneumonia (HAP).
Table 3: Summary of Pivotal Phase III Clinical Trials for this compound
| Indication | Trial Design | Patient Population | Ceftobiprole Arm | Comparator Arm | Primary Endpoint & Result | Reference |
|---|---|---|---|---|---|---|
| HAP (excl. VAP) | Double-blind, non-inferiority | 781 adults with HAP | 500 mg IV q8h | Ceftazidime 2g IV q8h + Linezolid 600 mg IV q12h | Clinical Cure at TOC: 69.3% vs 71.3%(Non-inferior) | [31] |
| CAP (requiring hospitalization) | Double-blind, non-inferiority | 638 adults with CAP | 500 mg IV q8h | Ceftriaxone 2g IV q24h ± Linezolid | Clinical Cure at TOC: 86.6% vs 87.4% (CE)76.4% vs 79.3% (ITT)(Non-inferior) | [32][33][34] |
| ABSSSI (TARGET study) | Double-blind, non-inferiority | 679 adults with ABSSSI | 500 mg IV q8h | Vancomycin 1g or 15mg/kg IV q12h + Aztreonam | Early Clinical Response (48-72h): 91.3% vs 88.1%(Non-inferior) | [34][35] |
| S. aureus Bacteremia (ERADICATE study) | Double-blind, non-inferiority | 390 adults with SAB | 500 mg IV q6h | Daptomycin 6-10 mg/kg IV q24h ± Aztreonam | Overall Success at 70 days: 69.8% vs 68.7%(Non-inferior) | [34][35] |
| Pediatric Pneumonia (HAP or CAP) | Investigator-blinded, active-controlled | 138 patients (3mo to <18yr) | Weight-based dosing | SoC Cephalosporin ± Vancomycin | Clinical Cure at TOC: 90.4% vs 97.7%(Similar efficacy) | [36] |
TOC: Test-of-Cure; CE: Clinically Evaluable; ITT: Intent-to-Treat; HAP: Hospital-Acquired Pneumonia; CAP: Community-Acquired Pneumonia; ABSSSI: Acute Bacterial Skin and Skin Structure Infection; SAB: Staphylococcus aureus Bacteremia; SoC: Standard of Care.
Experimental Protocol: Phase III HAP Trial Workflow
The design of the Phase III trial in patients with HAP serves as a representative example of the clinical evaluation process.[31]
Safety and Tolerability
Across clinical trials, this compound was generally well-tolerated.[37] The most common treatment-related adverse events were generally mild to moderate and included nausea, vomiting, diarrhea, infusion site reactions, and hyponatremia.[33][37] Discontinuation rates due to adverse events were comparable to those for standard-of-care antibiotics.[37]
Regulatory History
-
Europe: this compound (brand names Zevtera®, Mabelio®) was approved in many European countries for the treatment of adults with CAP and HAP (excluding ventilator-associated pneumonia) based on the initial Phase III trial data.[23][32][37]
-
United States: After initial challenges, ceftobiprole gained Qualified Infectious Disease Product (QIDP) status from the FDA.[32][38] On April 3, 2024, the FDA approved this compound sodium (Zevtera®) for three indications:
-
Adults with Staphylococcus aureus bloodstream infections (bacteremia), including right-sided infective endocarditis.[34][39][40]
-
Adults with acute bacterial skin and skin structure infections (ABSSSI).[34][39][40]
-
Adult and pediatric patients (3 months to <18 years) with community-acquired bacterial pneumonia (CABP).[34][39][40]
-
References
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- 40. researchgate.net [researchgate.net]
The Conversion of Ceftobiprole Medocaril to Active Ceftobiprole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftobiprole (B606590) medocaril is a water-soluble prodrug of the fifth-generation cephalosporin (B10832234) antibiotic, ceftobiprole.[1][2] This design overcomes the limited aqueous solubility of the active moiety, enabling intravenous administration for the treatment of serious bacterial infections.[2] The conversion of ceftobiprole medocaril to its active form, ceftobiprole, is a rapid and efficient process occurring in the bloodstream. This technical guide provides an in-depth overview of this critical activation step, including the enzymatic pathways involved, quantitative pharmacokinetic data, and detailed experimental protocols for studying this conversion. The information presented is intended to support further research and development in the field of antimicrobial agents.
Introduction
Ceftobiprole is a broad-spectrum cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] To facilitate its clinical use, the active compound was formulated as a water-soluble prodrug, this compound sodium. Following intravenous infusion, this compound undergoes rapid hydrolysis to release the active ceftobiprole. This conversion is a critical step in the drug's mechanism of action, ensuring that therapeutic concentrations of the active antibiotic are achieved systemically. Understanding the specifics of this prodrug conversion is essential for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring clinical efficacy.
The Conversion Pathway
The conversion of this compound to ceftobiprole is an enzymatic hydrolysis reaction. The medocaril moiety is cleaved off by non-specific plasma esterases, primarily type A esterases, to yield the active ceftobiprole molecule.[2] This process is remarkably rapid, with the conversion being essentially complete within minutes of administration.[1] The byproducts of this hydrolysis are diacetyl and carbon dioxide, which are endogenous and readily cleared from the body.
The active ceftobiprole is then minimally metabolized to a microbiologically inactive open-ring metabolite.[2] This open-ring metabolite accounts for approximately 4% of the parent drug's exposure in individuals with normal renal function.[2]
Quantitative Data
The rapid and complete conversion of this compound to ceftobiprole results in the pharmacokinetic profile of the prodrug being largely unquantifiable in clinical studies, with concentrations being negligible and only measurable during infusion.[3] Consequently, pharmacokinetic data primarily focuses on the active moiety, ceftobiprole.
Table 1: Pharmacokinetic Parameters of Ceftobiprole in Healthy Adults
| Parameter | Single 500 mg Dose (2-hour infusion) | Multiple 500 mg Doses (q8h, 2-hour infusion) |
| Cmax (µg/mL) | 29.2 ± 5.52 | 33.0 ± 4.83 |
| AUC (µg·h/mL) | 90.0 ± 12.4 | 102 ± 11.9 |
| T½ (hours) | 3.1 ± 0.3 | 3.3 ± 0.3 |
| CL (L/h) | 4.89 ± 0.69 | 4.98 ± 0.58 |
| Vss (L) | ~18 | ~18 |
| Protein Binding | 16% | 16% |
Data compiled from multiple sources. Cmax: Maximum plasma concentration, AUC: Area under the concentration-time curve, T½: Elimination half-life, CL: Total body clearance, Vss: Volume of distribution at steady state.
Table 2: Urinary Excretion of Ceftobiprole and Metabolites
| Compound | Percentage of Administered Dose Recovered in Urine |
| Ceftobiprole (active) | ~83% |
| Open-ring Metabolite (inactive) | ~5% |
| This compound (prodrug) | <1% |
This data underscores the rapid and near-complete conversion of the prodrug and the primary renal route of elimination for the active compound.
Experimental Protocols
In Vitro Conversion of this compound
This protocol describes a general method for assessing the in vitro conversion of this compound to ceftobiprole in various biological matrices.
Objective: To determine the rate and extent of conversion of this compound to ceftobiprole in human plasma and other relevant biological matrices, and to investigate the role of specific enzymes using inhibitors.
Materials:
-
This compound reference standard
-
Ceftobiprole reference standard
-
Human plasma (pooled, heparinized)
-
Post-mitochondrial supernatant fractions (S9) from human liver, kidney, and intestine
-
Erythrocytes
-
Enzyme inhibitors (e.g., paraoxon (B1678428) for carboxylesterases, physostigmine (B191203) for cholinesterases)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, ceftobiprole, and enzyme inhibitors in an appropriate solvent (e.g., DMSO or water).
-
Incubation:
-
Pre-warm biological matrices (plasma, S9 fractions, etc.) to 37°C.
-
In separate microcentrifuge tubes, add the biological matrix.
-
For inhibitor studies, pre-incubate the matrix with the specific enzyme inhibitor for a designated time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
-
Time-course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of sample).
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples for the concentrations of this compound and ceftobiprole using a validated LC-MS/MS method.
Analytical Method for Quantification
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the simultaneous quantification of this compound and ceftobiprole in biological matrices.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion
-
Ceftobiprole: Precursor ion > Product ion
-
Internal Standard: Precursor ion > Product ion
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Signaling Pathways and Logical Relationships
The primary "pathway" in this context is the direct enzymatic conversion. However, the investigation of this pathway often involves a logical experimental design to elucidate the contributing enzymes.
Conclusion
The conversion of this compound to active ceftobiprole is a rapid and efficient process mediated by plasma esterases. This prodrug strategy successfully enables the intravenous administration of a potent, broad-spectrum antibiotic. The pharmacokinetic profile of ceftobiprole is well-characterized, with minimal contribution from the prodrug itself due to its rapid clearance via conversion. The experimental protocols outlined in this guide provide a framework for further investigation into the nuances of this conversion process, which can inform the development of future antimicrobial agents.
References
- 1. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Ceftobiprole: pharmacokinetics and PK/PD profile | Semantic Scholar [semanticscholar.org]
Navigating the Anaerobic Frontier: A Technical Guide to the In Vitro Spectrum of Activity of Ceftobiprole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the spectrum of activity of ceftobiprole (B606590), a broad-spectrum cephalosporin, against a range of clinically significant anaerobic bacteria. Through a comprehensive review of in vitro studies, this document provides quantitative susceptibility data, detailed experimental methodologies, and a visual representation of the testing workflow to support research and development efforts in the field of antimicrobial agents.
In Vitro Antimicrobial Activity of Ceftobiprole Against Anaerobic Bacteria
Ceftobiprole has demonstrated a variable spectrum of activity against anaerobic bacteria, with notable potency against many Gram-positive anaerobes and select Gram-negative species. Its efficacy is, however, limited against certain groups, particularly β-lactamase-producing strains.
Gram-Positive Anaerobes
Ceftobiprole generally exhibits good in vitro activity against a variety of Gram-positive anaerobic bacteria. This includes species within the genera Clostridium, Peptostreptococcus, and Finegoldia.
Table 1: In Vitro Activity of Ceftobiprole Against Gram-Positive Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |
| Clostridium difficile | - | - | - | 1 - 2 | [1] |
| Clostridium spp. | - | - | 4 | - | [1] |
| Finegoldia magna | - | - | 0.5 | - | [2] |
| Peptostreptococcus anaerobius | - | - | 4 | - | [2] |
| Anaerococcus prevotii | - | - | 0.125 | - | [2] |
| Peptoniphilus asaccharolyticus | - | - | 1 | - | [2] |
| Peptostreptococcus spp. | - | - | - | - | [3] |
| Eubacterium aerofaciens | - | - | - | 0.06 | [4] |
| Peptostreptococcus tetradius | - | - | - | 0.25 | [4] |
Ceftobiprole has demonstrated lower MICs for Clostridium perfringens and Clostridioides difficile compared to other cephalosporins[3]. Studies in mouse models suggest that ceftobiprole has a relatively low propensity to promote C. difficile infection due to its inhibitory activity against the organism and minimal disruption of the anaerobic microflora[1].
Gram-Negative Anaerobes
The activity of ceftobiprole against Gram-negative anaerobes is more varied. It is notably active against Fusobacterium nucleatum[3][5]. However, its efficacy against the Bacteroides fragilis group and other Gram-negative anaerobes is limited, particularly against isolates that produce β-lactamases[3][6]. β-lactamase-negative strains of the B. fragilis group and Prevotella species are more susceptible, with ceftobiprole MICs of ≤0.12 μg/mL for some isolates[4]. In contrast, β-lactamase-positive isolates can have MICs ranging from 4 to >64 μg/mL[4].
Table 2: In Vitro Activity of Ceftobiprole Against Gram-Negative Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |
| Bacteroides fragilis group (β-lactamase-negative) | 3 | - | - | ≤0.12 | [4] |
| Bacteroides fragilis group (β-lactamase-positive) | 5 | - | - | 4 to >64 | [4] |
| Prevotella spp. (β-lactamase-negative) | 3 | - | - | ≤0.12 | [4] |
| Prevotella spp. (β-lactamase-positive) | 5 | - | - | 4 to >64 | [4] |
| Fusobacterium nucleatum | - | - | - | ≤0.016 to 4 | [6] |
| Porphyromonas spp. | - | - | - | - | [3] |
It has been noted that ceftobiprole is less active in vitro than ceftriaxone (B1232239) against isolates of Fusobacterium spp., Prevotella spp., and Veillonella spp.[3].
Experimental Protocols for Anaerobic Susceptibility Testing
The determination of the in vitro activity of ceftobiprole against anaerobic bacteria is predominantly performed using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the M11-A8 guideline[4][6]. The two primary reference methods are the agar (B569324) dilution method and the broth microdilution method.
Agar Dilution Method
The agar dilution method is considered the gold standard for anaerobic susceptibility testing[7].
Protocol:
-
Media Preparation: Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin (B1673052), and 1 µg/mL Vitamin K1 is prepared[7]. A series of agar plates containing twofold dilutions of ceftobiprole are made.
-
Inoculum Preparation: A pure culture of the anaerobic isolate is grown on an appropriate agar plate for 24-48 hours in an anaerobic environment. Colonies are then suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard[2][3].
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the ceftobiprole-containing agar plates using a Steers-Foltz replicator[7].
-
Incubation: The inoculated plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours[7].
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of ceftobiprole that completely inhibits visible growth on the agar surface[8].
Broth Microdilution Method
The broth microdilution method is a more user-friendly alternative for testing multiple antimicrobial agents simultaneously[4].
Protocol:
-
Media Preparation: A suitable broth medium, such as Schaedler broth or Brucella broth supplemented with hemin and vitamin K1, is used[9].
-
Plate Preparation: Microtiter plates containing serial twofold dilutions of ceftobiprole in the broth medium are prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the agar dilution method to a turbidity of a 0.5 McFarland standard[2][3]. This suspension is then further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of ceftobiprole that shows no visible turbidity or button of growth at the bottom of the well.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of anaerobic bacteria.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Preparing inoculum for susceptibility testing of anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Preparing inoculum for susceptibility testing of anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ceftobiprole's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftobiprole (B606590), a broad-spectrum, fifth-generation cephalosporin, exhibits potent bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria, including challenging resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability.[1] This is achieved through high-affinity binding to essential penicillin-binding proteins (PBPs), the enzymes responsible for the final steps of peptidoglycan synthesis.[1] By forming a stable acyl-enzyme complex with these PBPs, ceftobiprole effectively blocks the transpeptidation reaction, leading to a weakened cell wall and subsequent cell lysis.[2] This guide provides an in-depth technical overview of ceftobiprole's interaction with bacterial cell wall synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Ceftobiprole's bactericidal effect stems from its ability to interfere with the structural integrity of the bacterial cell wall.[3] Like other β-lactam antibiotics, its molecular structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows ceftobiprole to act as a suicide substrate for PBPs, which are bacterial transpeptidases.[4]
The key steps in ceftobiprole's mechanism of action are as follows:
-
High-Affinity Binding to PBPs: Ceftobiprole demonstrates potent binding to a broad range of PBPs in both Gram-positive and Gram-negative bacteria.[5] Notably, it has a strong affinity for PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are key determinants of β-lactam resistance.[1][5]
-
Formation of a Stable Acyl-Enzyme Complex: Upon binding, the β-lactam ring of ceftobiprole is opened, and the drug becomes covalently bonded to the active site serine of the PBP.[2][6] This forms a stable and long-lasting acyl-enzyme complex.[2] The presence of a large hydrophobic side chain at the C3 position of the ceftobiprole molecule facilitates a conformational change in PBP2a, leading to a more favorable and stronger interaction.[3]
-
Inhibition of Transpeptidation: The formation of this stable complex inactivates the PBP, preventing it from carrying out its essential function of cross-linking the peptide side chains of the peptidoglycan strands.[2]
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking compromises the structural integrity of the bacterial cell wall.[1] This leads to the activation of autolytic enzymes and, ultimately, cell lysis and bacterial death.[1][2]
The following diagram illustrates the inhibitory action of ceftobiprole on bacterial cell wall synthesis.
Caption: Ceftobiprole's inhibition of bacterial cell wall synthesis.
Quantitative Data: PBP Binding Affinity and Minimum Inhibitory Concentrations
The efficacy of ceftobiprole is quantitatively demonstrated by its low 50% inhibitory concentrations (IC50) for various PBPs and its low minimum inhibitory concentrations (MIC) against a range of bacterial pathogens.
Table 1: PBP Binding Affinity of Ceftobiprole (IC50 in μg/mL)
| Organism | PBP | Ceftobiprole IC50 (μg/mL) | Comparator IC50 (μg/mL) | Reference |
| S. aureus ATCC 29213 (MSSA) | PBP1 | 0.8 | Ceftriaxone: 1.5 | [5] |
| PBP2 | 1 | Ceftriaxone: 0.2 | [5] | |
| PBP3 | 0.05 | Ceftriaxone: 1 | [5] | |
| PBP4 | 0.8 | Ceftriaxone: >50 | [5] | |
| S. aureus OC 3726 (MRSA) | PBP2a | 0.16 | Ceftriaxone: >50 | [5] |
| S. pneumoniae OC 8865 (Penicillin-Susceptible) | PBP1a | 0.004 | Ceftriaxone: 0.008 | [5] |
| PBP2b | 0.06 | Ceftriaxone: >1 | [5] | |
| PBP2x | 0.015 | Ceftriaxone: 0.015 | [5] | |
| S. pneumoniae OC 8819 (Penicillin-Resistant) | PBP1a | 0.06 | Ceftriaxone: 0.06 | [5] |
| PBP2b | >8 | Ceftriaxone: >8 | [5] | |
| PBP2x | 0.5 | Ceftriaxone: 4 | [5][7] | |
| E. coli MC4100 | PBP1a | 0.5 | Cefepime: 0.2 | [5] |
| PBP1b | 1 | Cefepime: 0.8 | [5] | |
| PBP2 | 0.5 | Cefepime: 2 | [5] | |
| PBP3 | 0.03 | Cefepime: 0.03 | [5] | |
| P. aeruginosa PAO1 | PBP1a | 0.1 | Cefepime: 0.1 | [5] |
| PBP1b | 2 | Cefepime: 4 | [5] | |
| PBP2 | 3 | Cefepime: 8 | [5] | |
| PBP3 | 0.1 | Cefepime: 0.1 | [5] | |
| PBP4 | 2 | Cefepime: 2 | [5] | |
| E. faecium D63r | PBP2 | 0.2 | Benzylpenicillin: >256 | [8] |
| PBP5fm | 1 | Benzylpenicillin: >256 | [8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Ceftobiprole
| Organism | Strain Type | Ceftobiprole MIC50 (μg/mL) | Ceftobiprole MIC90 (μg/mL) | Reference |
| S. aureus | MSSA | 0.25 | 0.5 | [9] |
| MRSA | 1 | 2 | [9][10] | |
| Coagulase-negative staphylococci | Methicillin-susceptible | 0.12 | 0.25 | [9] |
| Methicillin-resistant | 1 | 2 | [9] | |
| S. pneumoniae | Penicillin-susceptible | ≤0.015 | 0.015 | [9] |
| Penicillin-intermediate | 0.06 | 0.25 | [9] | |
| Penicillin-resistant | 0.25 | 0.5 | [9] | |
| E. faecalis | Ampicillin-susceptible | - | 2 | [2] |
| Enterobacteriaceae | Ceftazidime-susceptible | 0.06 | 0.12 | [9] |
| Ceftazidime-non-susceptible | 8 | >32 | [9] | |
| P. aeruginosa | Ceftazidime-susceptible | 2 | 8 | [9] |
| Multi-drug resistant | 16 | 32 | [10] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of ceftobiprole with bacterial targets.
PBP Binding Affinity Assay (Competition Assay)
This assay determines the concentration of a drug required to inhibit the binding of a fluorescently labeled β-lactam (e.g., Bocillin FL) to PBPs by 50% (IC50).
Workflow Diagram:
Caption: Workflow for PBP binding affinity competition assay.
Detailed Protocol:
-
Bacterial Membrane Preparation: Bacterial cells are grown to mid-log phase and harvested. The cells are then lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.[5]
-
Competition Assay:
-
Aliquots of the membrane preparation are pre-incubated with a range of concentrations of ceftobiprole for a defined period (e.g., 20 minutes at 37°C) to allow for binding to the PBPs.[8]
-
For MRSA, membranes are often pre-incubated with clavulanic acid to saturate all PBPs except PBP2a.[5][11]
-
A fluorescently labeled penicillin, such as Bocillin FL, is then added to the reaction mixture and incubated for a longer duration (e.g., 1 hour) to label any PBPs not bound by ceftobiprole.[5][8]
-
-
Detection and Quantification:
-
The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][8]
-
The gel is then visualized using a fluorescence imager to detect the Bocillin FL-labeled PBPs.[7]
-
The intensity of the fluorescent signal for each PBP band is quantified. The IC50 is determined as the concentration of ceftobiprole that reduces the fluorescent signal by 50% compared to a control sample with no ceftobiprole.[5][11]
-
Minimum Inhibitory Concentration (MIC) Determination
MIC testing determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol (Broth Microdilution):
-
Preparation of Antimicrobial Agent: A stock solution of ceftobiprole is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in the wells of a microtiter plate to obtain a range of concentrations.[7][9]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).
-
Reading and Interpretation: The MIC is determined as the lowest concentration of ceftobiprole at which there is no visible growth (turbidity) in the well.[9] This is often performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
Conclusion
Ceftobiprole's potent bactericidal activity is a direct result of its effective inhibition of bacterial cell wall synthesis. Its broad-spectrum efficacy, particularly against resistant strains like MRSA, is underpinned by its high affinity for a wide range of essential PBPs, including the otherwise resistant PBP2a.[1][5] The formation of a stable acyl-enzyme complex with these key enzymes disrupts the crucial process of peptidoglycan cross-linking, leading to cell death.[2] The quantitative data on PBP binding and MIC values, obtained through standardized experimental protocols, provide a robust characterization of ceftobiprole's potent antimicrobial properties. This in-depth understanding of its core mechanism of action is vital for its continued clinical application and for the future development of novel antimicrobial agents.
References
- 1. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 2. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activities of Ceftobiprole and Other β-Lactams against Streptococcus pneumoniae Clinical Isolates from the United States with Defined Substitutions in Penicillin-Binding Proteins PBP 1a, PBP 2b, and PBP 2x - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of Ceftobiprole with the Low-Affinity PBP 5 of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. copanusa.com [copanusa.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Rise of Resistance: Initial Mechanisms of Staphylococcus aureus Resistance to Ceftobiprole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ceftobiprole (B606590), a fifth-generation cephalosporin, has emerged as a critical therapeutic option against methicillin-resistant Staphylococcus aureus (MRSA) infections due to its high affinity for penicillin-binding protein 2a (PBP2a), the key determinant of methicillin (B1676495) resistance.[1][2][3] However, the emergence of resistance to this vital antibiotic poses a significant clinical challenge. This technical guide provides a comprehensive overview of the initial studies elucidating the mechanisms of ceftobiprole resistance in S. aureus, focusing on both PBP2a-mediated and non-PBP2a-dependent pathways. This document is intended to serve as a resource for researchers actively engaged in antimicrobial resistance studies and the development of novel therapeutic strategies.
Core Resistance Mechanisms: A Two-Pronged Challenge
Initial investigations into ceftobiprole resistance in S. aureus have revealed two primary avenues through which the bacterium can evade the drug's action: alterations in the primary drug target, PBP2a, and the development of resistance mechanisms independent of PBP2a.
PBP2a-Mediated Resistance: The Role of mecA Mutations
The primary mechanism of ceftobiprole action involves the inhibition of PBP2a, an enzyme encoded by the mecA gene, which is essential for cell wall synthesis in the presence of most β-lactam antibiotics.[4][5] Consequently, mutations within the mecA gene that alter the structure of PBP2a are a principal driver of ceftobiprole resistance.
A key amino acid substitution identified in several studies is the E447K (glutamic acid to lysine (B10760008) at position 447) mutation within the penicillin-binding domain of PBP2a.[4][6] This single amino acid change has been shown to confer low-level resistance to ceftobiprole.[4] Structural analyses suggest that the E447 residue interacts with the R2 group of ceftobiprole, and its alteration likely hinders the stable binding of the antibiotic to the active site of PBP2a.[4][6] The accumulation of multiple mutations within mecA can lead to high-level resistance to both ceftobiprole and another anti-MRSA cephalosporin, ceftaroline.[4]
Non-PBP2a-Mediated Resistance: A Multifaceted Escape
Studies have also identified ceftobiprole resistance in S. aureus strains that is not linked to mutations in mecA. These non-PBP2a-mediated resistance mechanisms often involve a combination of genetic alterations affecting other cellular processes. In a ceftobiprole-resistant mutant of the COLn strain lacking mecA, mutations were identified in three key genes: pbp4, gdpP, and acrB.[7]
-
pbp4 : Encodes for Penicillin-Binding Protein 4, a non-essential PBP implicated in low- to moderate-level β-lactam resistance.[7]
-
gdpP : This gene codes for a cyclic-di-AMP phosphodiesterase, an enzyme involved in bacterial signaling pathways, although its precise role in β-lactam resistance is still under investigation.[7]
-
acrB : Encodes a component of an efflux pump system, suggesting that active removal of the antibiotic from the bacterial cell could contribute to resistance.[7]
Furthermore, mutations in other penicillin-binding protein genes, such as pbp2, have also been observed in ceftobiprole-resistant strains.[4] These findings highlight the genetic plasticity of S. aureus and its ability to develop multifaceted resistance strategies.
Quantitative Analysis of Ceftobiprole Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from initial studies, providing a quantitative perspective on the impact of different resistance mechanisms on ceftobiprole susceptibility.
Table 1: Ceftobiprole MICs in S. aureus Strains with Defined Resistance Mechanisms
| Staphylococcus aureus Strain | Key Resistance Mechanism(s) | Ceftobiprole MIC (µg/mL) | Reference |
| COLnex transformed with pYK20 (wild-type mecA) | Wild-type PBP2a | 4 | [8] |
| COLnex transformed with pYK20 (passaged) | Six new mutations in mecA | 128 | [8] |
| COLnex transformed with pYK21 (mutant mecA) | Five initial PBP2a mutations | 16 | [8] |
| COLnex transformed with pYK21 (passaged) | Four new mutations in mecA | 128 | [8] |
| COLnex transformed with pAW8 (mecA-negative) | Chromosomal genes | 1 | [8] |
| COLnex transformed with pAW8 (passaged) | Chromosomal genes | 256 | [8] |
| SF8300 ceftaroline-passaged mutant | E447K in PBP2a | 4 | [4] |
| COL ceftaroline-passaged mutant | Mutations in pbp2, pbp4, and gdpP | High-level resistance (exact value not specified) | [4] |
Table 2: Ceftobiprole Susceptibility in Clinical MRSA Isolates
| Study Population | Number of Isolates | Ceftobiprole Resistance Rate (%) | Ceftobiprole MIC for Resistant Isolates (µg/mL) | Reference |
| 102 MRSA isolates from a hospital in Central Italy | 102 | 12 | ≥4 | [9] |
Experimental Protocols
This section details the methodologies employed in the foundational studies of ceftobiprole resistance.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial resistance research. The broth microdilution method is a standardized and widely used technique.[10][11]
Protocol:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of S. aureus.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
A series of two-fold serial dilutions of ceftobiprole and other comparator antibiotics are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Genetic Analysis of Resistance: mecA and Other Gene Sequencing
Identifying the genetic basis of resistance requires sequencing of the target genes.
Protocol:
-
DNA Extraction:
-
Genomic DNA is extracted from overnight cultures of S. aureus using a commercial DNA extraction kit or standard enzymatic lysis and purification methods.
-
-
Polymerase Chain Reaction (PCR) Amplification:
-
The mecA gene, as well as other genes of interest (pbp2, pbp4, gdpP), are amplified from the extracted genomic DNA using gene-specific primers.[12][13]
-
PCR reactions are typically performed in a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
PCR Product Purification:
-
The amplified PCR products are purified to remove primers, dNTPs, and other reaction components that could interfere with sequencing. This can be done using commercially available kits or enzymatic methods.
-
-
Sanger Sequencing:
-
The purified PCR products are sequenced using the Sanger dideoxy chain termination method.
-
Sequencing reactions are performed using the same primers as for PCR or internal sequencing primers.
-
-
Sequence Analysis:
-
The resulting DNA sequences are aligned with a reference sequence (e.g., from a susceptible strain) to identify any nucleotide changes.
-
Identified mutations are then translated to determine the corresponding amino acid substitutions in the protein.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the central mechanism of PBP2a-mediated ceftobiprole resistance.
Caption: Experimental workflow for in vitro selection of ceftobiprole-resistant S. aureus.
Caption: Mechanism of PBP2a-mediated ceftobiprole resistance in S. aureus.
References
- 1. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftobiprole- and Ceftaroline-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. PBP 4 Mediates High-Level Resistance to New-Generation Cephalosporins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro selection and characterization of ceftobiprole-resistant methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamic Characterization of Ceftobiprole in Experimental Pneumonia Caused by Phenotypically Diverse Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Prevalence of Resistance to Methicillin in Staphylococcus aureus Strains Isolated from Patients by PCR Method for Detec-tion of mecA and nuc Genes - PMC [pmc.ncbi.nlm.nih.gov]
Ceftobiprole Medocaril: A Technical Overview of Degradation Pathways and Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftobiprole (B606590) medocaril is a fifth-generation cephalosporin (B10832234) antibiotic administered as a water-soluble prodrug.[1][2][3] In vivo, it undergoes rapid conversion to its active form, ceftobiprole, which exhibits broad-spectrum bactericidal activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] Understanding the degradation pathways and metabolite formation of ceftobiprole medocaril is critical for its development, formulation, and clinical use, ensuring efficacy and safety. This technical guide provides an in-depth analysis of the degradation and metabolic fate of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
In Vivo Metabolism and Pharmacokinetics
The primary metabolic pathway of this compound involves the rapid, near-complete hydrolysis of the medocaril ester moiety by plasma esterases to yield the active drug, ceftobiprole.[5][6] Ceftobiprole itself undergoes minimal further metabolism. The main metabolite identified is a microbiologically inactive open-ring derivative, formed by the hydrolysis of the β-lactam ring.[5][6]
Systemic exposure to the open-ring metabolite is low, accounting for approximately 4% of the exposure to the active ceftobiprole.[5][6] Both ceftobiprole and its open-ring metabolite are primarily eliminated unchanged through renal excretion.[5][7] Approximately 89% of an administered dose is recovered in the urine, with about 83% as active ceftobiprole, 5% as the open-ring metabolite, and less than 1% as the prodrug, this compound.[5]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for ceftobiprole and its open-ring metabolite.
| Parameter | Ceftobiprole | Open-ring Metabolite | Reference(s) |
| Systemic Exposure (relative to parent drug) | 100% | ~4% | [5][6] |
| Urinary Excretion (% of dose) | ~83% | ~5% | [5] |
| Half-life (t½) | ~3 hours | Data not specified | [5] |
| Protein Binding | 16% | Data not specified | [5] |
| Volume of Distribution (Vd) | 18.4 L | Data not specified | [5] |
In Vitro Degradation and Stability
The stability of this compound and ceftobiprole has been assessed under various conditions, including in infusion solutions and through forced degradation studies. These studies are essential for determining appropriate storage and administration conditions and for identifying potential degradation products that may arise during manufacturing and storage.
Stability in Infusion Solutions
Studies have shown that the stability of this compound in infusion solutions is dependent on the diluent, temperature, and pH.[8][9] It is generally more stable in sodium chloride 0.9% than in dextrose 5% solutions.[8][9] Degradation in these solutions can involve non-enzymatic hydrolysis of the ester linkage, converting the prodrug to active ceftobiprole even before administration.[8]
The following table presents the degradation rate constants (k) for this compound in sodium chloride 0.9% at different temperatures.
| Temperature | Degradation Rate Constant (k) | Reference(s) |
| 2-8 °C | 0.45 [drug]t⁻¹ | [8] |
| 25 °C | 1.11 [drug]t⁻¹ | [8] |
| 32 °C | 1.38 [drug]t⁻¹ | [8] |
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products under harsh conditions. These studies for ceftobiprole have involved exposure to acidic, alkaline, oxidative, photolytic, and thermolytic stress.[2][4][10] The degradation of ceftobiprole is significantly influenced by pH, with greater instability observed in alkaline conditions.[10][11]
The following table summarizes the degradation rate constants of ceftobiprole under various stress conditions.
| Stress Condition | Temperature | Degradation Rate Constant (k) | Reference(s) |
| 0.1 M HCl | 40 °C | 9.21 x 10⁻³ h⁻¹ | [10] |
| 0.1 M NaOH | 60 °C | 0.69 h⁻¹ | [10] |
| 3% H₂O₂ in water | Not specified | 7.07 x 10⁻⁵ s⁻¹ | [10] |
| 3% H₂O₂ in 10% DMSO | Not specified | 2.56 x 10⁻⁵ s⁻¹ | [10] |
| 3% H₂O₂ in 0.1 M HCl | Not specified | 1.33 x 10⁻⁴ s⁻¹ | [10] |
Degradation Pathways and Metabolites
The primary degradation pathways for ceftobiprole involve hydrolysis of the β-lactam ring, which is a common degradation route for cephalosporins. Forced degradation studies have identified several other degradation products (DPs) formed under specific stress conditions.[2][4][10][12]
Key Degradation Products
Based on mass spectroscopic analysis from forced degradation studies, several degradation products have been proposed.[2][4][10][12] These are often isomers or adducts formed under specific stress conditions. The following is a simplified representation of the main degradation pathways.
Experimental Protocols
Detailed analytical methods are crucial for the accurate quantification of ceftobiprole and its degradation products. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed.
HPLC-MS/MS Method for Forced Degradation Studies
The following protocol is a summary of a method used for the analysis of ceftobiprole and its degradation products.[4][10][13]
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Kinetex Biphenyl (e.g., 150 mm x 2.1 mm, 2.6 µm).[10]
-
Mobile Phase:
-
A: Ammonium acetate (B1210297) buffer (pH 5.8).[10]
-
B: Acetonitrile.[10]
-
-
Gradient Elution: A time-programmed gradient is used to separate the parent drug from its various degradation products.
-
Detection: Mass spectrometry is used for the identification and structural elucidation of the degradation products, while UV detection (e.g., at 320 nm) can be used for quantification.[3][10][14]
Forced Degradation (Stress Testing) Conditions
The following provides an example of the experimental setup for stress testing.[2][4][10]
-
Acidic Hydrolysis: Ceftobiprole solution is incubated with hydrochloric acid (e.g., 0.1 M or 1 M HCl) at elevated temperatures (e.g., 50-70 °C).[2][10]
-
Alkaline Hydrolysis: Ceftobiprole solution is treated with sodium hydroxide (B78521) (e.g., 0.01 M NaOH) at room temperature.[2][10]
-
Oxidative Degradation: The drug solution is exposed to hydrogen peroxide (e.g., 3% H₂O₂) in various solvents (e.g., water, 10% DMSO, 0.1 M HCl).[10]
-
Photolytic Degradation: Ceftobiprole solutions are exposed to UV light at different wavelengths (e.g., 254 nm and 366 nm).[10]
-
Thermolytic Degradation: Ceftobiprole solutions are heated at elevated temperatures (e.g., 70 °C).[2][10]
Conclusion
This compound is efficiently converted to its active form, ceftobiprole, with minimal subsequent metabolism to an inactive open-ring metabolite. Both the active drug and its metabolite are primarily cleared by the kidneys. The stability of ceftobiprole is a critical factor, with degradation being sensitive to pH, temperature, and the composition of the solution. Forced degradation studies have successfully identified several potential degradation products, providing valuable information for formulation development and stability-indicating analytical methods. A thorough understanding of these degradation pathways and metabolites is essential for ensuring the quality, safety, and efficacy of this compound in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation and Application of an HPLC-DAD Method for Routine Therapeutic Drug Monitoring of Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of this compound in Portable Elastomeric Infusion Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psecommunity.org [psecommunity.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
The Role of Ceftobiprole Medocaril in Overcoming Beta-Lactamase Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance, particularly the widespread emergence of beta-lactamase-producing bacteria, necessitates the development of novel therapeutic agents capable of circumventing these resistance mechanisms. Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring, rendering beta-lactam antibiotics inactive. Ceftobiprole (B606590) medocaril, a prodrug of the active cephalosporin (B10832234) ceftobiprole, has emerged as a potent broad-spectrum antimicrobial with a unique ability to overcome resistance in several clinically important pathogens. This technical guide provides an in-depth analysis of ceftobiprole's mechanism of action, its activity against beta-lactamase-producing bacteria, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action of Ceftobiprole
Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. A distinguishing feature of ceftobiprole is its high affinity for a broad range of PBPs, including those that confer resistance to other beta-lactam antibiotics.[2][3]
Notably, ceftobiprole demonstrates potent binding to PBP2a (also known as PBP2') in methicillin-resistant Staphylococcus aureus (MRSA), the protein responsible for methicillin (B1676495) resistance.[2][3] Furthermore, it exhibits strong affinity for PBP2x and PBP2b in penicillin-resistant Streptococcus pneumoniae (PRSP).[1] This broad PBP binding profile contributes to its potent activity against these challenging Gram-positive pathogens. In Gram-negative bacteria such as Escherichia coli, ceftobiprole shows strong binding to the essential PBP2 and PBP3.[1]
Overcoming Beta-Lactamase Resistance
Ceftobiprole's efficacy against beta-lactamase-producing bacteria is attributed to two main factors: its stability against hydrolysis by certain beta-lactamases and its potent intrinsic activity that can, in some cases, overcome the effect of enzymatic degradation.
Ceftobiprole is stable to hydrolysis by the common staphylococcal penicillinase (a Class A beta-lactamase) and the class A TEM-1 beta-lactamase.[2][4] It is also refractory to hydrolysis by the Class C AmpC beta-lactamase.[2][4] However, it is labile to hydrolysis by extended-spectrum beta-lactamases (ESBLs) of the TEM, SHV, and CTX-M families, as well as Class B metallo-beta-lactamases and Class D carbapenemases.[2][4] Overexpression of AmpC beta-lactamases can also lead to ceftobiprole hydrolysis.[3]
Data Presentation
In Vitro Activity of Ceftobiprole
The following tables summarize the minimum inhibitory concentrations (MICs) of ceftobiprole against a range of clinically relevant bacteria, including beta-lactamase-producing strains.
| Organism | Number of Isolates | Ceftobiprole MIC50 (µg/mL) | Ceftobiprole MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | 8,184 | 1 | 2 | [5] |
| Staphylococcus aureus (MSSA) | 11,580 | 0.5 | 0.5 | [5] |
| Streptococcus pneumoniae (Penicillin-Resistant) | - | - | 0.5 - 1 | [1] |
| Enterococcus faecalis | - | 0.25 | 2 | [6] |
| Escherichia coli (ESBL-negative) | 2,050 | ≤0.03 | 0.06 | [7] |
| Escherichia coli (ESBL-positive) | 2,035 | >16 | >16 | [7] |
| Klebsiella pneumoniae (ESBL-negative) | 1,404 | 0.03 | 0.12 | [7] |
| Klebsiella pneumoniae (ESBL-positive) | 482 | >16 | >16 | [7] |
| Pseudomonas aeruginosa | 400 | 2 | 16 | [7] |
Penicillin-Binding Protein (PBP) Affinity of Ceftobiprole
The following table presents the 50% inhibitory concentrations (IC50) of ceftobiprole for key PBPs from various bacterial species.
| Organism | PBP | Ceftobiprole IC50 (µg/mL) | Reference(s) |
| S. aureus (MRSA) | PBP2a | ≤0.47 | [8] |
| S. aureus (MSSA) | PBP1 | ≤1 | [7] |
| S. aureus (MSSA) | PBP2 | ≤1 | [7] |
| S. aureus (MSSA) | PBP3 | ≤1 | [7] |
| S. aureus (MSSA) | PBP4 | ≤1 | [7] |
| S. pneumoniae (Penicillin-Susceptible) | PBP2b | 0.06 | [8] |
| S. pneumoniae (Penicillin-Resistant) | PBP2x | 0.5 | [9] |
| E. coli | PBP2 | - | [1] |
| E. coli | PBP3 | - | [1] |
| P. aeruginosa | PBP2 | 3 | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftobiprole in a suitable solvent (e.g., water or DMSO) at a concentration of ≥1280 µg/mL. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Penicillin-Binding Protein (PBP) Affinity Assay
Method: Competitive binding assay using a fluorescently labeled beta-lactam (e.g., Bocillin FL, a fluorescent derivative of penicillin).
Protocol:
-
Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with an appropriate buffer. Lyse the cells (e.g., by sonication or French press) and isolate the cell membranes by ultracentrifugation.
-
Competition Assay: Incubate the isolated membranes with increasing concentrations of unlabeled ceftobiprole for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).
-
Fluorescent Labeling: Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) to the reaction mixture and incubate for another defined period to allow binding to the available PBPs.
-
SDS-PAGE and Fluorography: Stop the reaction by adding a sample buffer and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent signal for each PBP band will decrease with increasing concentrations of ceftobiprole.
-
IC50 Determination: Quantify the fluorescence intensity of each PBP band. The IC50 is the concentration of ceftobiprole that results in a 50% reduction in the fluorescent signal compared to the control (no ceftobiprole).
In Vivo Efficacy Testing
Method: Murine thigh infection model.
Protocol:
-
Induction of Neutropenia (Optional but common): Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection. This reduces the host's immune response, allowing for a clearer assessment of the antimicrobial's direct effect.
-
Infection: Prepare an inoculum of the test organism in a suitable medium or saline. Inject a defined volume of the bacterial suspension (e.g., 0.1 mL of ~10^6 - 10^7 CFU/mL) into the thigh muscle of the mice.
-
Antimicrobial Administration: At a specified time post-infection (e.g., 2 hours), administer ceftobiprole medocaril via a relevant route (e.g., subcutaneous or intravenous). Administer the drug at various doses and dosing intervals to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.
-
Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in sterile saline or broth.
-
Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the thigh homogenate and plate onto appropriate agar plates. Incubate the plates and count the resulting colonies to determine the number of CFUs per gram of tissue.
-
Data Analysis: Compare the bacterial burden in the treated groups to that of an untreated control group to determine the efficacy of ceftobiprole.
Visualizations
Signaling Pathway of AmpC Beta-Lactamase Induction and the Action of Ceftobiprole
Caption: AmpC beta-lactamase induction pathway and ceftobiprole's interaction.
Experimental Workflow for Determining Ceftobiprole's In Vitro Efficacy
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship of Ceftobiprole's Advantages in Overcoming Resistance
Caption: Ceftobiprole's key attributes for overcoming bacterial resistance.
Conclusion
This compound represents a significant advancement in the fight against beta-lactamase-mediated antibiotic resistance. Its unique mechanism of action, characterized by high affinity for a wide range of PBPs, including those altered in resistant strains like MRSA and PRSP, provides a powerful tool for treating infections caused by these challenging pathogens. While ceftobiprole is susceptible to certain classes of beta-lactamases, its stability against common penicillinases and AmpC enzymes, combined with its potent intrinsic activity, allows it to remain effective against a broad spectrum of beta-lactamase-producing bacteria. The data and experimental protocols presented in this guide underscore the robust scientific foundation for the clinical utility of ceftobiprole in an era of increasing antimicrobial resistance. Further research into its interactions with newly emerging beta-lactamases will be crucial for its continued effective use in the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Kinetics Study of KPC-3, a Plasmid-Encoded Class A Carbapenem-Hydrolyzing β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular, Genetic, and Biochemical Characterization of OXA-484 Carbapenemase, a Difficult-to-Detect R214G Variant of OXA-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities of Ceftobiprole and Other β-Lactams against Streptococcus pneumoniae Clinical Isolates from the United States with Defined Substitutions in Penicillin-Binding Proteins PBP 1a, PBP 2b, and PBP 2x - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Anti-Biofilm Properties of Ceftobiprole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biofilm-associated infections represent a significant challenge in clinical practice due to their inherent tolerance to conventional antimicrobial agents. Ceftobiprole (B606590), a broad-spectrum cephalosporin (B10832234), has demonstrated promising activity against a range of pathogens, including those residing within biofilm structures. This technical guide provides an in-depth analysis of the anti-biofilm properties of ceftobiprole, consolidating quantitative data from various studies, detailing key experimental methodologies for assessing biofilm susceptibility, and visualizing the intricate signaling pathways involved in biofilm formation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-biofilm strategies.
Introduction: Ceftobiprole and the Biofilm Challenge
Ceftobiprole is a fifth-generation cephalosporin with potent bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1] Notably, ceftobiprole exhibits high affinity for PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x of penicillin-resistant Streptococcus pneumoniae, contributing to its efficacy against these challenging pathogens.[1][2]
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides a protective barrier, rendering the embedded bacteria significantly less susceptible to antibiotics and host immune responses. The complex architecture of biofilms facilitates cell-to-cell communication through quorum sensing (QS), a system that regulates gene expression in response to population density and is crucial for biofilm development and virulence.
The ability of ceftobiprole to disrupt and eradicate biofilms is of significant clinical interest. This guide will explore the existing evidence for its anti-biofilm activity, provide the necessary tools to investigate these properties further, and offer insights into the underlying molecular mechanisms.
Quantitative Assessment of Ceftobiprole's Anti-Biofilm Efficacy
The following tables summarize the quantitative data on the anti-biofilm activity of ceftobiprole from various in vitro and in vivo studies. These data highlight its efficacy against key biofilm-forming pathogens, both as a monotherapy and in combination with other antimicrobial agents.
Table 1: Anti-Biofilm Activity of Ceftobiprole Monotherapy Against Staphylococcus aureus
| Bacterial Strain(s) | Biofilm Age | Experimental Model | Ceftobiprole Concentration | Outcome Measure | Result | Citation(s) |
| MRSA (MRSA-1811, MRSA-1733) | 48 hours | Dynamic in vitro PK/PD biofilm model (CDC biofilm reactor) | Simulated bone tissue concentrations | Log₁₀ CFU/cm² reduction | -1.44 ± 0.25 and -1.55 ± 0.74 | [3][4] |
| Methicillin-susceptible and -resistant S. aureus (n=6), S. epidermidis (n=2) | Not specified | MBEC™ and colony biofilm assays | 1/4 fCmax to fCmax | Log₁₀ CFU reduction | 1.5 to ≥2.5 | [5] |
Table 2: Anti-Biofilm Activity of Ceftobiprole in Combination Therapy Against Staphylococcus aureus
| Bacterial Strain(s) | Combination Agent | Biofilm Age | Experimental Model | Outcome Measure | Result | Citation(s) |
| MRSA (MRSA-1811) | Daptomycin | 48 hours | Dynamic in vitro PK/PD biofilm model (CDC biofilm reactor) | Log₁₀ CFU/cm² reduction | -2.087 ± 0.048 (Combination) vs. -1.436 ± 0.249 (Ceftobiprole alone) and -1.503 ± 0.011 (Daptomycin alone) | [3][4] |
| MRSA (MRSA-1733) | Daptomycin | 48 hours | Dynamic in vitro PK/PD biofilm model (CDC biofilm reactor) | Log₁₀ CFU/cm² reduction | -1.076 ± 0.424 (Combination) | [3] |
| Staphylococci | Rifampicin | Not specified | MBEC™ model | Not specified | Active in combination | [6] |
Table 3: Minimum Biofilm Eradication Concentration (MBEC) of Ceftobiprole
| Bacterial Strain(s) | MBEC (mg/L) | Citation(s) |
| MRSA-1811 | >128 | [3] |
| MRSA-1733 | >128 | [3] |
Experimental Protocols for Assessing Anti-Biofilm Properties
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-biofilm activity of antimicrobial agents like ceftobiprole.
Crystal Violet Biofilm Assay
This method is a simple and high-throughput technique for quantifying the total biomass of a biofilm.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C.
-
Biofilm Formation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh growth medium. Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as a negative control. Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Fixation: Add 200 µL of 99% methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Protocol:
-
Biofilm Formation: Utilize a Calgary Biofilm Device (e.g., MBEC™ plate) which consists of a lid with 96 pegs. Inoculate the wells of a 96-well plate with a standardized bacterial suspension. Place the peg lid onto the plate, allowing biofilms to form on the surface of the pegs during incubation (typically 24-48 hours at 37°C with gentle agitation).
-
Antimicrobial Challenge: Prepare a 96-well challenge plate containing serial dilutions of ceftobiprole in an appropriate growth medium.
-
Washing: Gently rinse the peg lid with PBS to remove planktonic bacteria.
-
Exposure: Place the peg lid with the established biofilms into the challenge plate. Incubate for a specified period (e.g., 24 hours) at 37°C.
-
Recovery: After the exposure period, remove the peg lid and rinse it again with PBS. Place the peg lid into a 96-well recovery plate containing fresh, sterile growth medium.
-
Biofilm Disruption: Sonicate the recovery plate to dislodge the viable bacteria from the pegs into the recovery medium.
-
Viability Assessment: Incubate the recovery plate for 24 hours at 37°C. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm, which can be assessed visually or by measuring the optical density at 600 nm.
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of live and dead cells within the biofilm.
Protocol:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides, following a similar procedure as the crystal violet assay.
-
Treatment: Expose the mature biofilms to the desired concentrations of ceftobiprole for a specified duration.
-
Staining: Prepare a staining solution containing a mixture of a green fluorescent nucleic acid stain that labels all cells (e.g., SYTO® 9) and a red fluorescent nucleic acid stain that only penetrates cells with compromised membranes (e.g., propidium (B1200493) iodide).
-
Incubation: Gently wash the biofilms with PBS and then incubate them with the live/dead staining solution in the dark for 15-30 minutes at room temperature.
-
Imaging: Gently rinse the stained biofilms to remove excess dye. Image the biofilms using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the green and red fluorophores.
-
Image Analysis: Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm. Specialized software can be used to quantify the biovolume of live and dead cells, providing a quantitative measure of the antimicrobial's efficacy.
Signaling Pathways in Biofilm Formation
Understanding the molecular signaling pathways that govern biofilm formation is crucial for developing targeted anti-biofilm therapies. The following diagrams, generated using the DOT language, illustrate the key quorum sensing systems in Staphylococcus aureus and Pseudomonas aeruginosa.
Staphylococcus aureus Accessory Gene Regulator (agr) Quorum Sensing System
The agr system is a primary regulator of virulence and biofilm formation in S. aureus. It controls the expression of numerous toxins and adhesins.
Caption: S. aureus agr Quorum Sensing Pathway
Pseudomonas aeruginosa las and rhl Quorum Sensing Systems
P. aeruginosa employs a hierarchical quorum sensing network, with the las system generally controlling the rhl system, to regulate a wide range of virulence factors and biofilm development.
Caption: P. aeruginosa las and rhl Quorum Sensing
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for evaluating the anti-biofilm properties of a compound like ceftobiprole.
Caption: Workflow for Anti-Biofilm Agent Evaluation
Conclusion
The available data strongly suggest that ceftobiprole possesses significant anti-biofilm properties, particularly against staphylococcal species. Its ability to reduce the viability of bacteria within mature biofilms, both alone and in combination with other agents, makes it a compelling candidate for further investigation in the context of biofilm-associated infections. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically evaluate and understand the anti-biofilm mechanisms of ceftobiprole and other novel compounds. Further research focusing on its activity against a broader range of biofilm-forming pathogens and its efficacy in more complex in vivo models is warranted to fully elucidate its clinical potential in combating these persistent and challenging infections.
References
- 1. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 2. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. innovotech.ca [innovotech.ca]
- 6. researchgate.net [researchgate.net]
The Potential of Ceftobiprole Medocaril for the Treatment of Polymicrobial Infections: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polymicrobial infections, characterized by the presence of multiple pathogenic species, present a significant therapeutic challenge due to complex bacterial interactions and diverse antimicrobial susceptibility profiles. The management of these infections often necessitates broad-spectrum antimicrobial therapy. Ceftobiprole (B606590) medocaril, the prodrug of the active cephalosporin (B10832234) ceftobiprole, is an advanced-generation parenteral antibiotic with a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of ceftobiprole's mechanism of action, its in vitro and in vivo activity, and clinical data supporting its potential as an effective monotherapy for various polymicrobial infections, including complicated skin and skin structure infections (cSSSI) and pneumonia.
Mechanism of Action
Ceftobiprole exerts its potent bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Following intravenous administration, the prodrug ceftobiprole medocaril is rapidly and completely converted into its active form, ceftobiprole, by plasma esterases.[2]
The core mechanism involves high-affinity binding to essential Penicillin-Binding Proteins (PBPs), which are transpeptidases critical for the final steps of peptidoglycan synthesis.[3][4] By acylating these enzymes, ceftobiprole blocks the cross-linking of peptidoglycan strands, leading to a compromised cell wall, loss of structural integrity, and subsequent cell lysis and death.[1]
A key feature of ceftobiprole is its potent binding to modified PBPs that confer resistance to other β-lactam antibiotics. This includes:
-
PBP2a (or PBP2') : The protein encoded by the mecA gene in methicillin-resistant Staphylococcus aureus (MRSA), which has a low affinity for most other β-lactams. Ceftobiprole's ability to form a stable inhibitory complex with PBP2a is central to its anti-MRSA activity.[3][5][6]
-
PBP2x and PBP2b : Altered PBPs found in penicillin-resistant Streptococcus pneumoniae (PRSP). Ceftobiprole binds these with high affinity, retaining activity against these resistant strains.[3][5][6]
Against Gram-negative bacteria, ceftobiprole shows strong binding to essential PBPs in Escherichia coli and a binding profile similar to cefepime (B1668827) and ceftazidime (B193861) for the PBPs in Pseudomonas aeruginosa.[5] Its chemical structure provides stability against hydrolysis by many common β-lactamases, such as narrow-spectrum (TEM, SHV) and AmpC cephalosporinases, though it is not stable against extended-spectrum β-lactamases (ESBLs) or carbapenemases.[3][6]
Spectrum of Activity for Polymicrobial Infections
Ceftobiprole's broad spectrum makes it a compelling candidate for empirical therapy in suspected polymicrobial infections. It covers key pathogens frequently isolated from such conditions, including Gram-positive cocci, Gram-negative bacilli, and certain anaerobes.
-
Gram-Positive Aerobes : Ceftobiprole demonstrates potent activity against Staphylococcus aureus (both methicillin-susceptible [MSSA] and methicillin-resistant [MRSA]), coagulase-negative staphylococci, Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus faecalis.[2][4]
-
Gram-Negative Aerobes : The drug is active against many common Enterobacterales such as Escherichia coli, Klebsiella pneumoniae (non-ESBL producing), and Enterobacter spp., as well as Pseudomonas aeruginosa.[2]
-
Anaerobes : Its anaerobic coverage is primarily directed at Gram-positive species like Peptococcus spp. and Clostridioides difficile, and the Gram-negative anaerobe Fusobacterium nucleatum.[6][7] However, it is notably less active against the Bacteroides fragilis group.[6][8]
This spectrum is particularly relevant for complex infections like diabetic foot infections (DFIs), where staphylococci, streptococci, Enterobacterales, pseudomonads, and anaerobes are common co-pathogens.[9]
Quantitative In Vitro Data
Antimicrobial Susceptibility
The in vitro potency of ceftobiprole has been evaluated in numerous surveillance studies against a wide range of clinical isolates, including those from polymicrobial settings. Minimum Inhibitory Concentration (MIC) values are a key measure of this activity.
Table 1: In Vitro Activity of Ceftobiprole Against Key Aerobic Pathogens in Polymicrobial Infections
| Organism (Resistance Phenotype) | No. of Isolates | Source / Infection Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Staphylococcus aureus (MSSA) | 181 | Bone & Joint | 0.5 | 0.5 | [10] |
| Staphylococcus aureus (MRSA) | 114 | Bone & Joint | 1 | 2 | [10] |
| Staphylococcus aureus (MRSA) | 48 | Diabetic Foot | - | 1 | [9] |
| Coagulase-Negative Staphylococci | - | US Surveillance | 0.5 | 2 | [11] |
| Streptococcus pneumoniae (All) | 1251 | European Surveillance | ≤0.016 | 0.25 | [12] |
| Enterococcus faecalis | 254 | Bone & Joint | 1 | 2 | [13] |
| Escherichia coli | 134 | Diabetic Foot | 0.06 | 0.125 | [9] |
| Klebsiella pneumoniae | 44 | Diabetic Foot | 0.06 | 2 | [9] |
| Enterobacter cloacae | 47 | Diabetic Foot | 0.06 | 0.125 | [9] |
| Pseudomonas aeruginosa | 51 | Diabetic Foot | 2 | 8 | [9] |
| Pseudomonas aeruginosa | 496 | European Surveillance | 2 | 16 |[12] |
Note: MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific isolate collections.[10][13]
Synergy in Combination Therapy
In polymicrobial settings, combination therapy is often considered. In vitro studies have explored ceftobiprole's synergistic potential with other antimicrobials, particularly against challenging Gram-positive pathogens.
Table 2: Summary of Ceftobiprole In Vitro Synergy Studies
| Combination Agent | Target Organism(s) | Synergy Finding (FIC Index) | Key Observation | Reference(s) |
|---|---|---|---|---|
| Daptomycin | MRSA, VRE | Synergistic (FIC ≤ 0.5) | Synergy observed against all tested Gram-positive isolates, including daptomycin-non-susceptible strains. | [14][15][16] |
| Levofloxacin | Enterococcus spp. | Synergistic | Synergy was primarily noted against enterococci among the Gram-positives tested. | [15] |
| Other β-Lactams (e.g., Cloxacillin, Imipenem) | MRSA | Synergistic (∑FICmin ≤ 0.5) | Multiple β-lactamase-resistant β-lactams showed strong synergy with ceftobiprole against MRSA. |[17][18] |
FIC: Fractional Inhibitory Concentration. Synergy is typically defined as an FIC index of ≤0.5. Additivity/Indifference is >0.5 to 4.0. Antagonism is >4.0.[19]
Anti-Biofilm Activity
Biofilms are a critical component of many chronic and device-related polymicrobial infections. Ceftobiprole has demonstrated activity against bacterial biofilms, a crucial attribute for treating these complex cases.
Table 3: In Vitro Activity of Ceftobiprole Against Staphylococcal Biofilms
| Organism | Biofilm Model | Ceftobiprole Effect | Key Observation | Reference(s) |
|---|---|---|---|---|
| S. aureus (MSSA & MRSA) | MBEC & Colony Biofilm | ~1.5 to ≥2.5 log₁₀ CFU reduction | Activity demonstrated at clinically relevant concentrations. Inhibited the selection of rifampicin-resistant mutants when used in combination. | [20] |
| S. aureus (MRSA) | Dynamic PK/PD Model | ~1.49 log₁₀ CFU/cm² reduction | Showed bacteriostatic activity against established MRSA biofilms at simulated bone concentrations. | [21][22] |
| S. aureus (MRSA) | - | Long-lasting inhibitory effect | Showed remarkable and conserved activity on biofilm formation in strains from cystic fibrosis patients. |[23] |
In Vivo Animal Model Data
The efficacy of ceftobiprole has been corroborated in various animal models that can simulate aspects of human polymicrobial infections.
-
Murine Thigh and Lung Infection Models : These models are standard for evaluating antimicrobial pharmacodynamics. In neutropenic mice, ceftobiprole demonstrated time-dependent killing, with the percentage of the dosing interval that the drug concentration remains above the MIC (%fT>MIC) being the best predictor of efficacy.[24][25] The required %fT>MIC for a static effect was approximately 14-28% for S. aureus and 36-45% for Enterobacterales.[24][25] The presence of neutrophils significantly enhanced ceftobiprole's activity.[24]
-
Murine Bacteremia and Disseminated Infection Model : In a model of MRSA and MSSA bacteremia, ceftobiprole treatment resulted in a 3- to 6-log unit reduction in bacterial counts in various organs and 100% survival, compared to 0-20% in untreated controls.[10]
-
Rabbit Osteomyelitis Model : In a rabbit model of MRSA tibial osteomyelitis, a challenging infection that can be polymicrobial, ceftobiprole achieved 100% bacterial clearance from the bone after four weeks of treatment, superior to both vancomycin (B549263) and linezolid (B1675486) (73% clearance each).[26]
Clinical Efficacy in Polymicrobial Infections
Clinical trials have validated the efficacy of ceftobiprole in infections that are frequently polymicrobial.
-
Complicated Skin and Skin Structure Infections (cSSSI) : Phase 3 trials are a key source of data for polymicrobial efficacy. In one trial comparing ceftobiprole to vancomycin plus ceftazidime for cSSSIs (including diabetic foot infections), ceftobiprole monotherapy was found to be non-inferior, with clinical cure rates of 90.5% vs. 90.2%, respectively.[19] This demonstrates its utility in infections caused by mixed Gram-positive and Gram-negative pathogens.[27]
-
Pneumonia : Ceftobiprole is approved for community-acquired pneumonia (CAP) and hospital-acquired pneumonia (HAP), excluding ventilator-associated pneumonia (VAP).[12][28] In a review of clinical trial data, overall treatment success rates for CAP were 86.6% for ceftobiprole versus 87.4% for comparator groups.[29] Its broad spectrum covers typical and atypical pathogens, making it a viable option for empirical treatment.[28]
Table 4: Clinical Trial Outcomes in Infections with Polymicrobial Potential
| Infection Type | Trial Design | Comparator(s) | Clinical Cure Rate (Ceftobiprole) | Clinical Cure Rate (Comparator) | Key Finding | Reference(s) |
|---|---|---|---|---|---|---|
| cSSSI (Gram-Positive) | Phase 3, DB, RCT | Vancomycin | 93.3% | 93.5% | Non-inferiority demonstrated. | [19] |
| cSSSI (Polymicrobial) | Phase 3, DB, RCT | Vancomycin + Ceftazidime | 90.5% | 90.2% | Non-inferiority as monotherapy for mixed infections. | [19] |
| CAP | Pooled Analysis | Various | 86.6% | 87.4% | Similar efficacy to standard-of-care. | [29] |
| S. aureus Bacteremia | Phase 3, DB, RCT | Daptomycin | 69.8% | 68.7% | Non-inferiority demonstrated. |[29] |
cSSSI: Complicated Skin and Skin Structure Infection; CAP: Community-Acquired Pneumonia; DB: Double-Blind; RCT: Randomized Controlled Trial.
Detailed Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate, following CLSI or EUCAST standards.[20][27]
-
Preparation of Antimicrobial Stock : A stock solution of ceftobiprole is prepared at a high concentration and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.
-
Inoculum Preparation : Bacterial colonies from an 18-24 hour culture on an agar (B569324) plate are suspended in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Each well containing the diluted ceftobiprole is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation : The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results : The MIC is defined as the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imquestbio.com [imquestbio.com]
- 10. jmilabs.com [jmilabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Susceptibility of ceftobiprole against Gram-positive and Gram-negative clinical isolates from 2019 from different European territories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 15. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. protocols.io [protocols.io]
- 19. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Efficacy of Ceftobiprole and Daptomycin at Bone Concentrations Against Methicillin-Resistant Staphylococcus aureus Biofilm: Results of a Dynamic In Vitro PK/PD Model | MDPI [mdpi.com]
- 23. Biofilm Formation in Methicillin-Resistant Staphylococcus aureus Isolated in Cystic Fibrosis Patients Is Strain-Dependent and Differentially Influenced by Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 27. benchchem.com [benchchem.com]
- 28. microgendx.com [microgendx.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Standard Laboratory Protocols for Ceftobiprole Susceptibility Testing: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftobiprole (B606590) is a broad-spectrum, fifth-generation cephalosporin (B10832234) antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) due to its high affinity for penicillin-binding protein 2a (PBP2a).[4] Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for guiding appropriate clinical use, monitoring for the emergence of resistance, and supporting drug development efforts. These application notes provide detailed protocols for ceftobiprole susceptibility testing based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Interpretive Criteria and Quality Control Ranges
Accurate interpretation of susceptibility testing results requires adherence to established minimum inhibitory concentration (MIC) breakpoints and quality control (QC) ranges. The following tables summarize the current recommendations.
Table 1: Ceftobiprole MIC Breakpoints (μg/mL)
| Organism | CLSI (FDA) Breakpoint (μg/mL) | EUCAST Breakpoint (μg/mL) |
| Staphylococcus aureus | ≤2 (Susceptible), 4 (Intermediate), ≥8 (Resistant)[5] | ≤2 (Susceptible), >2 (Resistant)[5][6] |
| Streptococcus pneumoniae | Not yet established by CLSI | ≤0.5 (Susceptible), >0.5 (Resistant)[4] |
| Enterobacterales | Not yet established by CLSI | ≤0.25 (Susceptible), >0.25 (Resistant)[4][7] |
| Non-species-specific (PK/PD) | Not Applicable | ≤4 (Susceptible), >4 (Resistant)[4][6] |
Table 2: Quality Control (QC) Ranges for Ceftobiprole Susceptibility Testing
| Quality Control Strain | Method | Acceptable QC Range (μg/mL) |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.12 - 1[1] |
| Escherichia coli ATCC® 25922 | Broth Microdilution | 0.03 - 0.12[1] |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution | 1 - 4[1] |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.004 - 0.03[1] |
| Haemophilus influenzae ATCC® 49247 | Broth Microdilution | 0.12 - 1[1] |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.06 - 0.5[1] |
Experimental Protocols
The following are detailed methodologies for the two most common methods for determining ceftobiprole susceptibility: broth microdilution for MIC determination and disk diffusion.
Protocol 1: Broth Microdilution MIC Testing
This method determines the minimum inhibitory concentration (MIC) of ceftobiprole in a liquid growth medium.[8]
Materials:
-
Ceftobiprole powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of ceftobiprole in CAMHB in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the ceftobiprole dilutions.[8]
-
Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
-
Incubation:
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.[8]
-
Protocol 2: Disk Diffusion (Kirby-Bauer) Testing
This method assesses the susceptibility of a bacterial isolate to ceftobiprole by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[2]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in sterile saline with a turbidity equivalent to a 0.5 McFarland standard, as described for broth microdilution.[1]
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[8]
-
Allow the agar surface to dry for 3-5 minutes before applying the disk.
-
-
Disk Application:
-
Aseptically apply a ceftobiprole 30 µg disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Zone Diameter Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
-
Visualizations
Ceftobiprole Susceptibility Testing Workflow
Caption: Workflow for Ceftobiprole Antimicrobial Susceptibility Testing.
Mechanism of Ceftobiprole Action and Resistance
Caption: Ceftobiprole's mechanism of action against susceptible and resistant bacteria.
References
- 1. liofilchem.com [liofilchem.com]
- 2. Ceftobiprole Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 3. ihma.com [ihma.com]
- 4. Susceptibility to ceftobiprole of respiratory-tract pathogens collected in the United Kingdom and Ireland during 2014–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro antibacterial activity of ceftobiprole against clinical isolates from French teaching hospitals: proposition of zone diameter breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceftobiprole Quantification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of ceftobiprole (B606590), a fifth-generation cephalosporin (B10832234), in biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Introduction
Ceftobiprole is a broad-spectrum cephalosporin antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various Gram-negative bacteria.[1][2][3] Due to high interindividual pharmacokinetic variability, particularly in critically ill patients, therapeutic drug monitoring is a valuable tool to optimize efficacy and minimize potential toxicity.[2][4] The following protocols describe validated HPLC methods with UV detection for the reliable quantification of ceftobiprole in human serum and plasma.
Method 1: HPLC with Diode-Array Detection (DAD) for Ceftobiprole in Human Serum
This method, adapted from a study by Lima et al., is a simple and rapid HPLC-DAD method suitable for routine therapeutic drug monitoring of ceftobiprole.[1][2]
Experimental Protocol
1. Materials and Reagents:
-
Ceftobiprole reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (pH 2.6)
-
Hydrochloric acid (1 N)
-
Drug-free human serum
-
Ultrapure water
2. Standard and Quality Control (QC) Preparation:
-
Stock Solution (1 mg/mL): Dissolve ceftobiprole powder in a mixture of 95% methanol and 5% 1N hydrochloric acid.[1]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution with distilled water.
-
Calibration Standards and QCs: Spike drug-free human serum with appropriate volumes of the working solutions to prepare calibration standards and quality control samples at various concentrations.
3. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum sample (standard, QC, or patient sample).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC-DAD Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.
-
Column: Biphenyl column.[5]
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 2.6).[6]
-
Elution Mode: Linear gradient.[6]
-
Flow Rate: 1 mL/min.[6]
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
Workflow Diagram
Caption: Workflow for ceftobiprole quantification by HPLC-DAD.
Validation Data Summary
| Parameter | Result |
| Linearity Range | 1 - 80 mg/L[2] |
| Correlation Coefficient (r) | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 1 mg/L[6] |
| Intra-day Precision (CV%) | < 15%[6] |
| Inter-day Precision (CV%) | < 15%[6] |
| Accuracy (RE%) | Within ±15%[6] |
| Recovery | 91.2% - 102.5%[2] |
| Mean Retention Time | 5.1 ± 0.3 min[1][2] |
Method 2: HPLC-UV for Ceftobiprole in Human Serum
This protocol is based on a method developed by Baiardi et al. for rapid TDM and pharmacokinetic studies.[4]
Experimental Protocol
1. Materials and Reagents:
-
Ceftobiprole reference standard
-
Sulphosalicylic acid (30%)
-
Mobile phase (composition to be optimized based on the specific column)
-
Drug-free human serum
-
Ultrapure water
2. Standard and Quality Control (QC) Preparation:
-
Prepare stock and working solutions of ceftobiprole in a suitable solvent (e.g., water or methanol-water).
-
Spike drug-free human serum with working solutions to create calibration standards and QCs.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, add 10 µL of 30% sulphosalicylic acid.[4]
-
Vortex the mixture.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.[4]
-
Take 50 µL of the clear supernatant and dilute 1:1 with the mobile phase.[4]
-
Transfer the final mixture to an HPLC autosampler vial, maintained at 8 °C.[4]
4. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector.
-
Column: Ultra-Biphenyl column.[4]
-
Elution Mode: Gradient.[4]
-
Column Temperature: 35 °C.[4]
-
Autosampler Temperature: 8 °C.[4]
-
Detection: UV detector, wavelength to be set at the maximum absorbance of ceftobiprole (e.g., 320 nm).
Workflow Diagram
Caption: Workflow for ceftobiprole quantification by HPLC-UV.
Validation Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 50.0 mg/L[4] |
| Accuracy and Reproducibility | Method demonstrated to be accurate and reproducible.[4] |
| Matrix Effects | No significant matrix effects observed.[4] |
| Sample Volume | 100 µL of serum.[4] |
Comparative Summary of HPLC Methods
The following table provides a direct comparison of the key parameters for the two detailed methods.
| Feature | Method 1 (Lima et al.) | Method 2 (Baiardi et al.) |
| Detection Method | Diode-Array Detection (DAD) | UV Detection |
| Biological Matrix | Human Serum | Human Serum |
| Sample Preparation | Acetonitrile Precipitation | Sulphosalicylic Acid Precipitation |
| Column Type | Biphenyl | Ultra-Biphenyl[4] |
| Linearity Range | 1 - 80 mg/L[2] | 0.5 - 50.0 mg/L[4] |
| LLOQ | 1 mg/L[6] | 0.5 mg/L[4] |
Alternative Methodologies
While HPLC-UV/DAD methods are robust and widely accessible, other techniques have also been developed for ceftobiprole quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher selectivity and sensitivity, making it suitable for studies requiring very low detection limits.[8][9] Methods have been validated for the simultaneous quantification of ceftobiprole and other antibiotics like cefiderocol (B606585).[9]
-
High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective alternative for quantitative analysis, particularly for stability studies.[5][7]
Conclusion
The HPLC methods detailed in these application notes provide reliable and reproducible means for quantifying ceftobiprole in human serum. The choice between methods may depend on laboratory equipment availability, required sensitivity, and sample throughput. Both protocols utilize a straightforward protein precipitation step, making them suitable for routine clinical and research applications. For higher sensitivity needs, an LC-MS/MS method should be considered.
References
- 1. Validation and Application of an HPLC-DAD Method for Routine Therapeutic Drug Monitoring of Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Ceftobiprole quantification in human serum by HPLC-UV to implement routine TDM in clinical practice [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. psecommunity.org [psecommunity.org]
- 8. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and accurate quantitative analysis of cefiderocol and ceftobiprole in human plasma using liquid chromatography-isotope dilution tandem mass spectrometry: interest for their therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Ceftobiprole Efficacy Studies for Pneumonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the efficacy of ceftobiprole (B606590) in treating bacterial pneumonia. The information is compiled from various preclinical studies and is intended to guide the design and execution of similar research.
Ceftobiprole, a broad-spectrum cephalosporin, has demonstrated potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2][3][4] Animal models are crucial for evaluating its in vivo efficacy, understanding its pharmacokinetic/pharmacodynamic (PK/PD) profile, and establishing dosing regimens for clinical trials.[1][3]
Key Pathogens and Models
Murine models, particularly in mice, are the most commonly used for assessing ceftobiprole's efficacy in pneumonia.[1][2][5][6][7][8][9] These models can be adapted to study various pathogens, including:
-
Gram-Positive Bacteria:
-
Gram-Negative Bacteria:
-
Atypical Pathogens:
Both immunocompetent and immunocompromised (neutropenic) models are utilized to simulate different patient populations.[1][2][3][7][8] Neutropenic models are particularly useful for evaluating the bactericidal activity of the antibiotic in the absence of a robust immune response.[7][8]
Pharmacodynamic Profile of Ceftobiprole
The key pharmacodynamic (PD) parameter that correlates with the efficacy of ceftobiprole is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[1][3][13] This time-dependent killing characteristic is a critical consideration in designing dosing schedules.[1][3]
Data Presentation: Efficacy of Ceftobiprole in Murine Pneumonia Models
The following tables summarize the quantitative data on ceftobiprole's efficacy from various murine pneumonia studies.
Table 1: Ceftobiprole Pharmacodynamic Target (%fT>MIC) for Efficacy in Murine Pneumonia Models
| Pathogen | Animal Model | Immune Status | Efficacy Endpoint | Required %fT>MIC | Source(s) |
| S. aureus (MRSA) | Mouse Lung | Neutropenic | Static Effect | 14 - 28% | [1][3] |
| S. pneumoniae (PRSP) | Mouse Lung | Neutropenic | Static Effect | 15 - 22% | [1][3] |
| S. pneumoniae | Mouse Lung | Neutropenic | Efficacy | 9 - 18% | [1][7][8] |
| S. pneumoniae | Mouse Lung | Non-neutropenic | Static Effect | <10% | [14] |
| Enterobacteriaceae (K. pneumoniae, E. cloacae) | Mouse Lung | Neutropenic | Static Effect | 36 - 45% | [1][3] |
| S. aureus | Mouse Lung | Granulocytopenic | 1 log10 CFU/g kill | 15% (in ELF) | [14] |
| S. aureus | Mouse Lung | Granulocytopenic | 2 log10 CFU/g kill | 25% (in ELF) | [14] |
*ELF: Epithelial Lining Fluid
Table 2: Survival Rates in Ceftobiprole-Treated Animal Models of Pneumonia
| Pathogen | Animal Model | Ceftobiprole Treatment | Survival Rate | Control Group Survival | Source(s) | | --- | --- | --- | --- | --- | | S. aureus (MSSA & MRSA) | Mouse Bacteremia/Disseminated Infection | Human-equivalent dosing | 100% | 0 - 25% |[5] | | F. tularensis | Fischer 344 Rat | 145 mg/kg q8h | 92% | 0% (placebo) |[10][12] | | F. tularensis | Cynomolgus Macaque | 6.67 or 20.0 mg/kg q8h | 87.5% | 12.5% (vehicle) |[11] |
Table 3: Bacterial Load Reduction in Murine Pneumonia Models
| Pathogen | Animal Model | Ceftobiprole Treatment | Bacterial Load Reduction (log10 CFU/g lung) | Source(s) | | --- | --- | --- | --- | | S. aureus (MSSA & MRSA) | Mouse Lung | Human-equivalent dosing | ~4-log reduction |[5] |
Experimental Protocols
Below are detailed protocols for establishing murine pneumonia models to evaluate the efficacy of ceftobiprole.
Protocol 1: Murine Model of Staphylococcus aureus Pneumonia
1. Objective: To evaluate the in vivo efficacy of ceftobiprole against MRSA or MSSA in an immunocompromised murine pneumonia model.
2. Materials:
- Animals: BALB/c mice.[7]
- Bacterial Strain: Clinically relevant strain of MRSA or MSSA.
- Immunosuppressive Agent: Cyclophosphamide.[7]
- Anesthetic: Isoflurane or similar.
- Ceftobiprole Medocaril: Prodrug of ceftobiprole.
- Vehicle: Sterile water for injection or appropriate solvent.
- Equipment: Intranasal administration pipette, surgical tools for organ harvesting, homogenizer, bacterial culture supplies.
3. Methodology:
Protocol 2: Murine Model of Gram-Negative Pneumonia (K. pneumoniae, H. influenzae, E. cloacae)
1. Objective: To assess the efficacy of ceftobiprole against Gram-negative pathogens in an immunocompetent murine pneumonia model.
2. Materials:
- Animals: Immunocompetent mice (e.g., ICR mice).
- Bacterial Strain: A relevant strain of K. pneumoniae, H. influenzae, or E. cloacae.
- Anesthetic: As per Protocol 1.
- This compound: As per Protocol 1.
- Comparator Antibiotics (Optional): Ceftriaxone, cefepime.[9]
- Vehicle: As per Protocol 1.
- Equipment: As per Protocol 1.
3. Methodology:
Mandatory Visualizations
Caption: General experimental workflow for a murine pneumonia model.
Caption: Pharmacokinetic/Pharmacodynamic relationship of ceftobiprole.
References
- 1. In Vivo Pharmacodynamics of Ceftobiprole against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vivo pharmacodynamics of ceftobiprole against multiple bacterial pathogens in murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Evaluation of Ceftobiprole Activity against a Variety of Gram-Negative Pathogens, Including Escherichia coli, Haemophilus influenzae (β-Lactamase Positive and β-Lactamase Negative), and Klebsiella pneumoniae, in a Rabbit Meningitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Characterization of Ceftobiprole in Experimental Pneumonia Caused by Phenotypically Diverse Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound (BAL5788) treatment of experimental Haemophilus influenzae, Enterobacter cloacae, and Klebsiella pneumoniae murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound Is an Effective Post-Exposure Treatment in the Fischer 344 Rat Model of Pneumonic Tularemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Time-Kill Assay of Ceftobiprole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing in vitro time-kill assays to evaluate the bactericidal activity of ceftobiprole (B606590), a broad-spectrum cephalosporin (B10832234). The information is compiled from established methodologies and is intended to guide researchers in assessing the pharmacodynamic properties of this antibiotic against various bacterial pathogens.
Introduction
Ceftobiprole is a fifth-generation cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to essential penicillin-binding proteins (PBPs), including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae.[1][4][5] This binding disrupts peptidoglycan cross-linking, leading to cell lysis and death.[2][4] The time-kill assay is a dynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time.
Experimental Protocols
This section outlines the detailed methodology for conducting an in vitro time-kill assay for ceftobiprole.
Materials
-
Ceftobiprole medocaril (prodrug) or ceftobiprole (active form) powder
-
Appropriate solvents for stock solution preparation (e.g., sterile water, DMSO)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pneumoniae, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium (e.g., Brain Heart Infusion broth for enterococci)[6][7]
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (B569324) (TSA) or other appropriate agar plates for colony counting
-
Sterile glassware and plasticware (flasks, tubes, pipette tips)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Shaking water bath or orbital shaker[7]
-
Vortex mixer
-
Micropipettes
-
Spiral plater or manual plating equipment
Procedure
-
Preparation of Ceftobiprole Stock Solution:
-
Aseptically prepare a stock solution of ceftobiprole at a high concentration (e.g., 10 mg/mL) in a suitable solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate broth medium to achieve the desired final concentrations for the assay. Concentrations are typically based on the minimum inhibitory concentration (MIC) of the test organism (e.g., 0.5x, 1x, 2x, 4x MIC).[8]
-
-
Inoculum Preparation:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of broth medium.
-
Incubate the broth culture at 35-37°C until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard. This can be verified by measuring the optical density at 600 nm.
-
Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 5 x 10⁵ to 5 x 10⁷ colony-forming units (CFU)/mL in the final assay tubes.[7][8] The exact starting inoculum should be confirmed by plating a sample from the growth control tube at time zero.
-
-
Time-Kill Assay Setup:
-
Prepare a series of sterile tubes or flasks, each containing the appropriate volume of broth with the desired ceftobiprole concentration.
-
Include a growth control tube containing only the broth and the bacterial inoculum, without any antibiotic.
-
Inoculate each tube (except for a sterility control) with the prepared bacterial suspension to achieve the target starting density.
-
Vortex each tube gently to ensure uniform mixing.
-
-
Incubation and Sampling:
-
Determination of Viable Cell Counts:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. The use of a spiral plater can increase efficiency and accuracy.
-
To minimize antibiotic carryover, ensure dilutions are sufficient.[7]
-
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Calculate the mean CFU/mL for each time point and antibiotic concentration.
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the log₁₀ CFU/mL versus time for each ceftobiprole concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL at a specific time point (usually 24 hours).[7][9]
-
Bacteriostatic activity is defined as a <3-log₁₀ reduction in the initial CFU/mL.[7][9]
-
Synergy with another antimicrobial agent is generally defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single drug at a given time point.[8]
-
Data Presentation
The following tables summarize representative quantitative data from in vitro time-kill studies of ceftobiprole against various pathogens.
Table 1: Time-Kill Kinetics of Ceftobiprole against Pseudomonas aeruginosa
| Strain | Ceftobiprole Concentration | Mean Log₁₀ CFU/mL Reduction at 6h | Mean Log₁₀ CFU/mL Reduction at 24h |
| P. aeruginosa (Clinical Isolates) | 4 mg/L (at low inoculum) | 1.5 - 2.0[8] | > 3.0 (bactericidal)[8] |
| P. aeruginosa ATCC 27853 | 4 mg/L (at low inoculum) | Not specified | > 3.0 (bactericidal)[8] |
Table 2: Bactericidal Activity of Ceftobiprole against Staphylococci
| Organism | Ceftobiprole Concentration | % of Strains with ≥3-log₁₀ kill at 24h |
| Methicillin-susceptible S. aureus (MSSA) | 2x MIC | 100% |
| Methicillin-resistant S. aureus (MRSA) | 2x MIC | 91.7%[7] |
| Vancomycin-intermediate S. aureus (VISA) | 2x MIC | 0% (bacteriostatic)[7] |
Table 3: Time-Kill Kinetics of Ceftobiprole against Enterococcus faecalis
| Strain | Ceftobiprole Concentration (µg/mL) | Mean Log₁₀ CFU/mL Reduction at 24h |
| Bla+ E. faecalis TX0630 | 1 | ~4.0[6] |
| Bla+ E. faecalis TX0630 | 2 | ~4.0[6] |
| VanB E. faecalis TX2484 | 1 | Bactericidal[6] |
| VanA E. faecalis TX2784 | 1 | Bactericidal[6] |
Visualizations
The following diagrams illustrate the mechanism of action of ceftobiprole and a typical experimental workflow for a time-kill assay.
Caption: Mechanism of action of ceftobiprole.
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Kill and Synergism Studies of Ceftobiprole against Enterococcus faecalis, Including β-Lactamase-Producing and Vancomycin-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antistaphylococcal Activity of Ceftobiprole, a New Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activities of ceftobiprole combined with amikacin or levofloxacin against Pseudomonas aeruginosa: evidence of a synergistic effect using time-kill methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipneumococcal Activity of Ceftobiprole, a Novel Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ceftobiprole Penetration in Bone Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to assess the penetration and concentration of ceftobiprole (B606590) in bone tissue. The following protocols and data are critical for understanding the pharmacokinetic/pharmacodynamic (PK/PD) profile of this novel cephalosporin (B10832234) in the context of treating bone and joint infections, such as osteomyelitis.
Introduction
Ceftobiprole, the active form of the prodrug ceftobiprole medocaril, is a broad-spectrum cephalosporin with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Effective treatment of bone infections necessitates that antimicrobial agents penetrate the bone matrix and reach concentrations sufficient to eradicate the causative pathogens, often found within biofilms.[4][5][6] Therefore, accurate assessment of ceftobiprole's bone penetration is crucial for optimizing dosing regimens and ensuring clinical efficacy.
This document outlines two primary experimental methodologies for quantifying ceftobiprole in bone: in vivo analysis using bone homogenates from animal models and in vitro dynamic models that simulate human bone concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data on ceftobiprole concentrations in plasma and bone tissue from preclinical and clinical studies.
Table 1: Ceftobiprole Concentrations in Rabbit Tibia (Uninfected)
| Dosage (subcutaneous, q6h) | Tibial Matrix Concentration (µg/g) | Tibial Marrow Concentration (µg/g) |
| 20 mg/kg | 3.2 ± 1.3 | 11.2 ± 6.5 |
| 80 mg/kg | 13.4 ± 7.3 | 66.3 ± 43.2 |
Data obtained one hour after the sixteenth dose.[1]
Table 2: Ceftobiprole Concentrations in Rabbit Tibia (MRSA-Infected vs. Uninfected)
| Tissue | Infected Left Tibia (µg/g) | Uninfected Right Tibia (µg/g) |
| Matrix | 0.9 ± 1.1 | 0.3 ± 0.5 |
| Marrow | 12.8 ± 17.7 | 2.4 ± 4.2 |
Data from rabbits with induced tibial osteomyelitis.[1]
Table 3: Ceftobiprole Penetration in Human Bone Tissue
| Tissue Type | Tissue-to-Plasma Concentration Ratio |
| Cortical Bone | 0.22 |
| Spongy Bone | 0.06 |
Data from adult patients who received a single 500 mg intravenous infusion of ceftobiprole before hip prosthesis surgery.[7]
Experimental Protocols
Protocol 1: Quantification of Ceftobiprole in Bone Tissue from an Animal Model of Osteomyelitis
This protocol describes the methodology for determining ceftobiprole concentrations in the bone matrix and marrow of rabbits with induced osteomyelitis, based on the study by Yin et al.[1]
Objective: To quantify ceftobiprole concentrations in infected and uninfected bone tissue.
Materials:
-
New Zealand White rabbits
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., strain 168-1)
-
This compound for subcutaneous administration
-
Anesthesia agents (e.g., ketamine, xylazine)
-
Surgical instruments for bone extraction
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
Perchloric acid (HClO4)
-
Internal standards (tetradeuterated ceftobiprole and this compound)
-
Reverse-phase high-performance liquid chromatography with tandem mass spectrometry (RP-HPLC/MS/MS) system
Procedure:
-
Induction of Osteomyelitis:
-
Anesthetize the rabbits according to approved animal care and use protocols.
-
Surgically expose the tibia and drill a small hole into the medullary cavity.
-
Inject a suspension of MRSA directly into the medullary cavity to induce osteomyelitis.
-
Allow the infection to establish over a period of two weeks.
-
-
Ceftobiprole Administration:
-
Administer this compound subcutaneously at the desired dosage (e.g., 40 mg/kg) every 6 hours for a specified duration (e.g., 4 weeks).[1]
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically dissect the tibiae (both infected and uninfected contralateral bone).
-
Separate the bone marrow from the bone matrix.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation and Extraction:
-
Pulverize the frozen bone matrix samples using a mortar and pestle under liquid nitrogen.
-
Extract ceftobiprole from the bone matrix and marrow samples.
-
Dilute 100 µl aliquots of the matrix and marrow extracts with ammonium formate buffer containing the internal standards and 0.5 M HClO4.[1]
-
Centrifuge the samples to pellet any solids.
-
-
Quantification by RP-HPLC/MS/MS:
-
Analyze 100 µl of the supernatant from each sample using a validated RP-HPLC/MS/MS method.[1]
-
Develop a calibration curve using known concentrations of ceftobiprole to quantify the drug concentration in the bone samples.
-
Express the results as µg of ceftobiprole per gram of bone tissue.
-
References
- 1. Efficacies of this compound and Comparators in a Rabbit Model of Osteomyelitis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. Ceftobiprole: First reported experience in osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Ceftobiprole and Daptomycin at Bone Concentrations Against Methicillin-Resistant Staphylococcus aureus Biofilm: Results of a Dynamic In Vitro PK/PD Model [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Ceftobiprole and Daptomycin at Bone Concentrations Against Methicillin-Resistant Staphylococcus aureus Biofilm: Results of a Dynamic In Vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ceftobiprole Medocaril for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Ceftobiprole (B606590) medocaril, a fifth-generation cephalosporin (B10832234) antibiotic. This document outlines the mechanism of action, physicochemical properties, and detailed protocols for in vitro and in vivo studies to facilitate research and development.
Introduction
Ceftobiprole medocaril is the water-soluble prodrug of ceftobiprole, a broad-spectrum cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Notably, it is effective against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[3][4] Following intravenous administration, this compound is rapidly and completely converted by plasma esterases into its active form, ceftobiprole.[1]
Mechanism of Action
Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It binds with high affinity to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[3] By inactivating these enzymes, ceftobiprole disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3][5] A key feature of ceftobiprole is its strong binding affinity to PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are responsible for resistance to many other β-lactam antibiotics.[3][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound sodium is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅N₈NaO₁₁S₂ | [6] |
| Molecular Weight | 713.65 g/mol | [6] |
| Appearance | White, yellowish to slightly brownish, sterile lyophilized powder | [7] |
| Solubility | Freely soluble in water | [7] |
| pKa | 2.8 (carboxylic acid moiety at 0.1 mg/mL, 25°C) | [7] |
Data Presentation
In Vitro Activity of Ceftobiprole
The following table summarizes the minimum inhibitory concentrations (MICs) of ceftobiprole against various bacterial pathogens.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 1 | 2 | [8] |
| Staphylococcus aureus (MSSA) | 0.5 | 1 | [8] |
| Streptococcus pneumoniae | ≤0.06 | 0.5 | [9] |
| Enterococcus faecalis | 0.25 | 2 | [10] |
| Escherichia coli | 0.12 | >32 | [9] |
| Pseudomonas aeruginosa | 2 | 16 | [10] |
Pharmacokinetic Parameters of Ceftobiprole in Animal Models
The table below presents key pharmacokinetic parameters of ceftobiprole following administration of the prodrug, this compound, in different animal models.
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | T½ (hours) | AUC (µg·h/mL) | Reference |
| Rabbit | 20 | 23.8 ± 4.2 | - | 65.3 ± 7.1 | [11] |
| Rabbit | 80 | 83.3 ± 9.9 | - | 215.0 ± 37.1 | [11] |
| Rat (Fischer 344) | 145 | - | - | - | [12] |
| Mouse | 40 | - | - | - | [2] |
| Mouse | 160 | - | - | - | [2] |
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the reconstitution and dilution of lyophilized this compound for experimental use.
Materials:
-
Vial of this compound sodium (e.g., 667 mg equivalent to 500 mg ceftobiprole)[13]
-
Sterile Water for Injection or 5% Dextrose Injection[14]
-
Appropriate sterile diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose)[15]
-
Sterile syringes and needles
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
-
Reconstitution: Aseptically add 10 mL of Sterile Water for Injection or 5% Dextrose Injection to the vial containing the this compound powder.[14]
-
Dissolution: Shake the vial vigorously until the powder is completely dissolved. This may take up to 10 minutes. Allow any foam that forms to dissipate.[14] The resulting solution will be clear to slightly opalescent and yellowish.[14]
-
Dilution: Withdraw the required volume of the reconstituted solution and further dilute it in an appropriate volume of a suitable infusion fluid (e.g., 0.9% Sodium Chloride or 5% Dextrose) to achieve the desired final concentration for the experiment.[15] Gently invert the container 5-10 times to ensure a homogeneous solution, avoiding vigorous shaking to prevent foaming.[14]
-
Stability: Reconstituted and diluted solutions have varying stability depending on the diluent and storage temperature. In 0.9% sodium chloride, the solution is stable for up to 24 hours at room temperature (25°C) and under refrigeration (2-8°C).[15][16] Stability is reduced in 5% dextrose solutions.[15] It is recommended to use freshly prepared solutions.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of ceftobiprole against a bacterial isolate using the broth microdilution method.
Materials:
-
Ceftobiprole stock solution (prepared as described above)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate to be tested
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar (B569324) plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Prepare two-fold serial dilutions of the ceftobiprole stock solution in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.
Murine Thigh Infection Model
This protocol provides a general framework for an in vivo efficacy study of this compound in a murine thigh infection model.[2]
Materials:
-
Mice (e.g., neutropenic)
-
Bacterial strain for infection (e.g., S. aureus)
-
This compound solution for injection
-
Anesthetic
-
Homogenizer
-
Agar plates for CFU determination
Procedure:
-
Induction of Neutropenia (if applicable): If a neutropenic model is required, administer cyclophosphamide (B585) to the mice prior to infection.
-
Infection: Prepare a bacterial suspension of the desired strain. Anesthetize the mice and inject a defined inoculum (e.g., 0.1 mL) into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with subcutaneous or intravenous administration of this compound at various doses.[2] Administer doses at predetermined intervals (e.g., every 3, 6, 8, or 12 hours) for a specified duration (e.g., 24 hours).[2]
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice. Aseptically remove the infected thigh muscle.
-
Bacterial Load Determination: Homogenize the thigh tissue in a known volume of sterile saline. Perform serial dilutions of the homogenate and plate onto appropriate agar plates.
-
Data Analysis: After incubation, count the colonies to determine the number of colony-forming units (CFU) per gram of tissue. Compare the bacterial load in treated groups to that in an untreated control group to assess the efficacy of ceftobiprole.
Disclaimer
These protocols are intended as a guide for research purposes only. All experiments should be conducted by trained personnel in accordance with institutional and national guidelines for animal care and biosafety. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacodynamics of Ceftobiprole against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. This compound: clinical and pharmacological characteristics and possibilities of clinical use [ouci.dntb.gov.ua]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound sodium | CymitQuimica [cymitquimica.com]
- 7. tga.gov.au [tga.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Antibacterial Activity of Ceftobiprole and Comparator Compounds against Nation-Wide Bloodstream Isolates and Different Sequence Types of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacies of this compound and Comparators in a Rabbit Model of Osteomyelitis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is an Effective Post-Exposure Treatment in the Fischer 344 Rat Model of Pneumonic Tularemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Sodium Monograph for Professionals - Drugs.com [drugs.com]
- 14. Using ZEVTERA (this compound sodium for injection) [zevtera.com]
- 15. Stability of this compound in Portable Elastomeric Infusion Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of Ceftobiprole in Treating Community-Acquired Pneumonia (CAP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftobiprole (B606590), a fifth-generation cephalosporin, represents a significant advancement in the empirical treatment of community-acquired pneumonia (CAP) requiring hospitalization. Its broad spectrum of activity, encompassing key Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, as well as Gram-negative bacteria, makes it a valuable agent in the face of evolving antimicrobial resistance.[1][2] This document provides detailed application notes and protocols based on pivotal clinical trials and extensive in vitro studies to guide researchers and drug development professionals in the investigation and application of ceftobiprole for CAP.
Mechanism of Action
Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It demonstrates a high affinity for penicillin-binding proteins (PBPs), including the modified PBP2a in MRSA and PBP2x in penicillin-resistant pneumococci, which are common mechanisms of resistance to other β-lactam antibiotics.[1] This strong binding to essential PBPs ultimately leads to bacterial cell lysis and death.
In Vitro Activity of Ceftobiprole
Ceftobiprole has demonstrated potent in vitro activity against a wide range of pathogens commonly implicated in CAP. The following tables summarize the minimum inhibitory concentration (MIC) data from various surveillance studies.
Table 1: In Vitro Activity of Ceftobiprole against Streptococcus pneumoniae
| Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference(s) |
| All Isolates | 0.015 | 0.25 | 99.7 | [3] |
| Penicillin-Susceptible | 0.016 | 0.016 | - | [4] |
| Penicillin-Intermediate | 0.06 | 0.5 | - | [4] |
| Penicillin-Resistant | 0.5 | 1.0 | - | [4] |
| Ceftriaxone-Resistant | - | - | 99.8 | [5] |
Table 2: In Vitro Activity of Ceftobiprole against Staphylococcus aureus
| Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference(s) |
| All Isolates | 0.5 | 2 | 99.7 | [3] |
| Methicillin-Susceptible (MSSA) | 0.25 | 0.5 | 100 | [6] |
| Methicillin-Resistant (MRSA) | 1 | 2 | 99.3 | [7] |
| MRSA (from Pneumonia Trials) | 1 | 2 | 96.4 | [8] |
Table 3: In Vitro Activity of Ceftobiprole against Haemophilus influenzae
| Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference(s) |
| All Isolates | - | - | 99.6 | [3] |
| β-lactamase positive | 0.06 | 0.25 | - | [9][10] |
| β-lactamase negative | 0.03 | 0.25 | - | [9][10] |
| β-lactamase-negative, ampicillin-resistant | 0.5 | 2.0 | - | [9][10] |
Pharmacokinetics and Pharmacodynamics (PK/PD)
The efficacy of ceftobiprole, like other β-lactam antibiotics, is best correlated with the time that the free drug concentration remains above the MIC of the infecting pathogen (%fT>MIC).[2] Population pharmacokinetic models have been instrumental in defining dosing regimens that are likely to achieve the desired PK/PD targets.
Table 4: Key Pharmacokinetic Parameters of Ceftobiprole
| Parameter | Value | Reference(s) |
| Protein Binding | 16% | [11] |
| Elimination Half-life | ~3 hours | [11] |
| Primary Route of Elimination | Renal | [11] |
A population pharmacokinetic analysis of patients, including those with CAP, utilized a three-compartment model to best describe the concentration-time data of ceftobiprole.[11][12] Monte Carlo simulations are a crucial tool in this analysis to predict the probability of target attainment (PTA) for various dosing regimens against a range of pathogens with different MICs.[12][13]
Clinical Efficacy in Community-Acquired Pneumonia
A pivotal Phase III, randomized, double-blind, multicenter trial (NCT00326287) established the non-inferiority of ceftobiprole to ceftriaxone (B1232239) with or without linezolid (B1675486) for the treatment of hospitalized patients with CAP.[14]
Table 5: Clinical Cure Rates in the Pivotal Phase III CAP Trial (NCT00326287)
| Patient Population | Ceftobiprole (%) | Ceftriaxone ± Linezolid (%) | 95% CI for the Difference | Reference(s) |
| Clinically Evaluable (n=469) | 86.6 | 87.4 | -6.9% to 5.3% | [14] |
| Intent-to-Treat (n=638) | 76.4 | 79.3 | -9.3% to 3.6% | [14] |
Table 6: Microbiological Eradication Rates in the Pivotal Phase III CAP Trial (NCT00326287)
| Patient Population | Ceftobiprole (%) | Ceftriaxone ± Linezolid (%) | 95% CI for the Difference | Reference(s) |
| Microbiologically Evaluable (n=144) | 88.2 | 90.8 | -12.6% to 7.5% | [14] |
Experimental Protocols
Pivotal Phase III Clinical Trial for Ceftobiprole in CAP (Adapted from NCT00326287)
1. Study Design:
-
A randomized, double-blind, multicenter, non-inferiority study.[15]
2. Patient Population:
-
Inclusion Criteria:
-
Adults (≥18 years) hospitalized with a primary diagnosis of CAP.
-
Radiographically confirmed new or progressive infiltrate.
-
Presence of at least two clinical signs and symptoms of pneumonia (e.g., cough, purulent sputum, fever, pleuritic chest pain, leukocytosis).
-
-
Exclusion Criteria:
-
Known or suspected hypersensitivity to β-lactams.
-
Ventilator-associated pneumonia.
-
Receipt of more than 24 hours of a potentially effective antibiotic for the current CAP episode prior to randomization.
-
3. Treatment Arms:
-
Investigational Arm: Ceftobiprole medocaril 500 mg administered as a 2-hour intravenous infusion every 8 hours.
-
Comparator Arm: Ceftriaxone 2 g administered as a 30-minute intravenous infusion every 24 hours. Linezolid 600 mg every 12 hours could be added at the investigator's discretion for suspected MRSA or ceftriaxone-resistant S. pneumoniae.
4. Study Procedures:
-
Baseline Assessments: Complete medical history, physical examination, chest radiograph, and collection of respiratory and blood samples for culture and susceptibility testing.
-
On-Treatment Assessments: Daily monitoring of clinical signs and symptoms, vital signs, and adverse events.
-
Test-of-Cure (TOC) Visit: Conducted 7 to 14 days after the end of therapy to assess clinical and microbiological outcomes.
5. Endpoints:
-
Primary Endpoint: Clinical cure rate at the TOC visit in the clinically evaluable and intent-to-treat populations. Clinical cure was defined as the resolution of signs and symptoms of pneumonia such that no further antibiotic therapy was required.
-
Secondary Endpoints: Microbiological eradication rate at the TOC visit, clinical and microbiological relapse rates, and 30-day all-cause mortality.
6. Microbiological Analysis Protocol:
-
Specimen Collection: Sputum (expectorated or induced) and blood samples were collected at baseline.
-
Pathogen Identification: Standard microbiological techniques were used to identify causative pathogens from cultures.
-
Susceptibility Testing: Minimum inhibitory concentrations (MICs) of ceftobiprole and comparator agents were determined for all bacterial isolates using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
In Vitro Susceptibility Testing Protocol
1. Method:
2. Media:
-
Cation-adjusted Mueller-Hinton broth is used for most organisms.
-
For Haemophilus influenzae, Haemophilus Test Medium (HTM) is used.[16]
-
For Streptococcus pneumoniae, Mueller-Hinton broth supplemented with lysed horse blood is used.
3. Inoculum Preparation:
-
A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
4. Incubation:
-
Microdilution plates are incubated at 35°C for 16-20 hours in ambient air. For S. pneumoniae and H. influenzae, incubation is performed in an atmosphere of 5% CO₂.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.
Dosing and Administration
Table 7: Recommended Dosing of Ceftobiprole for CAP in Adults
| Patient Population | Creatinine Clearance (CrCl) | Recommended Dose | Infusion Time |
| Normal Renal Function | ≥ 50 mL/min | 500 mg every 8 hours | 2 hours |
| Mild Renal Impairment | 30 to < 50 mL/min | 500 mg every 12 hours | 2 hours |
| Moderate Renal Impairment | 15 to < 30 mL/min | 250 mg every 12 hours | 2 hours |
| Severe Renal Impairment | < 15 mL/min | 250 mg every 24 hours | 2 hours |
Conclusion
Ceftobiprole has emerged as a potent and reliable therapeutic option for hospitalized patients with community-acquired pneumonia. Its broad-spectrum activity, including against resistant pathogens, combined with a well-established clinical efficacy and safety profile, positions it as a valuable tool in the antimicrobial armamentarium. The detailed protocols and data presented in these application notes provide a comprehensive resource for further research and development in the field of infectious diseases.
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ceftobiprole Activity against Gram-Positive and -Negative Pathogens Collected from the United States in 2006 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipneumococcal Activity of Ceftobiprole, a Novel Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility to ceftobiprole of respiratory-tract pathogens collected in the United Kingdom and Ireland during 2014–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. copanusa.com [copanusa.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activities of ceftobiprole, a novel broad-spectrum cephalosporin, against Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetic and Pharmacodynamic Analysis for Maximizing the Effectiveness of Ceftobiprole in the Treatment of Severe Methicillin-Resistant Staphylococcal Infections [cris.unibo.it]
- 13. 2530. Pharmacokinetic-Pharmacodynamic (PK-PD) Target Attainment Analyses to Support Ceftobiprole Dose Selection for the Treatment of Patients with Acute Bacterial Skin and Skin Structure Infections (ABSSSI) and Community-Acquired Bacterial Pneumonia (CABP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomised, double-blind trial comparing this compound with ceftriaxone with or without linezolid for the treatment of patients with community-acquired pneumonia requiring hospitalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Evaluation of Ceftobiprole Activity against a Variety of Gram-Negative Pathogens, Including Escherichia coli, Haemophilus influenzae (β-Lactamase Positive and β-Lactamase Negative), and Klebsiella pneumoniae, in a Rabbit Meningitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Ceftobiprole Medocaril for New Indications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design considerations for investigating new indications for ceftobiprole (B606590) medocaril, a fifth-generation cephalosporin (B10832234) antibiotic. The following sections detail established protocols derived from successful Phase III clinical trials, data presentation guidelines, and visualizations to aid in the design and execution of future clinical studies.
Mechanism of Action
Ceftobiprole is a broad-spectrum cephalosporin that exerts its bactericidal activity by inhibiting bacterial cell wall synthesis.[1][2][3] The active form, ceftobiprole, achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3] A key feature of ceftobiprole is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, rendering it effective against these otherwise resistant pathogens.[1][3]
Pharmacokinetics and Pharmacodynamics
Ceftobiprole medocaril is the water-soluble prodrug of the active moiety, ceftobiprole. Following intravenous administration, it is rapidly converted to ceftobiprole by plasma esterases.[4] The pharmacokinetic and pharmacodynamic profile of ceftobiprole is similar to other cephalosporins.[4]
| Parameter | Value | Reference |
| Protein Binding | ~16% | [4] |
| Half-life | ~3-4 hours | [4] |
| Elimination | Primarily unchanged in urine | [4] |
| Key PK/PD Index | %T > MIC (Time that the free drug concentration remains above the Minimum Inhibitory Concentration) | [4] |
Clinical Trial Design for New Indications
The following sections outline detailed protocols for clinical trials investigating ceftobiprole for several indications, based on the design of completed Phase III studies.
Staphylococcus Aureus Bacteremia (SAB), including Right-Sided Infective Endocarditis
Trial Identifier: NCT03138733 (ERADICATE)[5][6][7]
Objective: To establish the efficacy and safety of ceftobiprole compared to daptomycin (B549167) in the treatment of complicated Staphylococcus aureus bacteremia (SAB), including infective endocarditis.[8][9][10]
Experimental Protocol:
-
Patient Population: Hospitalized adult patients (≥18 years) with a diagnosis of complicated SAB, confirmed by at least one positive blood culture for S. aureus within 72 hours prior to randomization.[8][10]
-
Study Design: A Phase III, randomized, double-blind, active-controlled, parallel-group, multicenter study.[8][9][10]
-
Randomization: Patients are randomized in a 1:1 ratio to receive either ceftobiprole or daptomycin.[5] Randomization is stratified by study site, dialysis status, and prior antibacterial treatment.[6]
-
Treatment Arms:
-
Ceftobiprole Arm: 500 mg administered intravenously every 6 hours for 8 days, followed by 500 mg every 8 hours thereafter.[11]
-
Comparator Arm (Daptomycin): 6 mg/kg intravenously every 24 hours, with an option to increase the dose up to 10 mg/kg.[11] An optional addition of aztreonam (B1666516) can be considered for Gram-negative coverage.[5]
-
-
Primary Endpoint: Overall success at the post-treatment evaluation (PTE) visit (Day 70).[6] Overall success is a composite endpoint defined as:
-
Survival
-
Symptom improvement
-
S. aureus bacteremia bloodstream clearance
-
No new S. aureus bacteremia complications
-
No use of other potentially effective antibiotics[5]
-
-
Key Secondary Endpoints:
-
All-cause mortality at Day 70
-
Microbiological eradication
-
Relapse of SAB
-
-
Data Collection: Clinical assessments, laboratory tests, and microbiological samples are collected at baseline, on-treatment, end-of-treatment (EOT), and at the PTE visit.[9]
Summary of Efficacy Data (ERADICATE Trial):
| Outcome | Ceftobiprole (n=192) | Daptomycin (n=198) |
| Overall Success Rate at Day 70 | 69.8% | 68.7% |
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Trial Identifier: NCT03137173 (TARGET)[5][11]
Objective: To demonstrate the non-inferiority of ceftobiprole to vancomycin (B549263) plus aztreonam in the treatment of adults with ABSSSI.[11][12]
Experimental Protocol:
-
Patient Population: Adult patients with a diagnosis of ABSSSI requiring intravenous antibiotic therapy.
-
Study Design: A Phase III, randomized, double-blind, active-controlled, parallel-group, multicenter study.[11]
-
Randomization: Patients are randomized in a 1:1 ratio to the ceftobiprole or the comparator arm.[5]
-
Treatment Arms:
-
Primary Endpoint: Early clinical response at 48-72 hours after the start of treatment.[5][12] Early clinical response is defined as:
-
Key Secondary Endpoint: Investigator-assessed clinical success at the test-of-cure (TOC) visit.[12]
-
Data Collection: Lesion size measurements, clinical assessments of infection, and safety monitoring are conducted at baseline and at specified time points throughout the study.
Summary of Efficacy Data (TARGET Trial):
| Outcome | Ceftobiprole (n=335) | Vancomycin + Aztreonam (n=344) |
| Early Clinical Response (48-72h) | 91.3% | 88.1% |
| Investigator-Assessed Clinical Success at TOC | 90.1% | 89.0% |
Community-Acquired Bacterial Pneumonia (CABP)
Trial Identifier: NCT00326287[15][16]
Objective: To compare the clinical cure rate of this compound versus a comparator in the treatment of patients with community-acquired pneumonia requiring hospitalization.[15][16][17]
Experimental Protocol:
-
Patient Population: Adult patients with a diagnosis of CABP severe enough to require hospitalization.[17]
-
Study Design: A randomized, double-blind, multicenter study.[15]
-
Randomization: Patients are randomized to receive either ceftobiprole or a comparator.[15]
-
Treatment Arms:
-
Ceftobiprole Arm: 500 mg administered intravenously every 8 hours.[16]
-
Comparator Arm: Ceftriaxone (B1232239) 2 g intravenously every 24 hours, with or without linezolid (B1675486) 600 mg every 12 hours.[16]
-
-
Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit.[15][17] A re-analysis of this study also used a primary endpoint of clinical success at Day 3, defined as improvement in at least two of the following symptoms: chest pain, cough, productive sputum, and difficulty breathing.[16]
-
Data Collection: Clinical signs and symptoms of pneumonia, radiological assessments, and microbiological samples are collected at baseline and follow-up visits.
Summary of Efficacy Data (NCT00326287):
| Outcome | Ceftobiprole (n=314) | Ceftriaxone ± Linezolid (n=324) |
| Clinical Cure Rate at TOC (Clinically Evaluable) | 86.6% | 87.4% |
| Clinical Cure Rate at TOC (ITT) | 76.4% | 79.3% |
Reference:[5]
Hospital-Acquired Pneumonia (HAP), excluding Ventilator-Associated Pneumonia (VAP)
Trial Identifiers: NCT00210964, NCT00229008[18][19]
Objective: To demonstrate that ceftobiprole is non-inferior to combined treatment with ceftazidime (B193861) and linezolid for the primary endpoint of clinical cure at the test-of-cure (TOC) visit in patients with HAP.[20]
Experimental Protocol:
-
Patient Population: Patients with a diagnosis of HAP, including a subset with VAP.
-
Study Design: A multicenter, double-blind, randomized controlled trial.[18]
-
Randomization: Patients are randomized to the ceftobiprole or comparator arm.
-
Treatment Arms:
-
Primary Endpoint: Clinical cure at the test-of-cure (TOC) visit.[18]
-
Data Collection: Clinical, radiological, and microbiological data are collected at baseline and at follow-up visits to assess treatment response.
Summary of Efficacy Data (HAP, excluding VAP):
| Population | Ceftobiprole | Ceftazidime + Linezolid |
| Intent-to-Treat (ITT) | 59.6% | 58.8% |
| Clinically Evaluable (CE) | 77.8% | 76.2% |
Reference:[18]
Pediatric Pneumonia (CAP and HAP)
Trial Identifier: NCT03439124[21][22]
Objective: To evaluate the safety and efficacy of ceftobiprole compared with standard-of-care (SoC) IV cephalosporin treatment in pediatric patients with HAP or CAP requiring hospitalization.[21][22]
Experimental Protocol:
-
Patient Population: Patients aged 3 months to <18 years with a diagnosis of HAP or CAP requiring hospitalization and IV antibiotic therapy.[21][22]
-
Study Design: A Phase III, multicenter, investigator-blinded, active-controlled study.[21]
-
Randomization: Patients are randomized in a 2:1 ratio to ceftobiprole or a SoC cephalosporin.[21]
-
Treatment Arms:
-
Primary Endpoint: Early clinical response at Day 4.[21]
-
Key Secondary Endpoint: Clinical cure rates at the TOC visit.[21]
-
Data Collection: Safety and efficacy data, including clinical response and adverse events, are collected throughout the study.
Summary of Efficacy Data:
| Outcome | Ceftobiprole (n=94) | SoC Cephalosporin (n=44) |
| Early Clinical Response at Day 4 (ITT) | 95.7% | 93.2% |
| Clinical Cure Rate at TOC (ITT) | 90.4% | 97.7% |
Reference:[21]
Conclusion
The clinical trial designs outlined above have successfully supported the approval of ceftobiprole for multiple indications. These protocols provide a robust framework for the design of future clinical trials for new indications of this compound. Key considerations for future trial designs include the selection of appropriate patient populations, clinically relevant endpoints, and suitable comparator agents. The detailed methodologies and data presented in these application notes are intended to guide researchers and drug development professionals in the continued investigation of this important antibiotic.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ceftobiprole versus daptomycin in Staphylococcus aureus bacteremia: a novel protocol for a double-blind, Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. biotechhunter.com [biotechhunter.com]
- 15. Ceftobiprole in the Treatment of Patients With Community-Acquired Pneumonia [ctv.veeva.com]
- 16. Ceftobiprole versus ceftriaxone ± linezolid in Community-Acquired Bacterial Pneumonia (CABP): Re-analysis of a randomized, phase 3 study using 2020 FDA guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. A phase 3 randomized double-blind comparison of this compound versus ceftazidime plus linezolid for the treatment of hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Phase 3 Randomized Double-Blind Comparison of this compound Versus Ceftazidime Plus Linezolid for the Treatment of Hospital-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Phase 3, Randomized, Investigator-blinded Trial Comparing Ceftobiprole With a Standard-of-care Cephalosporin, With or Without Vancomycin, for the Treatment of Pneumonia in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. centerwatch.com [centerwatch.com]
Application Notes and Protocols for Evaluating Ceftobiprole Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the synergistic potential of ceftobiprole (B606590), a broad-spectrum cephalosporin (B10832234), when used in combination with other antimicrobial agents. The protocols outlined below are essential tools for preclinical research and development, aiding in the identification of effective combination therapies to combat multidrug-resistant pathogens.
Introduction to Synergy Testing
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. Synergy testing is crucial for:
-
Overcoming Antimicrobial Resistance: Combination therapy can be effective against bacterial strains resistant to single agents.
-
Enhancing Bactericidal Activity: Synergistic combinations can lead to more rapid and complete killing of bacteria.
-
Reducing the Emergence of Resistance: The use of multiple antimicrobial agents with different mechanisms of action can decrease the likelihood of resistant mutants arising.
-
Lowering Required Doses: Synergy may allow for the use of lower concentrations of each antibiotic, potentially reducing toxicity.
The most common in vitro methods to evaluate antibiotic synergy are the checkerboard microdilution assay and the time-kill assay.
Quantitative Data Summary
The following tables summarize the synergistic activity of ceftobiprole in combination with various antibiotics against different bacterial species, as determined by the methods described in this document.
Table 1: Synergy of Ceftobiprole and Daptomycin (B549167) against Staphylococcus aureus
| Bacterial Strain | Ceftobiprole MIC (µg/mL) | Daptomycin MIC (µg/mL) | Daptomycin MIC in Combination with Subinhibitory Ceftobiprole (µg/mL) | Fold Decrease in Daptomycin MIC | Synergy Interpretation |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 - 2 | 0.125 - 2 | Consistently reduced | 4-fold | Synergistic[1][2][3][4][5] |
| Vancomycin-Intermediate S. aureus (VISA) | 0.5 - 2 | 1 - 4 | Reduced | 4-fold | Synergistic[1][2][3][4][5] |
| Daptomycin-Nonsusceptible S. aureus | 1 - 2 | >1 | Reduced | 4-fold | Synergistic[1][2][3][4][5] |
Table 2: Synergy of Ceftobiprole with Other Antibiotics against Various Pathogens
| Pathogen | Combination Agent | Synergy Testing Method | Key Finding | Synergy Interpretation |
| Methicillin-Resistant S. aureus (MRSA) | Vancomycin | Time-Kill Assay | Synergistic killing observed.[6] | Synergistic[6] |
| Glycopeptide-Intermediate S. aureus (GISA) | Vancomycin | Time-Kill Assay | 2.3 log10 CFU/mL reduction with the combination.[6] | Synergistic[6] |
| Pseudomonas aeruginosa | Amikacin (B45834) | Time-Kill Assay | Synergistic bactericidal activity at 24 hours.[7] | Synergistic[7] |
| Pseudomonas aeruginosa | Levofloxacin (B1675101) | Time-Kill Assay | Synergistic bactericidal activity at 24 hours.[7] | Synergistic[7] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | Daptomycin | Time-Kill Assay | Synergistic against 4 of 6 strains tested.[1] | Synergistic (strain-dependent)[1] |
| Enterococcus faecalis | Gentamicin | Time-Kill Assay | Synergistic killing observed.[8] | Synergistic[8] |
| Methicillin-Resistant S. aureus (MRSA) | Rifampicin | Not specified | Enhanced efficacy in an in vivo osteomyelitis model.[9] | Potentially Synergistic[9] |
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
Principle: This method involves testing serial dilutions of two antimicrobial agents, both alone and in all possible combinations, in a microtiter plate. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
Materials:
-
96-well microtiter plates
-
Ceftobiprole and the second antibiotic of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of ceftobiprole and the second antibiotic at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first column, add 50 µL of the highest concentration of ceftobiprole to the first well (row A) and perform serial two-fold dilutions down the column (rows B-H).
-
Similarly, in the first row, add 50 µL of the highest concentration of the second antibiotic to the first well (column 1) and perform serial two-fold dilutions across the row (columns 2-12).
-
This creates a gradient of ceftobiprole concentrations along the y-axis and the second antibiotic along the x-axis. The final volume in each well should be 100 µL.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing only inoculated broth.
-
Sterility Control: A well containing uninoculated broth.
-
MIC of each drug alone: Include rows and columns with serial dilutions of each antibiotic individually.
-
-
Incubation: Incubate the plate at 35°C for 16-24 hours.
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Calculation of FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
The time-kill assay provides dynamic information about the rate and extent of bacterial killing by antimicrobial agents, alone and in combination.
Principle: This method measures the change in bacterial viability (in CFU/mL) over time in the presence of antibiotics. Synergy is demonstrated by a significant increase in the rate and extent of killing by the combination compared to the most active single agent.
Materials:
-
Ceftobiprole and the second antibiotic of interest
-
CAMHB or other appropriate broth
-
Bacterial inoculum
-
Sterile tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar (B569324) plates)
-
Colony counter
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in broth.
-
Test Setup: Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
Ceftobiprole alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Ceftobiprole and the second antibiotic in combination
-
-
Incubation: Incubate all tubes in a shaking incubator at 35°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto appropriate agar plates.
-
Incubation of Plates: Incubate the plates at 35°C for 18-24 hours, or until colonies are visible.
-
Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[7]
-
Indifference: A < 2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Mechanism of Synergy: Ceftobiprole and Daptomycin
A key mechanism underlying the synergy between ceftobiprole and daptomycin against MRSA involves the enhanced binding of daptomycin to the bacterial cell surface.
Signaling Pathway:
-
Ceftobiprole Action: Ceftobiprole, like other β-lactams, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting peptidoglycan synthesis. This leads to a weakening of the cell wall.
-
Altered Cell Surface: The disruption of cell wall integrity by ceftobiprole is thought to alter the bacterial cell surface charge and/or architecture.
-
Enhanced Daptomycin Binding: This altered surface facilitates the binding of daptomycin, a lipopeptide antibiotic that requires calcium to insert into the bacterial cell membrane.[3][5]
-
Membrane Depolarization and Cell Death: Increased daptomycin binding leads to more efficient membrane depolarization, disruption of cellular processes, and ultimately, bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Potent synergy of ceftobiprole plus daptomycin against multiple strains of Staphylococcus aureus with various resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synergistic Activity of Ceftobiprole and Vancomycin in a Rat Model of Infective Endocarditis Caused by Methicillin-Resistant and Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activities of ceftobiprole combined with amikacin or levofloxacin against Pseudomonas aeruginosa: evidence of a synergistic effect using time-kill methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-Kill and Synergism Studies of Ceftobiprole against Enterococcus faecalis, Including β-Lactamase-Producing and Vancomycin-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceftobiprole Medocaril Administration in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of ceftobiprole (B606590) medocaril, the prodrug of the active cephalosporin (B10832234) ceftobiprole, in various murine infection models. The protocols detailed below are synthesized from multiple studies and are intended to serve as a guide for designing and executing preclinical assessments of this broad-spectrum antibiotic.
Overview of Ceftobiprole
Ceftobiprole is an advanced-generation cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It is particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[2][3] In preclinical studies, ceftobiprole is administered as its water-soluble prodrug, ceftobiprole medocaril, which is rapidly converted to the active ceftobiprole in vivo.[2][3]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and efficacy of ceftobiprole in various murine infection models.
Table 1: Pharmacokinetic Parameters of Ceftobiprole in Mice
| Mouse Strain | Dosing (mg/kg, s.c.) | Cmax (µg/mL) | T1/2 (h) | AUC (µg·h/mL) | Reference |
| Neutropenic ICR (CD-1) | 10 | 10.8 | 0.33 | 18 | [3] |
| Neutropenic ICR (CD-1) | 40 | 43.2 | 0.33 | 58.5 | [3] |
| Neutropenic ICR (CD-1) | 160 | 144 | 0.51 | 213 | [3] |
| Immunocompetent SKH1 | 12.5 | 17 | 0.38 | 8.02 | [4] |
| Immunocompetent SKH1 | 50 | 66 | 0.45 | 38.9 | [4] |
| Immunocompromised | 20 | 19.5 | 0.4 | - | [1] |
| Immunocompromised | 100 | 78.4 | 0.8 | - | [1] |
Note: Doses are for this compound, but pharmacokinetic parameters are for the active moiety, ceftobiprole. 73 mg/kg of this compound is equivalent to 50 mg/kg of ceftobiprole.[5]
Table 2: Efficacy of Ceftobiprole in Murine Thigh Infection Models
| Pathogen | Mouse Strain | Treatment (mg/kg/day, s.c.) | Log10 CFU Reduction (vs. control) | Static Dose (% T>MIC) | Reference |
| S. aureus (MRSA) | Neutropenic | 2-125 | Dose-dependent | 14-28 | [2] |
| S. pneumoniae (PRSP) | Neutropenic | 2-125 | Dose-dependent | 15-22 | [2] |
| Enterobacteriaceae | Neutropenic | 2-125 | Dose-dependent | 36-45 | [2] |
Table 3: Efficacy of Ceftobiprole in Murine Skin Infection Models
| Pathogen | Mouse Strain | Treatment (mg/kg/day, s.c.) | Log10 CFU Reduction (vs. inoculum) | Lesion Size Reduction (vs. comparators) | Reference |
| S. aureus (MSSA) | SKH1 | 1.6 - 100 | 1.4 - 2.4 | 19-29% | [4][5] |
| S. aureus (MRSA) | SKH1 | 1.6 - 100 | Dose-dependent | 34% | [5][6] |
| P. aeruginosa | SKH1 | 12.5 - 50 | Dose-dependent | 47-54% | [5][6] |
Table 4: Efficacy of Ceftobiprole in Other Murine Infection Models
| Model | Pathogen | Mouse Strain | Treatment (mg/kg, s.c.) | Outcome | Reference |
| Pneumonia | S. pneumoniae | Neutropenic | - | T>MIC of 9-18% was effective | |
| Pneumonia | S. aureus | Neutropenic | - | 4-log reduction in lung bacterial load | |
| Bacteremia/Sepsis | S. aureus (MSSA/MRSA) | Neutropenic | Human-equivalent | 100% survival vs. 0-20% in controls | [1][7] |
| Peritonitis | E. faecalis | - | 6.25 | 100% protection (Bla+ strain) | [8] |
Experimental Protocols
The following are detailed protocols for establishing murine infection models to evaluate the efficacy of this compound.
Protocol 1: Murine Neutropenic Thigh Infection Model
This model is a standard for assessing the in vivo efficacy of antimicrobial agents.[9][10][11]
Materials:
-
Female ICR (CD-1) mice (5-6 weeks old)[11]
-
Pathogen of interest (e.g., S. aureus, P. aeruginosa)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
This compound
-
Sterile water for injection (for drug formulation)
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally (i.p.) at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[9][11] This renders the mice neutropenic, allowing for the assessment of the antimicrobial agent's efficacy with minimal influence from the host's immune system.[10]
-
-
Inoculum Preparation:
-
Culture the bacterial strain to mid-log phase in an appropriate broth (e.g., Tryptic Soy Broth).
-
Wash the bacterial pellet with sterile saline or PBS and resuspend to the desired concentration (e.g., 10^7 CFU/mL).[9]
-
-
Infection:
-
Two hours before initiating therapy, inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.[9]
-
-
Drug Administration:
-
Prepare this compound in sterile water for injection.[12]
-
Administer the desired dose of this compound subcutaneously (s.c.) at the nape of the neck. Dosing regimens can be varied (e.g., single dose or multiple doses over 24 hours) to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.[3]
-
-
Assessment of Efficacy:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile PBS.[9][11]
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).[9]
-
Efficacy is determined by the reduction in bacterial load compared to untreated controls.
-
Protocol 2: Murine Skin and Soft Tissue Infection (SSTI) Model
This model is used to evaluate the efficacy of antimicrobial agents against localized skin infections.[2][13]
Materials:
-
Female SKH1 mice (hairless) or other appropriate strain[5]
-
Pathogen of interest (e.g., S. aureus MSSA or MRSA)
-
This compound
-
Sterile water for injection
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strain to mid-log phase.
-
Resuspend the bacteria in BHI broth containing Cytodex beads to the desired concentration.[5] The Cytodex beads help to localize the infection.
-
-
Infection:
-
Drug Administration:
-
Assessment of Efficacy:
-
Monitor the mice for a defined period (e.g., 48 hours).[5]
-
Measure the size of the skin lesions.
-
At the end of the study, euthanize the mice and excise the infected skin.
-
Homogenize the skin tissue and perform serial dilutions and plating to determine the bacterial load (CFU/g of tissue).[5]
-
Efficacy is assessed by the reduction in lesion size and bacterial load compared to untreated or comparator-treated groups.[5]
-
Protocol 3: Murine Pneumonia Model
This model simulates bacterial pneumonia to assess antibiotic efficacy in the lungs.[1]
Materials:
-
Mouse strain of choice (e.g., BALB/c, C57BL/6)
-
Pathogen of interest (e.g., S. pneumoniae, S. aureus)
-
Sterile saline or PBS
-
Anesthetic (e.g., isoflurane)
-
This compound
-
Sterile water for injection
Procedure:
-
Induction of Neutropenia (Optional):
-
Inoculum Preparation:
-
Infection:
-
Drug Administration:
-
Begin treatment at a set time post-infection (e.g., 2-10 hours).
-
Administer this compound subcutaneously. The dosing regimen should be designed to achieve the desired PK/PD target (e.g., %T>MIC).
-
-
Assessment of Efficacy:
-
At 24 or 48 hours post-treatment, euthanize the mice.[1]
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions and plate the homogenate to determine the bacterial burden in the lungs (CFU/lungs).[1]
-
Efficacy is measured by the reduction in pulmonary bacterial counts compared to controls.
-
References
- 1. Murine pneumonia model – REVIVE [revive.gardp.org]
- 2. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. In Vivo Activity of Ceftobiprole in Murine Skin Infections Due to Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of ceftobiprole in a murine model of bacteremia and disseminated infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine model of pneumococcal pneumonia. [bio-protocol.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. criver.com [criver.com]
- 11. imquestbio.com [imquestbio.com]
- 12. Pharmacodynamic Characterization of Ceftobiprole in Experimental Pneumonia Caused by Phenotypically Diverse Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Determining Ceftobiprole Minimum Inhibitory Concentration (MIC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ceftobiprole (B606590), a broad-spectrum cephalosporin (B10832234) antibiotic. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Ceftobiprole is a fifth-generation cephalosporin with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate determination of its MIC is crucial for clinical diagnostics, antimicrobial stewardship, and drug development research. This document describes the three primary methods for MIC determination: broth microdilution, agar (B569324) dilution, and gradient diffusion.
Key Methodologies for MIC Determination
The determination of ceftobiprole MIC can be achieved through several standardized methods. The choice of method may depend on the number of isolates to be tested, the required throughput, and laboratory resources.
Broth Microdilution Method
This method involves testing the susceptibility of a microorganism to various concentrations of an antimicrobial agent in a liquid medium within a microtiter plate.
Experimental Protocol:
-
Preparation of Ceftobiprole Stock Solution:
-
Aseptically prepare a stock solution of ceftobiprole of known concentration (e.g., 1000 µg/mL) in a suitable solvent as recommended by the manufacturer.
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the ceftobiprole stock solution to the first well of each row to be tested, and perform serial twofold dilutions by transferring 50 µL from well to well. Discard the final 50 µL from the last well. This will result in a range of ceftobiprole concentrations.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test organism on a suitable agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.
-
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Experimental Protocol:
-
Preparation of Ceftobiprole-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the ceftobiprole stock solution.
-
For each concentration, add a specific volume of the ceftobiprole solution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
-
Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of ceftobiprole that prevents the growth of the organism.
-
Gradient Diffusion Method (Etest®)
This method utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.
Experimental Protocol:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.
-
Allow the agar surface to dry for 10-15 minutes.
-
-
Application of Gradient Strip:
-
Aseptically apply the ceftobiprole gradient diffusion strip to the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Data Presentation
Ceftobiprole Clinical Breakpoints
The following tables summarize the clinical MIC breakpoints for ceftobiprole according to EUCAST and FDA guidelines.[1][2]
Table 1: EUCAST Clinical MIC Breakpoints for Ceftobiprole (mg/L)
| Organism Group | Susceptible (S) | Resistant (R) |
| Staphylococcus aureus | ≤ 2 | > 2 |
| Streptococcus pneumoniae | ≤ 0.5 | > 0.5 |
| Enterobacterales | ≤ 0.25 | > 0.25 |
| Non-species-related (PK/PD) | ≤ 4 | > 4 |
Table 2: FDA Clinical MIC Breakpoints for Ceftobiprole (mg/L)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | ≤ 2 | 4 | ≥ 8 |
Quality Control (QC) Ranges
Adherence to quality control procedures is essential for accurate and reproducible MIC testing. The following table provides the acceptable QC ranges for ceftobiprole using specific ATCC® reference strains.[1][3]
Table 3: Ceftobiprole Quality Control MIC Ranges (mg/L)
| QC Strain | MIC Range (mg/L) |
| Staphylococcus aureus ATCC® 29213 | 0.25 - 1 |
| Escherichia coli ATCC® 25922 | 0.06 - 0.25 |
| Pseudomonas aeruginosa ATCC® 27853 | 1 - 8 |
| Streptococcus pneumoniae ATCC® 49619 | 0.008 - 0.03 |
Visualized Workflows
The following diagrams illustrate the general and specific workflows for determining the Minimum Inhibitory Concentration.
Caption: General workflow for MIC determination.
Caption: Broth microdilution workflow.
Caption: Agar dilution workflow.
Caption: Gradient diffusion workflow.
References
Application Notes and Protocols: Ceftobiprole in the Treatment of Skin and Soft Tissue Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftobiprole (B606590) is an advanced-generation parenteral cephalosporin (B10832234) with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This attribute makes it a significant therapeutic option for complicated skin and soft tissue infections (cSSTIs), which are often polymicrobial.[1][4] Ceftobiprole medocaril, the prodrug, is rapidly converted in the plasma to its active form, ceftobiprole.[2] Its bactericidal action is achieved through the inhibition of essential penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[3][5] Notably, it has a high affinity for PBP2a of MRSA and PBP2x of Streptococcus pneumoniae, overcoming common resistance mechanisms.[3][6]
These application notes provide a comprehensive overview of ceftobiprole's use in SSTIs, summarizing key clinical trial data, detailing experimental protocols, and illustrating its mechanism of action and clinical trial workflows.
Quantitative Data Summary
The efficacy and safety of ceftobiprole in treating cSSTIs have been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, providing a clear comparison of clinical and microbiological outcomes, as well as adverse events.
Table 1: Clinical Cure Rates in Pivotal Phase 3 cSSSI Trials
| Trial | Treatment Group | Comparator Group | Clinical Cure Rate (Clinically Evaluable Population) | 95% Confidence Interval of Difference |
| STRAUSS 1 | Ceftobiprole 500 mg IV q12h | Vancomycin 1 g IV q12h | 93.3% (263/282) | -4.4%, 3.9%[7][8] |
| STRAUSS 2 | Ceftobiprole 500 mg IV q8h | Vancomycin 1 g IV q12h + Ceftazidime 1 g IV q8h | 90.5% | 90.2%[2][9] |
| TARGET | Ceftobiprole | Vancomycin + Aztreonam | Non-inferior | Not specified in abstract[10][11] |
Table 2: Clinical Cure Rates in Patients with MRSA Infections
| Trial | Treatment Group | Comparator Group | Clinical Cure Rate | 95% Confidence Interval of Difference |
| STRAUSS 1 | Ceftobiprole | Vancomycin | 91.8% (56/61) | -8.4%, 12.1%[1][7][8] |
Table 3: Microbiological Eradication Rates
| Trial | Treatment Group | Comparator Group | Eradication Rate (Microbiologically Evaluable) | 95% Confidence Interval of Difference |
| STRAUSS 1 | Ceftobiprole | Vancomycin | 94.2% | -3.8%, 5.2%[1] |
| STRAUSS 2 | Ceftobiprole | Vancomycin + Ceftazidime | Similar to comparator | Not specified in abstract[2] |
Table 4: Common Adverse Events (AEs) Reported in the STRAUSS 1 Trial
| Adverse Event | Ceftobiprole (%) (n=399) | Vancomycin (%) (n=385) |
| Any AE | 52% | 51%[1][8] |
| Nausea | 14% | Not specified in abstract[1][8] |
| Taste Disturbance | 8% | Not specified in abstract[1][8] |
| Discontinuation due to AE | 4% | 6%[1][7][8] |
Microbiological Spectrum
Ceftobiprole demonstrates potent in vitro activity against a wide range of pathogens commonly implicated in SSTIs.
Table 5: In Vitro Activity of Ceftobiprole Against Key SSTI Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible |
| Staphylococcus aureus | 0.5 | 1 | 99.7%[12][13] |
| Methicillin-Resistant S. aureus (MRSA) | 1 | 2 | 99.4%[12] |
| Beta-hemolytic streptococci | 0.015 | 0.03 | 100% (inhibited at ≤0.12 mg/L)[12][13] |
| Enterococcus faecalis | 0.5 | 2 | 99.6% (inhibited at ≤4 mg/L)[12][13] |
| Enterobacterales (non-ESBL) | Not specified | Not specified | >99.0%[12][13] |
| Pseudomonas aeruginosa | Not specified | Not specified | 74.4% (inhibited at ≤4 mg/L)[12][13] |
Experimental Protocols
The following methodologies are based on the protocols of pivotal Phase 3 clinical trials (e.g., STRAUSS 1) investigating ceftobiprole for cSSTIs.
Study Design: Phase 3, Randomized, Double-Blind, Active-Comparator Trial
-
Objective: To assess the non-inferiority of ceftobiprole compared to a standard-of-care comparator (e.g., vancomycin) for the treatment of cSSTIs caused by Gram-positive bacteria.[1][8]
-
Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Known hypersensitivity to cephalosporins or vancomycin.[1]
-
Severe renal or hepatic dysfunction.[1]
-
Neutropenia.[1]
-
Diabetic foot infections, osteomyelitis, or infections from animal/human bites.[1]
-
Receipt of systemic antimicrobial therapy for more than 24 hours within the 7 days prior to enrollment (with some exceptions).[1]
-
-
-
Randomization and Blinding:
-
Treatment Regimen:
-
Assessments and Endpoints:
-
Primary Efficacy Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit, which occurs 7 to 14 days after the end of therapy.[2] Clinical cure is defined as the resolution of signs and symptoms of infection such that no further antimicrobial therapy is required.
-
Secondary Endpoints:
-
Safety and Tolerability: Assessed through the monitoring and reporting of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study.[1]
-
-
Microbiological Evaluations:
-
Specimens (e.g., pus, aspirate, blood) are collected from the infection site at baseline for culture and susceptibility testing.[1]
-
Pathogens are identified, and their susceptibility to ceftobiprole and comparator agents is determined using standard laboratory methods.
-
-
Statistical Analysis:
Visualizations
Mechanism of Action of Ceftobiprole
Caption: Ceftobiprole inhibits bacterial cell wall synthesis.
Experimental Workflow for a Phase 3 cSSSI Clinical Trial
References
- 1. Results of a Double-Blind, Randomized Trial of Ceftobiprole Treatment of Complicated Skin and Skin Structure Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (BAL-5788) for the treatment of complicated skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftobiprole: first cephalosporin with activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Anti-methicillin-resistant Staphylococcus aureus (MRSA) Activity of Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Ceftobiprole: an extended-spectrum anti-methicillin-resistant Staphylococcus aureus cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical evidence supporting ceftaroline fosamil and ceftobiprole for complicated skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Ceftobiprole Activity against Bacteria from Skin and Skin Structure Infections in the United States from 2016 through 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ceftobiprole in Patients with Renal Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceftobiprole (B606590), an advanced-generation cephalosporin, in patients with renal impairment. The information compiled herein is intended to guide research, clinical trial design, and the development of treatment protocols for this specific patient population.
Ceftobiprole is the active moiety of the prodrug ceftobiprole medocaril and is primarily eliminated from the body through the kidneys.[1] Consequently, impaired renal function significantly alters its pharmacokinetic profile, necessitating dose adjustments to ensure efficacy and safety.[1][2] Population pharmacokinetic analyses have consistently identified creatinine (B1669602) clearance (CLcr) as the most significant patient characteristic influencing ceftobiprole's pharmacokinetics.[3]
Pharmacokinetic Profile in Renal Impairment
Studies in subjects with varying degrees of renal function have demonstrated that as creatinine clearance decreases, the systemic exposure (AUC) to ceftobiprole increases, and its elimination half-life is prolonged.[4] This is a direct consequence of reduced renal clearance. The pharmacokinetic parameters are not significantly influenced by age or gender, making renal function the primary factor for dose modification.[5]
Table 1: Pharmacokinetic Parameters of Ceftobiprole in Relation to Renal Function
| Renal Function Category | Creatinine Clearance (CLcr) | Mean Half-life (t½) (hours) | Mean AUC (µg·h/mL) | Mean Total Clearance (CLt) (L/h) |
| Normal | > 80 mL/min | ~3 | 102 ± 11.9 | ~5.36 |
| Mild Impairment | 50 to 80 mL/min | Similar to normal | Similar to normal | Similar to normal |
| Moderate Impairment | 30 to < 50 mL/min | Increased | 2.5-fold higher than normal | Decreased |
| Severe Impairment | < 30 mL/min | Significantly Increased | 3.3-fold higher than normal | Significantly Decreased |
| End-Stage Renal Disease (ESRD) on Hemodialysis | < 15 mL/min | Markedly Increased | Substantially Increased | Markedly Decreased |
Note: Values are approximate and compiled from various pharmacokinetic studies.[1][3][4]
Dosing Recommendations in Renal Impairment
Dose adjustments for ceftobiprole are crucial in patients with moderate to severe renal impairment and those with end-stage renal disease to avoid drug accumulation and potential adverse effects. The following tables provide recommended dosing regimens based on the indication and the patient's renal function. It is important to note that this compound 667 mg is equivalent to 500 mg of the active ceftobiprole moiety.
Table 2: Recommended Adult Dosing of Ceftobiprole in Renal Impairment
| Indication | Creatinine Clearance (CLcr) | Recommended Dose (as this compound) | Infusion Time |
| Staphylococcus aureus Bacteremia (SAB) | |||
| ≥ 50 mL/min | Days 1-8: 667 mg every 6 hoursDay 9 onwards: 667 mg every 8 hours | 2 hours | |
| 30 to < 50 mL/min | Days 1-8: 667 mg every 8 hoursDay 9 onwards: 667 mg every 12 hours | 2 hours | |
| 15 to < 30 mL/min | Days 1-8: 333 mg every 8 hoursDay 9 onwards: 333 mg every 12 hours | 2 hours | |
| < 15 mL/min (including hemodialysis) | 333 mg every 24 hours | 2 hours | |
| Acute Bacterial Skin and Skin Structure Infections (ABSSSI) & Community-Acquired Bacterial Pneumonia (CABP) | |||
| ≥ 50 mL/min | 667 mg every 8 hours | 2 hours | |
| 30 to < 50 mL/min | 667 mg every 12 hours | 2 hours | |
| 15 to < 30 mL/min | 333 mg every 12 hours | 2 hours | |
| < 15 mL/min (including hemodialysis) | 333 mg every 24 hours | 2 hours |
On hemodialysis days, ceftobiprole should be administered after the dialysis session.[4]
Table 3: Recommended Pediatric Dosing of Ceftobiprole in Renal Impairment
| Age Group | Estimated GFR (eGFR) | Recommended Dose (as this compound) | Maximum Dose |
| 12 to < 18 years | 30 to < 50 mL/min/1.73 m² | 10 mg/kg every 12 hours | 667 mg |
| 15 to < 30 mL/min/1.73 m² | 10 mg/kg every 12 hours | 333 mg | |
| 6 to < 12 years | 30 to < 50 mL/min/1.73 m² | 10 mg/kg every 12 hours | 667 mg |
| 15 to < 30 mL/min/1.73 m² | 10 mg/kg every 24 hours | 333 mg | |
| 2 to < 6 years | 30 to < 50 mL/min/1.73 m² | 13.3 mg/kg every 12 hours | 667 mg |
| 15 to < 30 mL/min/1.73 m² | 13.3 mg/kg every 24 hours | 333 mg | |
| < 2 years | Data not available | Dose adjustments have not been established | - |
Insufficient data are available for pediatric patients with an eGFR < 15 mL/min/1.73 m².[6]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Ceftobiprole in Subjects with Renal Impairment
Objective: To characterize the pharmacokinetic profile of ceftobiprole in subjects with varying degrees of renal function.
Methodology:
-
Study Design: An open-label, single-dose, parallel-group study.
-
Subject Recruitment:
-
Enroll healthy volunteers with normal renal function (CLcr > 80 mL/min).
-
Enroll subjects into groups based on their renal function: mild impairment (CLcr 50-80 mL/min), moderate impairment (CLcr 30 to < 50 mL/min), severe impairment (CLcr < 30 mL/min), and ESRD requiring hemodialysis.
-
Creatinine clearance should be estimated using the Cockcroft-Gault formula.[4]
-
Exclusion criteria should include a history of hypersensitivity to cephalosporins, recent use of other investigational drugs, and conditions that could interfere with drug pharmacokinetics.
-
-
Drug Administration:
-
Pharmacokinetic Sampling:
-
Collect blood samples into appropriate anticoagulant tubes at pre-dose, and at multiple time points post-infusion (e.g., end of infusion, and at 0.25, 2, 4, 6, 8, 12, 24, and 48 hours after the start of the infusion).
-
For subjects on hemodialysis, additional samples should be taken before and after the subsequent dialysis session to determine dialytic clearance.
-
Collect urine in fractions over a 48-hour period to determine the extent of renal excretion.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma. Store plasma and urine samples at -70°C until analysis.
-
Determine the concentrations of ceftobiprole in plasma and urine using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]
-
HPLC-UV Method Example:
-
Sample Preparation: Protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile) or an acid (e.g., sulfosalicylic acid).[8][9]
-
Chromatographic Separation: Use a C18 or biphenyl (B1667301) column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.[8][10]
-
Detection: Monitor the eluent at a wavelength of approximately 320 nm.[10]
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[7][8]
-
-
-
-
Pharmacokinetic Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis for each subject, including Cmax, AUC, t½, CLt, and renal clearance (CLr).
-
Perform population pharmacokinetic (PopPK) modeling using software such as NONMEM.[3][11]
-
Develop a structural model (e.g., a two- or three-compartment model) to describe the time course of ceftobiprole concentrations.[6][11]
-
Evaluate the influence of covariates, particularly creatinine clearance, on pharmacokinetic parameters.[3]
-
Use the final PopPK model to perform simulations to support dose adjustment recommendations.[3]
-
-
Protocol 2: Management of Patients with Renal Impairment in Clinical Trials
Objective: To ensure the safe and effective use of ceftobiprole in clinical trial participants with pre-existing renal impairment.
Methodology:
-
Inclusion/Exclusion Criteria:
-
The trial protocol should clearly define the eligibility of patients with renal impairment. While Phase 3 trials for some indications may have initially excluded patients with severe renal impairment, subsequent studies and real-world evidence are expanding its use in this population.[12][13]
-
For trials including patients on dialysis, the timing of drug administration relative to the dialysis session must be specified.[14]
-
-
Baseline and Ongoing Monitoring:
-
Assess renal function (serum creatinine and estimated CLcr) at screening, baseline, and regularly throughout the study.
-
It is recommended to use an enzymatic method for serum creatinine measurement to avoid potential interference from ceftobiprole with the Jaffe reaction.[4]
-
-
Dose Adjustment Protocol:
-
The clinical trial protocol must include a clear, pre-specified dose adjustment schedule based on the participant's CLcr at baseline and during the study.[15]
-
An unblinded pharmacist or a designated unblinded study team member should be responsible for calculating the appropriate dose based on the most recent renal function assessment.
-
-
Safety Monitoring:
-
Closely monitor for adverse events, with a particular focus on those that may be more common in patients with renal impairment, such as neurological events.
-
Define criteria for dose interruption or discontinuation based on changes in renal function or the emergence of significant adverse events.
-
-
Pharmacokinetic Sub-studies:
-
Consider including a pharmacokinetic sub-study with sparse sampling in patients with renal impairment to confirm that the dose adjustments provide the desired drug exposure.[3]
-
Visualizations
Caption: Dosing algorithm for ceftobiprole in adults.
Caption: Pharmacokinetic study workflow.
References
- 1. Pharmacokinetics and Dosing of this compound for the Treatment of Hospital- and Community-Acquired Pneumonia in Different Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic and Pharmacodynamic Analysis for Maximizing the Effectiveness of Ceftobiprole in the Treatment of Severe Methicillin-Resistant Staphylococcal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Analysis of Ceftobiprole for Treatment of Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. [PDF] Ceftobiprole: pharmacokinetics and PK/PD profile | Semantic Scholar [semanticscholar.org]
- 6. Model-Based Approach for Optimizing Ceftobiprole Dosage in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and Application of an HPLC-DAD Method for Routine Therapeutic Drug Monitoring of Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ceftobiprole quantification in human serum by HPLC-UV to implement routine TDM in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 13. Safety of ceftobiprole in patients with impaired renal, hepatic or immune function: A multinational retrospective hospital chart review (RETRACE study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. 2532. Pharmacokinetic-Pharmacodynamic Analyses for Ceftobiprole Efficacy Based on Phase 3 Data from Patients with Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Ceftobiprole's Efficacy Against Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceftobiprole (B606590) is a broad-spectrum, fifth-generation cephalosporin (B10832234) with demonstrated activity against a variety of Gram-positive and Gram-negative pathogens, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] This document provides a detailed overview of the experimental setup for testing the in vitro efficacy of ceftobiprole against P. aeruginosa, including common methodologies, data interpretation, and visualization of key processes. The primary mechanism of action of ceftobiprole against P. aeruginosa is the inhibition of Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in bacterial cell wall synthesis.[3][4]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Ceftobiprole against Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The following table summarizes reported MIC values for ceftobiprole against P. aeruginosa from various studies. It is important to note that MIC values can vary depending on the specific strains tested (e.g., wild-type vs. multi-drug resistant) and the testing methodology used.
| Study Type | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate | Reference |
| Bloodstream Isolates | Not Specified | 2 | 16 | >80% at ≤4 mg/L | [5] |
| Multi-drug Resistant Isolates | 99 | 16 | 32 | 30.2% at ≤4 µg/mL | [6][7] |
| General Clinical Isolates | Not Specified | 2 | >8 | 64.6% at ≤4 µg/ml | [8] |
| US Study | Not Specified | Not Reported | Not Reported | ~72.7% | [8] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of ceftobiprole against P. aeruginosa.
Methodologies:
-
Broth Microdilution: This is considered the "gold standard" method.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the P. aeruginosa isolate in a suitable broth, such as cation-adjusted Mueller-Hinton Broth (CAMHB). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of ceftobiprole in CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the test isolates.
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.
-
-
Gradient Strip (Etest®): This method provides a direct reading of the MIC.[9]
-
Inoculum Preparation and Plating: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly streak the suspension onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Application of Etest® Strip: Aseptically apply the ceftobiprole Etest® strip to the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[6][7]
-
Quality Control: Use a reference strain, such as P. aeruginosa ATCC 27853, for which the expected MIC range of ceftobiprole is known.[6]
Time-Kill Assay
Objective: To assess the bactericidal activity of ceftobiprole against P. aeruginosa over time.
Methodology: [1]
-
Preparation: Prepare tubes of CAMHB containing ceftobiprole at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without any antibiotic.
-
Inoculation: Inoculate all tubes with a standardized P. aeruginosa suspension to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
-
Quantification: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar). Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Synergy with another antibiotic can be defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[1]
Biofilm Susceptibility Assay
Objective: To evaluate the efficacy of ceftobiprole against P. aeruginosa biofilms.
Methodology (Crystal Violet Staining): [10][11]
-
Biofilm Formation:
-
Dilute an overnight culture of P. aeruginosa in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) to a standardized concentration (e.g., OD₆₀₀ of 0.1).[10][12]
-
Dispense the bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for a sufficient period to allow for biofilm formation (e.g., 24-48 hours).[10]
-
-
Antibiotic Treatment:
-
Carefully remove the planktonic (free-floating) bacteria from the wells by aspiration.
-
Gently wash the wells with a sterile buffer (e.g., Phosphate Buffered Saline) to remove any remaining non-adherent cells.
-
Add fresh medium containing serial dilutions of ceftobiprole to the wells with the established biofilms. Include a no-antibiotic control.
-
Incubate the plate for a further 24 hours.
-
-
Quantification of Biofilm:
-
Discard the supernatant containing the antibiotic.
-
Wash the wells with PBS to remove any remaining planktonic cells.
-
Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[10]
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stained biofilm by adding an appropriate solvent (e.g., 95% ethanol (B145695) or 30% acetic acid) to each well.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 550-590 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the amount of biofilm biomass. The Biofilm Inhibitory Concentration (BIC) can be determined as the concentration of ceftobiprole that causes a significant reduction in biofilm mass compared to the untreated control.
Visualizations
Mechanism of Action of Ceftobiprole against P. aeruginosa
Caption: Ceftobiprole's mechanism of action against P. aeruginosa.
Experimental Workflow for Ceftobiprole Efficacy Testing
Caption: General experimental workflow for evaluating ceftobiprole's efficacy.
References
- 1. In vitro activities of ceftobiprole combined with amikacin or levofloxacin against Pseudomonas aeruginosa: evidence of a synergistic effect using time-kill methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights into Ceftobiprole Inhibition of Pseudomonas aeruginosa Penicillin-Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Ceftobiprole Inhibition of Pseudomonas aeruginosa Penicillin-Binding Protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ihma.com [ihma.com]
- 10. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. imquestbio.com [imquestbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ceftobiprole Dosage for Ventilator-Associated Pneumonia (VAP)
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) for optimizing ceftobiprole (B606590) dosage in the context of ventilator-associated pneumonia (VAP) experiments.
Disclaimer: Ceftobiprole is approved in many regions for hospital-acquired pneumonia (HAP) and community-acquired pneumonia (CAP), but its approval often excludes VAP.[1][2][3][4] Its use in VAP patients should be considered investigational, as clinical trials have shown that standard dosing may not be sufficient for this specific, critically ill population.[1][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the clinical outcomes in my VAP patient cohort not meeting expectations with the standard 500 mg every 8-hour dosing regimen?
A1: This is a recognized challenge. The pharmacokinetics (PK) of ceftobiprole are significantly altered in critically ill VAP patients compared to non-VAP patients.[6] Key factors include:
-
Increased Volume of Distribution: VAP patients often have an increased volume of distribution, which can be twice as large as in non-VAP patients.[1][6] This is associated with critical illness, increased cardiac output, and fluid shifts.
-
Augmented Renal Clearance (ARC): A subset of critically ill patients exhibits augmented renal clearance (creatinine clearance [CrCl] > 150 mL/min), leading to faster elimination of the drug.[1]
-
Lower Cure Rates in Trials: A pivotal Phase III trial failed to demonstrate the non-inferiority of ceftobiprole compared to ceftazidime/linezolid specifically in the VAP subgroup, with clinical cure rates of 37.7% vs. 55.9%, respectively.[1][7] This suggests that the standard dose is insufficient to achieve the necessary therapeutic exposure in this population.
Q2: How should I adjust the ceftobiprole dosage for a patient with renal impairment?
A2: Dose adjustments are critical for patients with moderate to severe renal impairment as ceftobiprole is primarily eliminated by the kidneys.[3][8][9] The following table summarizes recommended adjustments based on creatinine (B1669602) clearance (CrCl).
Data Presentation
Table 1: Ceftobiprole Dosage Adjustments in Renal Impairment
| Creatinine Clearance (CrCl) | Recommended Dosage Regimen | Citation(s) |
|---|---|---|
| > 50 to 80 mL/min (Mild) | No dosage adjustment necessary. | [2][10] |
| 30 to < 50 mL/min (Moderate) | 500 mg infused over 2 hours every 12 hours. | [1][2][11] |
| < 30 mL/min (Severe) | 250 mg infused over 2 hours every 12 hours. | [1][2][11] |
| End-Stage Renal Disease (ESRD) / Hemodialysis | 250 mg infused over 2 hours every 24 hours. |[1][2] |
Note: For certain indications like Staphylococcus aureus bloodstream infections (SAB), different renal dosing schedules may apply.[12]
Q3: What dosing strategy is recommended for VAP patients with Augmented Renal Clearance (ARC)?
A3: For patients with ARC (CrCl > 150 mL/min), standard intermittent infusions are unlikely to achieve the pharmacodynamic (PD) target. The increased renal clearance rapidly eliminates the drug.[1] To optimize exposure, a prolonged infusion is recommended. The suggested regimen is 500 mg administered as a 4-hour intravenous infusion every 8 hours .[1][2][4][8][13][14] This strategy maximizes the time the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).
Q4: How can I experimentally verify if ceftobiprole concentrations are adequate at the site of infection?
A4: The primary site of infection in VAP is the lung, specifically the epithelial lining fluid (ELF). Direct measurement of ELF concentrations is the gold standard for assessing target site penetration.
-
ELF Penetration: Ceftobiprole penetration into the ELF is modest. In healthy volunteers, the mean penetration (ratio of ELF to total plasma concentration) is approximately 25.5% (median 15.3%).[8][15] A study in critically ill patients receiving high-dose continuous infusions found a median lung penetration ratio of 30%.[16][17]
-
Pharmacodynamic Target: Like other beta-lactams, the efficacy of ceftobiprole correlates with %fT > MIC.[18] For staphylococcal pneumonia, a total-drug time > MIC in ELF of 15% to 25% of the dosing interval has been associated with 1-log10 and 2-log10 CFU/g killing, respectively, in preclinical models.[15]
-
Target Attainment: With a standard dose of 500 mg every 8 hours (2-hour infusion), the probability of target attainment (%fT > MIC of 50%) is estimated to be >90% for pathogens with an MIC of ≤1 mg/L.[8][15] However, for higher MICs, this target may not be reached, especially in VAP patients with altered PK.
Table 2: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Ceftobiprole
| Parameter | Value | Citation(s) |
|---|---|---|
| Protein Binding | 16% | [8] |
| Half-life (t½) | ~3 hours | [8] |
| Volume of Distribution (Vd) | ~18-21 L | [8] |
| Elimination | Primarily renal excretion | [3][8][9] |
| Mean ELF Penetration (Healthy) | 25.5% | [8][15] |
| Median ELF Penetration (Critically Ill, Continuous Infusion) | 30% | [16][17] |
| Primary PD Target | %fT > MIC |[18] |
Experimental Protocols
Protocol 1: Determination of Ceftobiprole Concentration in Epithelial Lining Fluid (ELF)
This protocol is based on the urea (B33335) dilution method for bronchoalveolar lavage (BAL).
Objective: To quantify ceftobiprole concentration at the presumed site of infection in the lungs.
Methodology:
-
Timing: Schedule the BAL procedure to coincide with a specific time point in the dosing interval (e.g., trough, peak) to build a concentration-time profile.
-
Patient Preparation: Ensure the patient is stable and appropriately sedated for a bronchoscopy procedure.
-
Blood Sampling: Just prior to the BAL, draw a serum sample to measure the simultaneous plasma concentrations of ceftobiprole and urea.
-
Bronchoalveolar Lavage (BAL):
-
Perform bronchoscopy, advancing the bronchoscope to a lung subsegment.
-
Instill four 50-mL aliquots of sterile 0.9% saline.
-
After each instillation, gently aspirate the fluid. Pool the aspirated BAL fluid from the second, third, and fourth aliquots.
-
Record the total volume of instilled saline and the total volume of aspirated BAL fluid.
-
-
Sample Processing:
-
Immediately place BAL fluid and blood samples on ice.
-
Centrifuge both the blood to separate plasma and the BAL fluid to remove cells.
-
Stabilize plasma samples by adding 3 μl of 2 M citric acid.[15]
-
Store plasma and BAL supernatant at -80°C until analysis.
-
-
Drug and Urea Assay:
-
Analyze the concentrations of ceftobiprole and urea in both the plasma and BAL fluid samples using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][19] The lower limit of quantitation should be appropriate (e.g., 20 ng/mL in BAL fluid, 50 ng/mL in plasma).[15]
-
-
Calculation of ELF Concentration:
-
Calculate the volume of ELF sampled (VELF) using the formula:
-
VELF = VBAL × (UreaBAL / UreaPlasma)
-
Where VBAL is the aspirated BAL fluid volume, UreaBAL is the urea concentration in BAL fluid, and UreaPlasma is the urea concentration in plasma.
-
-
Calculate the concentration of ceftobiprole in ELF (CeftoELF) using the formula:
-
CeftoELF = CeftoBAL × (VBAL / VELF)
-
Where CeftoBAL is the measured ceftobiprole concentration in the BAL fluid.
-
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of ceftobiprole against the bacterial isolate(s) causing VAP.
Methodology (Broth Microdilution):
-
Isolate Preparation: Culture the bacterial isolate from a patient sample (e.g., endotracheal aspirate) on appropriate agar (B569324) plates to obtain a pure culture.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard in sterile saline or broth.
-
Drug Dilution: Prepare serial two-fold dilutions of ceftobiprole in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. Concentrations should span the expected MIC range.
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Experimental workflow for a ceftobiprole dose-optimization study in VAP patients.
Caption: Logical flow for ceftobiprole dosing adjustment decisions in VAP.
References
- 1. Ceftobiprole for the treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic drug evaluation of ceftobiprole for the treatment of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics and Dosing of Ceftobiprole Medocaril for the Treatment of Hospital- and Community-Acquired Pneumonia in Different Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceftobiprole - Page 8 [medscape.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Dosing of this compound for the Treatment of Hospital- and Community-Acquired Pneumonia in Different Patient Populations | springermedizin.de [springermedizin.de]
- 15. journals.asm.org [journals.asm.org]
- 16. Intrapulmonary concentrations of ceftobiprole high doses administered by continuous infusion in critically ill patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jvsmedicscorner.com [jvsmedicscorner.com]
Technical Support Center: Overcoming Ceftobiprole Resistance
This guide is designed for researchers, scientists, and drug development professionals investigating ceftobiprole (B606590) resistance in clinical isolates. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of ceftobiprole resistance in Staphylococcus aureus?
A1: Ceftobiprole resistance in S. aureus, particularly MRSA, is primarily driven by alterations in Penicillin-Binding Proteins (PBPs).[1] The key mechanisms include:
-
Mutations in mecA-encoded PBP2a: Ceftobiprole's efficacy against MRSA stems from its high affinity for PBP2a.[1][2] However, specific amino acid substitutions or insertions within PBP2a can reduce this binding affinity, leading to resistance.[1][3] Common mutations have been identified near the active site (e.g., E447K) and at an allosteric site (e.g., E239K), which can confer low-level to high-level resistance.[3][4]
-
Mutations in other PBPs: Changes in other native PBPs (PBP1, PBP2, PBP3, PBP4) can also contribute to reduced susceptibility.[1]
-
Staphylococcal Cassette Chromosome mec (SCCmec) Amplification: An increase in the copy number of the SCCmec element, which carries the mecA gene, can lead to overproduction of PBP2a, contributing to resistance.[5]
-
Non-PBP Mediated Mechanisms: While less common for ceftobiprole, other general resistance mechanisms in bacteria include the overexpression of efflux pumps that can reduce intracellular drug concentration and enzymatic degradation by certain beta-lactamases.[6]
Q2: How do PBP2a mutations specifically affect ceftobiprole binding?
A2: Ceftobiprole binds to an allosteric site on PBP2a, which induces a conformational change that opens the active site for inhibition.[3][7] Mutations at this allosteric site (e.g., N146K) can disrupt this process.[7] Additionally, mutations within the transpeptidase active site itself (e.g., Y446N and E447K) can directly interfere with the drug's ability to bind and acylate the enzyme, which is necessary for its inhibitory action.[4][8] The presence of both types of mutations can lead to high-level resistance.[4]
Q3: Is ceftobiprole susceptible to hydrolysis by beta-lactamases?
A3: Ceftobiprole is relatively stable against hydrolysis by the penicillinases typically produced by S. aureus and narrow-spectrum beta-lactamases like TEM and SHV from Enterobacterales.[6] However, its activity can be compromised by extended-spectrum beta-lactamases (ESBLs), overexpressed AmpC beta-lactamases, and carbapenemases.[6]
Q4: Can combination therapy help overcome ceftobiprole resistance?
A4: Yes, combination therapy is a promising strategy. Studies have shown that combining ceftobiprole with other β-lactam antibiotics, such as cloxacillin (B1194729), oxacillin, or cefotaxime, can have a synergistic effect against MRSA.[9][10] This synergy may arise because the partner β-lactam can engage other PBPs, enhancing the overall inhibition of cell wall synthesis. Weak synergy has also been observed with vancomycin.[10][11]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My ceftobiprole Minimum Inhibitory Concentration (MIC) values are higher than expected for a supposedly susceptible MRSA isolate. What could be the cause?
A: Unexpectedly high MIC values can result from several factors. Follow this troubleshooting workflow:
// Nodes start [label="High MIC Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_protocol [label="Verify Experimental Protocol\n(Inoculum density, media, incubation)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_drug [label="Check Ceftobiprole Stock\n(Storage, age, concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; confirm_mic [label="Repeat MIC Assay\n(e.g., Broth Microdilution vs. E-test)", fillcolor="#F1F3F4", fontcolor="#202124"]; mic_confirmed [label="High MIC Confirmed?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; investigate [label="Investigate Resistance Mechanism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pcr [label="PCR for mecA mutations\n(e.g., E447K, N146K)", fillcolor="#F1F3F4", fontcolor="#202124"]; wgs [label="Whole Genome Sequencing (WGS)\n(Identifies novel mutations, efflux pumps, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; synergy [label="Perform Synergy Testing\n(Checkerboard assay with other β-lactams)", fillcolor="#F1F3F4", fontcolor="#202124"]; end_resolve [label="Issue Resolved / Explained", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_retest [label="Re-test with new stock / corrected protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_protocol; start -> check_drug; check_protocol -> confirm_mic; check_drug -> confirm_mic; confirm_mic -> mic_confirmed; mic_confirmed -> investigate [label=" Yes"]; mic_confirmed -> end_retest [label=" No"]; investigate -> pcr; investigate -> wgs; investigate -> synergy; pcr -> end_resolve; wgs -> end_resolve; synergy -> end_resolve; } dot Caption: Troubleshooting workflow for high ceftobiprole MICs.
-
Verify Experimental Protocol: Ensure the inoculum was prepared to the correct McFarland standard (typically 0.5).[12] Confirm that the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and incubation conditions (35°C for 16-20 hours) were used.[12]
-
Check Drug Integrity: Confirm that the ceftobiprole stock solution was stored correctly and is within its expiration date. Prepare a fresh stock solution and repeat the experiment.
-
Confirm with a Second Method: If you used a gradient strip (E-test), confirm the result with the gold-standard broth microdilution (BMD) method, or vice-versa.[13] While generally in agreement, minor discrepancies can occur.[13]
-
Investigate Resistance Mechanisms: If the high MIC is reproducible, the isolate may harbor a resistance mechanism.
Q: I am trying to overcome ceftobiprole resistance with a combination therapy, but I'm not seeing a synergistic effect. What should I check?
A: A lack of synergy in a checkerboard assay can be due to several factors:
-
Choice of Partner Drug: Synergy with ceftobiprole is most consistently reported with β-lactamase-resistant β-lactams like cloxacillin and oxacillin.[10] Synergy with other classes of antibiotics, like vancomycin, may be weak or strain-dependent.[10]
-
Concentration Range: Ensure the concentration ranges tested for both drugs in the checkerboard assay are appropriate. The range should span from well below to well above the individual MICs of each drug.
-
Calculation of FIC Index: Double-check the calculation of the Fractional Inhibitory Concentration (FIC) Index. Synergy is typically defined as a ΣFIC of ≤0.5.[9][10] Antagonism may be occurring if the ΣFIC is >4.0.
-
Underlying Resistance Mechanism: If resistance is due to high-level expression of an ESBL or a carbapenemase, a β-lactam/β-lactam combination may not be effective. Consider pairing ceftobiprole with a β-lactamase inhibitor.
Section 3: Data Presentation
Table 1: Ceftobiprole MIC Values for S. aureus Isolates
This table summarizes typical MIC50/90 values, which represent the MICs required to inhibit 50% and 90% of isolates, respectively.
| Isolate Type | Ceftobiprole MIC50 (mg/L) | Ceftobiprole MIC90 (mg/L) | Susceptibility (%) | Reference(s) |
| MSSA | 0.25 | 0.5 | >99% | [15] |
| MRSA (Overall) | 1 | 2 | ~97-99% | [15][16][17] |
| MRSA (Ceftaroline-Nonsusceptible) | 2 | 4 | ~87% | [16] |
| MRSA (ST5 and ST239) | 2 | 2 | >95% | [18] |
Table 2: Synergistic Combinations with Ceftobiprole against MRSA (ATCC 43300)
The Fractional Inhibitory Concentration (FIC) index is used to measure synergy. A ΣFIC ≤ 0.5 indicates synergy.
| Combination Agent | Ceftobiprole MIC Alone (mg/L) | Partner MIC Alone (mg/L) | Ceftobiprole MIC in Combo (mg/L) | Partner MIC in Combo (mg/L) | ΣFIC min | Reference |
| Cloxacillin | 1.0 | 64 | 0.125 | 8 | 0.21 | [10] |
| Cefotaxime | 1.0 | 128 | 0.25 | 16 | 0.38 | [9] |
| Oxacillin | 1.0 | 128 | 0.25 | 16 | 0.38 | [10] |
| Nafcillin | 1.0 | 32 | 0.25 | 8 | 0.50 | [10] |
| Vancomycin | 1.0 | 1.0 | 0.5 | 0.125 | 0.60 | [10][11] |
Section 4: Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for Ceftobiprole MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][18]
Materials:
-
Ceftobiprole powder
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate grown overnight on an appropriate agar (B569324) plate
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control strains (e.g., S. aureus ATCC® 29213)[12]
Procedure:
-
Prepare Ceftobiprole Stock: Prepare a stock solution of ceftobiprole according to the manufacturer's instructions. Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve the desired final concentration range (e.g., 0.03 to 32 mg/L).
-
Prepare Inoculum: Suspend several colonies of the test isolate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the ceftobiprole dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.
Protocol 2: PCR and Sequencing of the mecA Gene
Objective: To identify mutations in the mecA gene that may confer ceftobiprole resistance.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the mecA gene (specifically the regions encoding the non-penicillin binding and transpeptidase domains)
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
-
Sanger sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from the MRSA isolate using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction using primers designed to amplify the entire coding sequence of mecA. It may be necessary to use multiple overlapping primer sets.
-
Use a standard PCR protocol with an annealing temperature optimized for your specific primers.
-
-
Verification: Run the PCR product on an agarose (B213101) gel to confirm the amplification of a band of the correct size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Data Analysis: Align the obtained sequence with a wild-type mecA reference sequence (from a susceptible strain) to identify any nucleotide changes. Translate the nucleotide sequence to identify amino acid substitutions. Compare any identified mutations to those known to be associated with ceftobiprole resistance (e.g., E447K, Y446N, N146K).[4][7][14]
Section 5: Visualizing Resistance Mechanisms
// External Nodes Ceftobiprole [label="Ceftobiprole", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resistance [label="Resistance", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ceftobiprole -> PBP2a_WT [label=" Binds & Inhibits"]; PBP2a_WT -> Inhibition [style=dashed]; Ceftobiprole -> PBP2a_Mut [label=" Binding Reduced", style=dashed, color="#EA4335"]; PBP2a_Mut -> Resistance; Ceftobiprole -> Efflux [label=" Expelled", style=dashed, color="#EA4335"]; Efflux -> Resistance; } dot Caption: Key mechanisms of ceftobiprole resistance in MRSA.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 3. Ceftobiprole- and Ceftaroline-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcal cassette chromosome mec amplification as a mechanism for ceftobiprole resistance in clinical methicillin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural Insights into the Anti-methicillin-resistant Staphylococcus aureus (MRSA) Activity of Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Combinations of FDA-Approved Drugs with Ceftobiprole against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Combinations of FDA-Approved Drugs with Ceftobiprole against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. liofilchem.com [liofilchem.com]
- 13. ihma.com [ihma.com]
- 14. academic.oup.com [academic.oup.com]
- 15. copanusa.com [copanusa.com]
- 16. Ceftobiprole activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity of ceftobiprole against methicillin-resistant Staphylococcus aureus of diverse genetic types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Antibacterial Activity of Ceftobiprole and Comparator Compounds against Nation-Wide Bloodstream Isolates and Different Sequence Types of MRSA | MDPI [mdpi.com]
Technical Support Center: Addressing Ceftobiprole Medocaril Solubility for In Vitro Research
Welcome to the technical support center for ceftobiprole (B606590) medocaril. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges during in vitro experiments. Ceftobiprole medocaril is the water-soluble prodrug of ceftobiprole, a fifth-generation cephalosporin (B10832234) antibiotic. Understanding its solubility characteristics is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the difference in solubility between this compound and its active form, ceftobiprole?
A1: this compound was specifically developed as a prodrug to overcome the low water solubility of the active moiety, ceftobiprole.[1] this compound is freely soluble in water, whereas ceftobiprole has poor aqueous solubility.[2][3] This is a critical distinction for designing in vitro studies.
Q2: In which solvents can I dissolve this compound for my experiments?
Q3: I am observing precipitation when preparing my this compound solution. What could be the cause?
A3: Precipitation can occur for several reasons:
-
Exceeding Solubility Limit: You may be attempting to dissolve the compound at a concentration that exceeds its solubility in the chosen solvent.
-
Temperature Effects: Temperature shifts can affect solubility. Ensure your solvent and vessel are at an appropriate temperature.
-
pH of the Solution: The pH of the reconstituted solution of this compound is typically between 4.5 and 5.5.[2] Significant deviations from this range could potentially impact solubility.
-
Interactions with other components: If you are preparing a complex mixture, such as cell culture media, interactions with other components like salts or proteins could lead to precipitation.[5][6]
Q4: What is the stability of this compound in solution?
A4: this compound solutions in 0.9% sodium chloride are stable for up to 24 hours at both refrigerated (2-8°C) and ambient (25°C) temperatures.[7][8] Its stability is reduced in 5% dextrose solutions.[7] For long-term storage, it is recommended to prepare fresh solutions or store aliquots at -20°C.[4]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
Visible powder remains undissolved in the solvent.
-
The solution appears cloudy or hazy.
Troubleshooting Steps:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation in Cell Culture Media
Symptoms:
-
The culture medium becomes cloudy or forms visible particles after the addition of this compound.
Troubleshooting Steps:
Caption: Troubleshooting workflow for media precipitation.
Quantitative Data Summary
| Parameter | Solvent | Solubility | Reference |
| This compound | Water | Freely Soluble | [2][3] |
| DMSO | Slightly Soluble | [4] | |
| Ceftobiprole (Active Moiety) | Water | Poorly Soluble | [1] |
| 10% DMSO in water | ~1 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Stock Solution
-
Materials: this compound sodium powder, sterile deionized water or 0.9% sodium chloride solution, sterile conical tubes, vortex mixer.
-
Procedure:
-
Aseptically weigh the desired amount of this compound sodium powder.
-
Add the appropriate volume of sterile deionized water or 0.9% NaCl to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter. The solution should be clear to slightly opalescent and yellowish in color.[10]
-
Sterile filter the solution using a 0.22 µm syringe filter if required for the application.
-
Use the solution immediately or store in aliquots at -20°C for short-term storage.
-
Protocol 2: Preparation of Ceftobiprole (Active Moiety) Stock Solution for In Vitro Assays
This protocol is for the active form, ceftobiprole, which has low aqueous solubility.
-
Materials: Ceftobiprole powder, DMSO (AR grade), glacial acetic acid (AR grade), sterile glass-distilled water, sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Prepare a 1 mg/mL stock solution by dissolving 2.2 mg of ceftobiprole in a mixture of 198 µL of DMSO and 20 µL of glacial acetic acid.
-
Vortex vigorously until the ceftobiprole is completely dissolved.
-
Dilute the solution with 1,782 µL of sterile glass-distilled water.
-
This will result in a final stock solution of 1 mg/mL ceftobiprole in a solvent mixture of approximately 10% DMSO and 1% acetic acid in water.
-
Further dilute this stock solution in the appropriate assay buffer or medium.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Testing using Broth Microdilution
-
Materials: this compound stock solution, Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland.
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Mechanism of Action Visualization
Ceftobiprole, the active form of this compound, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs), including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), thereby blocking the transpeptidation step in peptidoglycan synthesis.[11] This leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of ceftobiprole.
References
- 1. This compound: a new generation beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. This compound | 376653-43-9 [chemicalbook.com]
- 4. toku-e.com [toku-e.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Stability of this compound in Portable Elastomeric Infusion Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using ZEVTERA (this compound sodium for injection) [zevtera.com]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results in ceftobiprole MIC testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during ceftobiprole (B606590) Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my ceftobiprole MIC values for Staphylococcus aureus (including MRSA) higher or more variable than expected?
A1: Several factors can contribute to unexpectedly high or variable ceftobiprole MICs for S. aureus. Consider the following troubleshooting steps:
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Inoculum Preparation: Ensure the bacterial inoculum is prepared from fresh, pure colonies and standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense can lead to falsely elevated MICs.
-
Media Quality: Use cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (B569324) (MHA) as recommended by CLSI and EUCAST guidelines.[1][2] Variations in cation concentration, particularly Ca2+ and Mg2+, can affect the activity of cephalosporins.
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Incubation Conditions: Strict adherence to recommended incubation temperature (35°C ± 2°C) and duration (16-20 hours for broth microdilution, 24 hours for agar dilution) is critical.[2][3] Extended incubation times may lead to higher MICs.
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Presence of Resistance Mechanisms: Higher ceftobiprole MICs can be associated with specific genetic backgrounds, such as certain SCCmec types in MRSA.[4] Although ceftobiprole has high affinity for PBP2a, mutations in the mecA gene or other penicillin-binding proteins can reduce susceptibility.[5][6]
-
Small Colony Variants (SCVs): The presence of SCVs can lead to difficulties in MIC endpoint determination and may show different susceptibility profiles.[7]
Q2: We are observing significant discrepancies in ceftobiprole MICs for Pseudomonas aeruginosa between our lab and published data. What could be the cause?
A2: Discrepancies in P. aeruginosa MICs are a known challenge and can stem from several sources:
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Methodology: Different testing methods (e.g., broth microdilution vs. gradient strips like Etest®) can sometimes yield slightly different results.[8] While studies show good overall agreement, individual strain variations can exist.
-
Resistance Mechanisms: P. aeruginosa possesses multiple resistance mechanisms that can affect ceftobiprole activity. Overexpression of efflux pumps, such as MexXY, can lead to elevated ceftobiprole MICs.[9] The presence of certain beta-lactamases can also play a role.
-
Geographical Variation of Strains: The susceptibility of P. aeruginosa to ceftobiprole can vary by geographical location due to the prevalence of different clonal types and resistance mechanisms.[1][10]
-
Inoculum Effect: A higher than standard inoculum density can sometimes result in higher MIC values for beta-lactam antibiotics against P. aeruginosa.
Q3: What are the appropriate quality control (QC) strains and their expected MIC ranges for ceftobiprole testing?
A3: Using appropriate QC strains is essential for ensuring the accuracy of your MIC testing. The following are commonly used QC strains and their acceptable MIC ranges according to CLSI guidelines:
| Quality Control Strain | Ceftobiprole MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | 0.12 - 1 |
| Enterococcus faecalis ATCC® 29212 | 0.06 - 0.5 |
| Escherichia coli ATCC® 25922 | 0.03 - 0.12 |
| Pseudomonas aeruginosa ATCC® 27853 | 1 - 4 |
| Haemophilus influenzae ATCC® 49247 | 0.12 - 1 |
| Streptococcus pneumoniae ATCC® 49619 | 0.004 - 0.03 |
Data sourced from Liofilchem MIC Test Strip Technical Sheet.[3]
If your QC results fall outside these ranges, it is a strong indicator of a systematic issue with your assay, such as problems with the media, antibiotic stock solution, or incubation conditions.
Summary of Ceftobiprole MIC Data
The following tables summarize the in vitro activity of ceftobiprole against key pathogens as reported in various studies. These tables can serve as a reference for expected MIC ranges.
Table 1: Ceftobiprole Activity against Staphylococcus aureus
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 - 0.5 | 0.5 | 100 | [11][12][13] |
| Methicillin-Resistant S. aureus (MRSA) | 1 | 2 | 99.3 | [5][11][13][14] |
| Multidrug-Resistant (MDR) MRSA | 1 | 2 | 97.7 | [15] |
Table 2: Ceftobiprole Activity against Gram-Negative Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) | Reference |
| Escherichia coli | ≤0.06 - 0.12 | 0.12 - 32 | 99.8 (non-ESBL) | [11][16] |
| Klebsiella pneumoniae | 0.12 | 32 | 99.6 (non-ESBL) | [16] |
| Pseudomonas aeruginosa | 2 - 16 | >8 - 32 | 30.2 - 72.7 | [1][10][11][17] |
Experimental Protocols
1. Broth Microdilution MIC Testing Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][14]
-
Preparation of Ceftobiprole Stock Solution: Prepare a stock solution of ceftobiprole at a concentration of 100 times the highest concentration to be tested.
-
Preparation of Microdilution Plates: Dispense 50 µL of sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the ceftobiprole stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.
2. Agar Dilution MIC Testing Protocol
This protocol is based on CLSI guidelines.[2][7]
-
Preparation of Antibiotic Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates each containing a specific concentration of ceftobiprole.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Inoculation: Using an inoculum-replicating apparatus, spot approximately 1-2 µL of the bacterial suspension onto the surface of each antibiotic-containing plate and a growth control plate (no antibiotic).
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates and incubating at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of ceftobiprole that prevents the growth of more than one colony or a fine film of growth.
Visualizations
Caption: Troubleshooting workflow for inconsistent ceftobiprole MIC results.
Caption: Standard workflow for ceftobiprole broth microdilution MIC testing.
References
- 1. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antistaphylococcal Activity of Ceftobiprole, a New Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liofilchem.com [liofilchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative In Vitro Activity of Ceftobiprole against Staphylococci Displaying Normal and Small-Colony Variant Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ihma.com [ihma.com]
- 9. Effect of MexXY Overexpression on Ceftobiprole Susceptibility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. In vitro antibacterial activity of ceftobiprole against clinical isolates from French teaching hospitals: proposition of zone diameter breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmilabs.com [jmilabs.com]
- 13. copanusa.com [copanusa.com]
- 14. Ceftobiprole activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmilabs.com [jmilabs.com]
- 16. Ceftobiprole Activity against Gram-Positive and -Negative Pathogens Collected from the United States in 2006 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging agents to combat complicated and resistant infections: focus on ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of ceftobiprole solutions for laboratory use
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability of ceftobiprole (B606590) solutions for laboratory use. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ceftobiprole medocaril and how does it relate to ceftobiprole?
A1: this compound is the water-soluble prodrug of ceftobiprole.[1][2][3] In laboratory settings, as in the body, the medocaril ester is cleaved, converting the prodrug into the active antibacterial agent, ceftobiprole.[1][2][4] This conversion is important to consider when preparing and handling solutions for experiments.
Q2: What are the primary factors that affect the stability of ceftobiprole solutions?
A2: The stability of ceftobiprole solutions is primarily influenced by temperature, the type of diluent used, pH, and exposure to light.[5][6][7] Higher temperatures, alkaline pH, and certain diluents like dextrose can accelerate degradation.[1][6][8]
Q3: What is the recommended diluent for preparing ceftobiprole solutions?
A3: For optimal stability, 0.9% sodium chloride is the recommended diluent.[1] Studies have shown that this compound is more stable in 0.9% sodium chloride compared to 5% dextrose solutions.[1][9][10]
Q4: How should I store reconstituted and diluted ceftobiprole solutions?
A4: Storage conditions depend on the concentration and the diluent used. For reconstituted solutions (50 mg/mL), chemical and physical in-use stability has been demonstrated for 1 hour at 25°C and up to 24 hours at 2°C–8°C.[11][12] Diluted solutions should be used promptly, but can be stored for specific periods as detailed in the stability data tables below. Generally, refrigeration and protection from light are recommended to prolong stability.[13][14]
Q5: What are the signs of ceftobiprole degradation in a solution?
A5: Visual signs of degradation can include the formation of particulate matter or a change in the color of the solution.[12][14] The solution for infusion should be clear to slightly opalescent and yellowish.[12][14] However, significant degradation can occur without visible changes. Therefore, it is crucial to adhere to recommended storage times and conditions. For quantitative assessment, chemical analysis methods like HPLC are required.[6][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low antimicrobial activity in an assay. | Degradation of the active ceftobiprole. | - Prepare fresh solutions for each experiment. - Ensure proper storage of stock solutions (refrigerated, protected from light). - Use 0.9% NaCl as the diluent instead of 5% Dextrose.[1] - Verify the pH of your solution; ceftobiprole is more stable in acidic conditions.[5][6][8] |
| Precipitate forms in the solution. | Mixing with incompatible solutions. | Ceftobiprole can precipitate when mixed with calcium-containing solutions.[14] Avoid co-infusion with such solutions in the same intravenous line. |
| Variability in experimental results between batches. | Inconsistent solution preparation and storage. | - Standardize your protocol for solution preparation, including the source of ceftobiprole, diluent, and final concentration. - Adhere strictly to storage temperature and time limits. - Equilibrate refrigerated solutions to room temperature before use.[11][12][14] |
Data on Ceftobiprole Stability
Table 1: Stability of Reconstituted this compound Solution (50 mg/mL)
| Storage Condition | Stability Duration |
| Room Temperature (25°C) | Up to 1 hour[11][12][14] |
| Refrigerated (2°C - 8°C) | Up to 24 hours[11][12][16] |
Table 2: Stability of Diluted this compound Solutions
| Diluent | Concentration | Storage Temperature | Stability Duration (>95% of initial concentration) |
| 0.9% NaCl | 6.25 mg/mL | 2°C - 8°C | Up to 24 hours[1][9] |
| 0.9% NaCl | 6.25 mg/mL | 25°C | Up to 24 hours[1][9] |
| 0.9% NaCl | 6.25 mg/mL | 32°C | Less than 8 hours[1] |
| 5% Dextrose | 6.25 mg/mL | 2°C - 8°C | Nearly 24 hours[1] |
| 5% Dextrose | 6.25 mg/mL | 25°C | Less than 4 hours[1] |
| 5% Dextrose | 6.25 mg/mL | 32°C | Less than 4 hours[1] |
Table 3: Stability of Diluted Ceftobiprole Solutions (2.67 mg/mL and 5.33 mg/mL) for Infusion
| Reconstitution Diluent | Infusion Diluent | Concentration | Storage Temperature | Stability Duration |
| D5W | D5W | 2.67 mg/mL | 25°C (not protected from light) | 6 hours[13] |
| D5W | D5W | 2.67 mg/mL | 2°C - 8°C (protected from light) | 94 hours[13] |
| D5W | 0.9% NaCl | 2.67 mg/mL | 25°C (not protected from light) | 4 hours[13] |
| D5W | 0.9% NaCl | 2.67 mg/mL | 2°C - 8°C (protected from light) | 24 hours[13] |
| D5W | D5W | 5.33 mg/mL | 25°C (not protected from light) | 6 hours[13] |
| D5W | D5W | 5.33 mg/mL | 2°C - 8°C (protected from light) | 24 hours[13] |
Experimental Protocols
Protocol: Stability Testing of Ceftobiprole Solutions by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical stability of ceftobiprole in solution.
-
Preparation of Ceftobiprole Solutions:
-
Reconstitute this compound powder with sterile water for injection or the chosen diluent to a stock concentration (e.g., 50 mg/mL).[11][16]
-
Further dilute the stock solution to the desired final concentration (e.g., 6.25 mg/mL) using the appropriate diluent (e.g., 0.9% NaCl or 5% Dextrose).[1]
-
Prepare multiple aliquots for testing at different time points and storage conditions.
-
-
Storage Conditions:
-
Sample Collection:
-
At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each storage condition.
-
Immediately prepare the sample for HPLC analysis or store it at a temperature that minimizes further degradation (e.g., -80°C) until analysis.
-
-
HPLC Analysis:
-
Use a validated HPLC method capable of separating ceftobiprole from its degradation products. A C18 or similar reverse-phase column is often suitable for cephalosporins.
-
The mobile phase could consist of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[6][15]
-
Set the UV detector to a wavelength appropriate for ceftobiprole (e.g., near its absorbance maximum).
-
Inject a consistent volume of each sample.
-
-
Data Analysis:
-
Integrate the peak area of the ceftobiprole peak at each time point.
-
Calculate the percentage of the initial ceftobiprole concentration remaining at each time point using the formula: (Peak Area at time t / Peak Area at time 0) * 100
-
Determine the time at which the concentration falls below a set threshold (e.g., 95% or 90%) to define the stability period.
-
Visualizations
Caption: Ceftobiprole activation and degradation pathway.
Caption: Workflow for ceftobiprole stability testing.
References
- 1. Stability of this compound in Portable Elastomeric Infusion Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of this compound in Portable Elastomeric Infusion Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medicines.org.uk [medicines.org.uk]
- 12. medicines.org.uk [medicines.org.uk]
- 13. Zevtera (this compound sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. avirpharma.com [avirpharma.com]
- 15. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceftobiprole (Zevtera) | Davis’s Drug Guide [nursing.unboundmedicine.com]
Technical Support Center: Managing Adverse Effects of Ceftobiprole in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential adverse effects of ceftobiprole (B606590) during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical adverse effects to monitor for during preclinical studies with ceftobiprole?
A1: Based on non-clinical safety assessments, the primary adverse effects of concern are renal toxicity and neurotoxicity (convulsions) at high doses.[1] It is also advisable to monitor for hypersensitivity reactions and standard cephalosporin-class effects such as gastrointestinal disturbances, although these are more commonly characterized in clinical settings.[2][3]
Q2: At what dose levels have adverse effects been observed in animal models?
A2: In preclinical studies, high doses of ceftobiprole have been associated with adverse events. For instance, in mice, convulsions were observed following intravenous administration of 250 mg/kg, which resulted in plasma concentrations approximately five times the expected clinical concentration. High doses in animal models have also been linked to reversible renal toxicity, characterized by the precipitation of drug-like material in the renal tubules.[1]
Q3: What is the primary mechanism of ceftobiprole-induced renal and neurotoxicity?
A3: The exact signaling pathways for ceftobiprole are not fully elucidated, but are thought to be consistent with other cephalosporins. Cephalosporin-induced neurotoxicity is often attributed to the inhibition of the γ-aminobutyric acid (GABA-A) receptor, leading to reduced inhibitory neurotransmission and increased neuronal excitability.[4] Renal toxicity is likely multifactorial, involving potential mitochondrial dysfunction and oxidative stress within renal tubular cells.[4] At very high concentrations, precipitation of the drug in renal tubules can also lead to physical obstruction and damage.[1]
Q4: Are there specific animal species that are more susceptible to ceftobiprole's adverse effects?
Q5: How can I mitigate the risk of renal toxicity in my preclinical studies?
A5: To minimize the risk of renal toxicity, it is crucial to ensure that animals are well-hydrated to maintain normal urinary output, which can help prevent the precipitation of ceftobiprole in the renal tubules.[1] Careful dose selection based on pilot dose-range finding studies is essential. Implementing a comprehensive renal function monitoring plan, including regular measurement of serum creatinine (B1669602) and BUN, as well as urinalysis, is also critical.
Troubleshooting Guides
Issue 1: Observation of Seizures or Convulsive Behavior
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Possible Cause: High systemic concentrations of ceftobiprole leading to neurotoxicity, potentially through GABA receptor inhibition.[4]
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Troubleshooting Steps:
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Immediate Action: If an animal experiences a seizure, ensure its safety and prevent injury. Record the duration and characteristics of the seizure.
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Dose Review: Re-evaluate the administered dose. If it is at or above the known threshold for neurotoxicity (e.g., 250 mg/kg in mice), consider reducing the dose in subsequent experiments.
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Pharmacokinetic Analysis: If possible, collect blood samples to determine the plasma concentration of ceftobiprole at the time of the neurotoxic event to correlate with toxicokinetic data.
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Neurological Assessment: Implement a neurological scoring system to systematically assess for more subtle signs of neurotoxicity in all study animals.
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Pathology: Conduct a thorough histopathological examination of the brain and central nervous system in animals that exhibit severe neurotoxicity or at the end of the study.
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Issue 2: Signs of Renal Distress (e.g., changes in urine output, abnormal urinalysis)
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Possible Cause: Ceftobiprole-induced nephrotoxicity, potentially due to drug precipitation in renal tubules or direct cellular toxicity at high concentrations.[1]
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Troubleshooting Steps:
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Hydration Status: Ensure all animals have free access to water and are adequately hydrated. Consider providing supplemental hydration if necessary.
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Renal Function Monitoring: Increase the frequency of monitoring for renal function markers (serum creatinine, BUN) and urinalysis (proteinuria, crystalluria, specific gravity).
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Dose Adjustment: Based on renal function monitoring, consider adjusting the dose of ceftobiprole.
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Histopathology: At the end of the study, or if an animal is euthanized due to renal distress, perform a detailed histopathological examination of the kidneys, specifically looking for evidence of tubular necrosis, interstitial nephritis, or crystal deposition.
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Quantitative Data on Preclinical Adverse Effects
| Adverse Effect | Species | Route of Administration | Dose | Observations | Reference |
| Neurotoxicity | Mouse | Intravenous | 250 mg/kg | Tremors and convulsions. Maximum plasma concentration was approximately 5 times the clinical Cmax. | |
| Mouse | Intracerebral | 2.55 µg | Convulsions (ED50), similar potency to imipenem. Suggests limited blood-brain barrier penetration. | ||
| Renal Toxicity | Animal Models (unspecified) | Not specified | High doses | Reversible renal toxicity associated with precipitation of drug-like material in the distal tubules. | [1] |
Experimental Protocols
Protocol 1: Monitoring for Nephrotoxicity in Rodents
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Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).
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Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
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Dosing: Administer ceftobiprole intravenously via a tail vein catheter. Doses should be based on a prior dose-range finding study. Include a vehicle control group and a positive control group (e.g., gentamicin (B1671437) at a nephrotoxic dose).
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Sample Collection:
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Blood: Collect blood samples (approx. 0.25 mL) from the tail vein at baseline (pre-dose) and at selected time points post-dose (e.g., 24, 48, 72 hours, and at termination).
-
Urine: House animals in metabolic cages for urine collection over a 24-hour period at baseline and at selected time points.
-
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Parameters to Measure:
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Serum: Analyze for creatinine and blood urea (B33335) nitrogen (BUN).
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Urine: Analyze for volume, specific gravity, pH, protein, glucose, ketones, and microscopic examination for crystals and casts.
-
-
Histopathology:
-
At the end of the study, euthanize animals and collect the kidneys.
-
Fix one kidney in 10% neutral buffered formalin for histopathological examination. Process the other kidney for electron microscopy or molecular analysis if required.
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Stain kidney sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular necrosis, interstitial inflammation, and glomerular changes.
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Protocol 2: Assessment of Neurotoxicity in Mice
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Animal Model: Male/Female CD-1 mice (6-8 weeks old).
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Acclimatization: Acclimatize animals for at least 7 days.
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Dosing: Administer ceftobiprole intravenously. Include a vehicle control and a positive control (e.g., pentylenetetrazole).
-
Observational Assessment:
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Perform a functional observational battery (FOB) before dosing and at peak plasma concentration times.
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Observe for signs of neurotoxicity including tremors, convulsions, changes in gait, and altered behavior for at least 4 hours post-dosing.
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Use a scoring system to quantify the severity of any observed neurotoxic signs.
-
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Motor Activity:
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Assess locomotor activity using an automated activity monitoring system at selected time points post-dose.
-
-
Histopathology:
-
At termination, perfuse animals with saline followed by 10% neutral buffered formalin.
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Collect the brain and spinal cord for histopathological examination, focusing on areas such as the hippocampus and cerebellum.
-
Visualizations
Caption: Proposed pathway for ceftobiprole-induced neurotoxicity.
Caption: Proposed mechanisms of ceftobiprole-induced nephrotoxicity.
Caption: General workflow for preclinical toxicity monitoring.
References
Optimizing Ceftobiprole Infusion for Enhanced Efficacy: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing ceftobiprole (B606590) infusion times to enhance its therapeutic efficacy. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, comprehensive data tables, detailed experimental protocols, and visualizations to clarify complex concepts.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for optimizing ceftobiprole infusion times?
A1: Ceftobiprole exhibits time-dependent bactericidal activity.[1][2] This means its efficacy is more closely correlated with the duration the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC) rather than the peak concentration.[1][3] By prolonging the infusion time, it is possible to maintain supra-MIC concentrations for a greater portion of the dosing interval, thereby maximizing the bactericidal effect, especially against less susceptible pathogens.[4]
Q2: What are the target %fT > MIC values for ceftobiprole against different types of bacteria?
A2: For Gram-positive bacteria like Staphylococcus aureus, a near-maximal killing effect is generally achieved at 50% fT > MIC.[3] For Gram-negative organisms, a higher target of 60% fT > MIC is often required for a similar bactericidal effect.[3] Pre-clinical models have shown that maintaining ceftobiprole concentrations above the MIC for 30% to 60% of the dosing interval can lead to a significant 2- to 3-log decrease in the bacterial load of MRSA over 24 hours.[1]
Q3: How does renal function affect the optimization of ceftobiprole infusion?
A3: Ceftobiprole is primarily eliminated through the kidneys.[2] Therefore, renal function, as measured by creatinine (B1669602) clearance (CLcr), is a critical factor in determining the optimal dosing regimen.[5] Patients with augmented renal clearance may require higher doses or longer infusion times to achieve the target %fT > MIC, while those with impaired renal function will need dose adjustments to avoid drug accumulation and potential toxicity.[5][6]
Q4: What are the recommended infusion strategies for ceftobiprole?
A4: Standard dosing for ceftobiprole is typically 500 mg administered as a 2-hour intravenous infusion every 8 hours.[2] However, in critically ill patients or for pathogens with higher MICs, prolonged infusions (e.g., 4 hours) or continuous infusions are often recommended to optimize drug exposure.[6] Monte Carlo simulations have been instrumental in demonstrating the superiority of these alternative infusion strategies in achieving higher probabilities of target attainment (PTA).[1][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Suboptimal clinical response despite in vitro susceptibility. | Inadequate %fT > MIC due to standard intermittent infusion, especially for pathogens with MICs approaching the susceptibility breakpoint. Augmented renal clearance in the patient leading to faster drug elimination. | Consider switching to a prolonged or continuous infusion of ceftobiprole. Assess the patient's renal function (creatinine clearance). For patients with augmented renal clearance, a higher dose or continuous infusion may be necessary. |
| Difficulty in achieving target PTA in Monte Carlo simulations. | Inaccurate pharmacokinetic (PK) model parameters for the specific patient population being simulated. Underestimation of inter-individual variability in the model. | Refine the population PK model using data from the target patient population. Ensure the model accurately captures the distribution of key parameters like clearance and volume of distribution. Incorporate relevant covariates (e.g., renal function, body weight) into the model. |
| Inconsistent results in in vitro time-kill assays. | Bacterial inoculum size outside the recommended range. Inaccurate antibiotic concentrations. Contamination of the bacterial culture. | Standardize the inoculum preparation to achieve a starting concentration of approximately 5 x 10^5 CFU/mL. Verify the concentration of the ceftobiprole stock solution and dilutions. Use aseptic techniques to prevent contamination and perform quality control checks. |
| Unexpected adverse events observed during prolonged infusion. | Drug accumulation in patients with un-diagnosed renal impairment. Instability of the reconstituted ceftobiprole solution over the extended infusion period. | Re-evaluate the patient's renal function before and during therapy. Consult the drug's stability data for the intended duration of infusion and storage conditions. |
Data Presentation
Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Ceftobiprole
| Parameter | Value | Reference(s) |
| Mechanism of Action | Inhibition of penicillin-binding proteins (PBPs), leading to disruption of bacterial cell wall synthesis. | [8][9][10] |
| Primary PK/PD Index | %fT > MIC (Time that free drug concentration remains above the MIC) | [1] |
| Protein Binding | ~16% | [1] |
| Half-life | Approximately 3 hours | [2] |
| Elimination | Primarily renal | [2] |
| Target %fT > MIC (Gram-positive) | ~50% for near-maximal killing | [3] |
| Target %fT > MIC (Gram-negative) | ~60% for near-maximal killing | [3] |
Table 2: Probability of Target Attainment (PTA) for Different Ceftobiprole Infusion Strategies against S. aureus (MIC = 2 mg/L)
| Infusion Strategy | %fT > MIC Target | PTA (%) | Reference(s) |
| 500 mg q8h (2-hour infusion) | 50% | >90% | [3] |
| 500 mg q8h (prolonged infusion) | 50% | >95% | [7] |
| Continuous Infusion (1.5g/24h) | 100% | >90% | [1] |
Experimental Protocols
Protocol 1: Monte Carlo Simulation for Probability of Target Attainment (PTA) Analysis
-
Develop a Population Pharmacokinetic (PopPK) Model:
-
Utilize a robust PopPK model for ceftobiprole, often a two- or three-compartment model with linear elimination.[5][11]
-
Incorporate relevant patient covariates that influence PK parameters, with creatinine clearance being the most significant.[1][5]
-
Software such as NONMEM or Monolix can be used for model development.[1][5]
-
-
Define the Dosing Regimen and PK/PD Target:
-
Specify the ceftobiprole dose, infusion duration (e.g., 2-hour, 4-hour, continuous), and dosing interval.
-
Define the desired PK/PD target (e.g., 50% fT > MIC for S. aureus).[3]
-
-
Incorporate MIC Distribution:
-
Use a contemporary distribution of MICs for the target pathogen(s) of interest, for instance, from surveillance studies.[7]
-
-
Run the Simulation:
-
Perform a large number of simulations (typically 5,000-10,000 virtual subjects) using software like Crystal Ball or R.
-
For each simulated subject, randomly sample PK parameters from the PopPK model's distribution.
-
Calculate the %fT > MIC for each simulated subject against a range of MIC values.
-
-
Calculate PTA:
-
The PTA for a specific MIC is the percentage of simulated subjects that achieve the predefined PK/PD target. A PTA of ≥90% is generally considered optimal.[1]
-
Protocol 2: In Vitro Time-Kill Curve Analysis
-
Bacterial Strain and Inoculum Preparation:
-
Use a standardized bacterial strain (e.g., from ATCC) or a clinical isolate.
-
Grow the bacteria to the logarithmic phase in appropriate broth media (e.g., cation-adjusted Mueller-Hinton broth).
-
Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Antibiotic Concentrations:
-
Prepare a series of ceftobiprole concentrations, typically ranging from 0.25x to 64x the MIC of the test organism.
-
-
Incubation and Sampling:
-
Add the prepared bacterial inoculum to each antibiotic concentration and a growth control (no antibiotic).
-
Incubate all tubes at 35-37°C with shaking.
-
Collect samples at predefined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
-
Viable Cell Counting:
-
Perform serial dilutions of each sample and plate onto appropriate agar (B569324) plates.
-
Incubate the plates overnight and count the number of viable colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of action of ceftobiprole.
Caption: Experimental workflow for PK/PD analysis of ceftobiprole.
Caption: Logical flow for selecting a ceftobiprole infusion strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monte Carlo Simulations Based on Phase 1 Studies Predict Target Attainment of Ceftobiprole in Nosocomial Pneumonia Patients: a Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Population Pharmacokinetic Analysis of Ceftobiprole for Treatment of Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. Monte Carlo simulation analysis of ceftobiprole, dalbavancin, daptomycin, tigecycline, linezolid and vancomycin pharmacodynamics against intensive care unit-isolated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 10. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2561. Population Pharmacokinetic Analyses for Ceftobiprole Using Data from Phase 1 and 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ceftobiprole Dosage Refinement in Critical Care
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the refinement of ceftobiprole (B606590) dosage in critically ill patient models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the experimental refinement of ceftobiprole dosing in critically ill populations.
Q1: Standard ceftobiprole dosages appear sub-therapeutic in our critically ill patient model. What is the likely cause and how can we adjust?
A1: Sub-therapeutic concentrations in critically ill patients, despite standard dosing, are often due to pathophysiological changes that alter drug pharmacokinetics (PK).[1] A primary cause is Augmented Renal Clearance (ARC) , a condition of enhanced renal function (creatinine clearance [CrCl] > 130 mL/min/1.73 m²) common in 30-65% of critically ill patients.[2][3] ARC leads to faster elimination of renally-cleared drugs like ceftobiprole, resulting in lower-than-expected plasma concentrations.[4][5]
-
Troubleshooting Steps:
-
Assess Renal Function: Do not rely solely on serum creatinine (B1669602). Measure creatinine clearance (CrCl) via a timed urine collection (e.g., 8-24 hours) to identify ARC.[5]
-
Dose Adjustment Strategy: For patients with ARC (CrCl > 150 mL/min), prolonging the infusion time of the standard 500 mg dose to 4 hours is recommended to optimize drug exposure and increase the probability of achieving the pharmacodynamic (PD) target.[1][2][6][7] In some cases, an increased dosing frequency to 667 mg every 6 hours may be necessary.[8][9]
-
Q2: What is the primary Pharmacokinetic/Pharmacodynamic (PK/PD) index for ceftobiprole, and what target should we aim for in our models?
A2: Ceftobiprole exhibits time-dependent bactericidal activity.[10] The primary PK/PD index that best predicts its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[10][11]
-
Recommended Targets:
-
Standard Infections: Pre-clinical models suggest a target of 30-60% fT > MIC is effective for a significant bacterial load reduction.[10]
-
Severe Infections in Critically Ill Patients: For severe infections, more aggressive targets are often recommended to maximize outcomes. Aiming for a target of 100% fT > 4–8 times the MIC is a modern approach, especially for patients treated with continuous infusion.[10]
-
Q3: How do we adjust ceftobiprole dosage for patients with renal impairment in our study?
A3: Since ceftobiprole is eliminated predominantly by the kidneys, dose adjustments are crucial in patients with renal impairment to avoid drug accumulation and potential toxicity.[12] Adjustments are based on the patient's creatinine clearance (CrCl).
-
Troubleshooting Action: Use a validated formula (e.g., Cockcroft-Gault) to estimate CrCl and adjust the dose according to established guidelines. Refer to the data tables below for specific, indication-based dosage recommendations. For patients on hemodialysis, ceftobiprole should be administered after the dialysis session.[8][9][13]
Q4: Our research involves determining the MIC of clinical isolates. What is a standard procedure for this?
A4: Determining the Minimum Inhibitory Concentration (MIC) is critical for evaluating the effectiveness of a dosing regimen. The MIC Test Strip method is a reliable and straightforward approach.
-
General Protocol:
-
Prepare Inoculum: Suspend isolated colonies from an overnight agar (B569324) plate (e.g., Mueller Hinton II Agar) in saline to match a 0.5 McFarland turbidity standard.
-
Inoculate Plate: Dip a sterile swab into the inoculum, remove excess fluid, and streak it across the agar surface to achieve a confluent lawn of bacterial growth.
-
Apply Strip: Once the agar surface is dry, apply the ceftobiprole MIC Test Strip with sterile forceps, ensuring the entire antibiotic gradient is in contact with the agar.
-
Incubate: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Read MIC: Observe the intersection of the elliptical zone of inhibition with the strip. The value at this intersection point is the MIC.[14]
-
Data Presentation: Dosing Regimen Tables
The following tables summarize recommended ceftobiprole dosage adjustments for adult patients based on renal function and clinical indication.
Table 1: Dosage Adjustment for Acute Bacterial Skin & Skin Structure Infections (ABSSSI) or Community-Acquired Bacterial Pneumonia (CABP)
| Creatinine Clearance (CrCl) (mL/min) | Recommended Ceftobiprole Medocaril Dose | Infusion Time |
| > 150 (Augmented Renal Clearance) | 667 mg every 6 hours | 2 hours |
| 50 to 150 | 667 mg every 8 hours | 2 hours |
| 30 to < 50 | 667 mg every 12 hours[13][15] | 2 hours |
| 15 to < 30 | 333 mg every 12 hours[13][15] | 2 hours |
| < 15 (including hemodialysis) | 333 mg every 24 hours[13][15] | 2 hours |
Note: 667 mg of this compound is equivalent to 500 mg of active ceftobiprole.[15]
Table 2: Dosage Adjustment for Staphylococcus aureus Bacteremia (SAB)
| Creatinine Clearance (CrCl) (mL/min) | Recommended this compound Dose | Infusion Time |
| > 50 | Days 1-8: 667 mg every 6 hoursDay 9 onwards: 667 mg every 8 hours | 2 hours |
| 30 to < 50 | Days 1-8: 667 mg every 8 hoursDay 9 onwards: 667 mg every 12 hours[13][15] | 2 hours |
| 15 to < 30 | Days 1-8: 333 mg every 8 hoursDay 9 onwards: 333 mg every 12 hours[13][15] | 2 hours |
| < 15 (including hemodialysis) | 333 mg every 24 hours[13][15] | 2 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the refinement of ceftobiprole dosage.
Protocol 1: Population Pharmacokinetic (PopPK) Modeling
Objective: To characterize the pharmacokinetics of ceftobiprole in a critically ill patient population and identify patient-specific factors (covariates) that explain variability in drug exposure.
Methodology:
-
Data Collection:
-
Collect sparse or rich plasma concentration samples from critically ill patients receiving ceftobiprole.
-
Record precise dosing information (dose, infusion start/end times).
-
Collect patient demographic and clinical data (e.g., age, weight, sex, creatinine clearance, serum albumin, severity of illness scores).
-
-
Model Development:
-
Use non-linear mixed-effects modeling software (e.g., MONOLIX, NONMEM).
-
Structural Model: Start by fitting the concentration-time data to a one-, two-, or three-compartment structural PK model to describe the drug's movement in the body.[16]
-
Covariate Analysis: Test the influence of collected patient data (covariates) on PK parameters (e.g., clearance [CL], volume of distribution [V]). For ceftobiprole, CrCl is a known significant covariate on clearance.[17]
-
Model Validation: Validate the final model using techniques like goodness-of-fit plots, visual predictive checks (VPCs), and bootstrap analysis to ensure it accurately describes the data and has predictive power.
-
Protocol 2: Monte Carlo Simulation for Dose Optimization
Objective: To use the validated PopPK model to simulate different dosing regimens and determine the probability of achieving the desired PK/PD target (fT > MIC) in a virtual patient population.
Methodology:
-
Define Simulation Inputs:
-
PopPK Model: Use the final, validated model from Protocol 1, including the structural model, covariate effects, and parameter variability.[18][19]
-
Virtual Population: Define the characteristics of the patient population to be simulated (e.g., distribution of CrCl, body weight).
-
MIC Distribution: Obtain the MIC distribution for ceftobiprole against the target pathogens from surveillance data (e.g., EUCAST).
-
PK/PD Target: Define the therapeutic target (e.g., ≥90% probability of achieving 50% fT > MIC).[20]
-
-
Perform the Simulation:
-
Use simulation software (e.g., MATLAB/SimBiology, R) to generate a large virtual patient cohort (e.g., 10,000 patients).[16][21]
-
For each virtual patient, the software randomly samples PK parameters from the distributions defined in the PopPK model.
-
Simulate the plasma concentration-time profile for various dosing regimens (e.g., 500 mg q8h over 2h, 500 mg q8h over 4h).
-
-
Analyze the Output:
-
Calculate Target Attainment: For each simulated regimen and each MIC value, calculate the percentage of virtual patients who achieve the predefined PK/PD target. This is the Probability of Target Attainment (PTA).[18]
-
Determine Optimal Dose: Identify the dosing regimen that provides the highest PTA for the target pathogens, ensuring that ≥90% of the patient population achieves the therapeutic goal.[20]
-
Visualizations
Diagram 1: Workflow for Ceftobiprole Dose Refinement
Caption: Workflow for optimizing ceftobiprole dosage using PopPK modeling and simulation.
Diagram 2: Factors Influencing Ceftobiprole Dosing Strategy
Caption: Key patient and pathogen factors that guide ceftobiprole dosage regimen selection.
References
- 1. Ceftobiprole for the treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individualized antibiotic dosage regimens for patients with augmented renal clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics and Dosing of this compound for the Treatment of Hospital- and Community-Acquired Pneumonia in Different Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Pharmacokinetics and Dosing of this compound for the Treatment of Hospital- and Community-Acquired Pneumonia in Different Patient Populations | springermedizin.de [springermedizin.de]
- 8. drugs.com [drugs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Ceftobiprole - Page 8 [medscape.com]
- 13. drugs.com [drugs.com]
- 14. liofilchem.com [liofilchem.com]
- 15. Zevtera (this compound sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. journals.asm.org [journals.asm.org]
- 17. youtube.com [youtube.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mathworks.com [mathworks.com]
Strategies to minimize the emergence of ceftobiprole resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ceftobiprole (B606590). Our goal is to help you minimize the emergence of ceftobiprole resistance in your experiments and provide solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ceftobiprole?
A1: The primary mechanisms of resistance to ceftobiprole include:
-
Target Site Modifications: Mutations in penicillin-binding proteins (PBPs), particularly PBP2a (encoded by the mecA gene) in Methicillin-Resistant Staphylococcus aureus (MRSA), can reduce the binding affinity of ceftobiprole.[1][2] Specific amino acid substitutions in PBP2a have been associated with decreased susceptibility.
-
Enzymatic Degradation: Hydrolysis of the β-lactam ring by β-lactamase enzymes is a significant resistance mechanism, especially in Gram-negative bacteria. Ceftobiprole can be broken down by extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases (when overexpressed), and carbapenemases.[3]
-
Efflux Pumps: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can contribute to reduced susceptibility to ceftobiprole, particularly in organisms like Pseudomonas aeruginosa.[4][[“]]
Q2: How can I interpret ceftobiprole susceptibility results?
A2: Ceftobiprole susceptibility should be interpreted based on established clinical breakpoints from regulatory bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[6][7][8] It is crucial to use the most current guidelines, as breakpoints can be updated. For some organism-drug combinations, species-specific breakpoints may not be available, in which case pharmacokinetic/pharmacodynamic (PK/PD) non-species-specific breakpoints are used.[6]
Q3: What is the role of combination therapy in preventing ceftobiprole resistance?
A3: Combination therapy can be a valuable strategy to enhance efficacy and potentially reduce the emergence of resistance. Synergistic interactions have been observed between ceftobiprole and other antibiotics, such as daptomycin (B549167) and amikacin (B45834), against various pathogens.[9][10][11][12][13][14] The rationale is that targeting different cellular pathways simultaneously can make it more difficult for bacteria to develop resistance.
Q4: How can pharmacokinetic/pharmacodynamic (PK/PD) principles be applied to minimize resistance?
A4: Optimizing ceftobiprole exposure based on PK/PD principles is crucial for maximizing efficacy and suppressing the development of resistance.[15][16] The primary PK/PD index for ceftobiprole is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[17] Maintaining an optimal %fT > MIC through appropriate dosing strategies, such as continuous or prolonged infusions, can help prevent the selection of resistant mutants.[15]
Troubleshooting Guides
Troubleshooting Ceftobiprole Susceptibility Testing
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discrepancy between E-test and Broth Microdilution (BMD) MIC values | Inoculum preparation variability. Incorrect reading of the inhibition ellipse. Intrinsic differences in methodology. | Ensure a standardized inoculum density (0.5 McFarland). Read the MIC at the point of complete inhibition of growth. Consider BMD as the reference method in case of critical discrepancies.[18] |
| Unexpectedly high MIC for a typically susceptible organism | Spontaneous mutation during culture. Contamination of the isolate. Technical error in antibiotic dilution or plate preparation. | Re-culture the isolate from a single colony and repeat the test. Perform purity checks of the culture. Verify the concentration and storage of ceftobiprole stock solutions and the quality of testing media. |
| Trailing endpoints in broth microdilution | The organism may exhibit partial inhibition at sub-MIC concentrations. | Read the MIC as the lowest concentration with no visible growth. Use a standardized reading method and light source. |
| No inhibition zone in disk diffusion for a susceptible QC strain | Inactive antibiotic disks. Incorrect agar (B569324) depth. Inoculum too heavy. | Use a new lot of ceftobiprole disks. Ensure Mueller-Hinton agar depth is 4 mm. Re-standardize the inoculum to a 0.5 McFarland. |
Quantitative Data Summary
Table 1: Ceftobiprole MIC Values for Key Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference(s) |
| Staphylococcus aureus (all) | 0.5 | 2 | 99.7 | [19] |
| Methicillin-resistant S. aureus (MRSA) | 1 | 2 | 99.3 | [20] |
| Streptococcus pneumoniae | 0.008 | 0.06 | 99.8 | [6] |
| Pseudomonas aeruginosa | 16 | 32 | 30.2 (MDR strains) | [21] |
| Escherichia coli | - | - | 88.1 | [6] |
| Klebsiella pneumoniae | - | - | 83.4 | [6] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Synergy of Ceftobiprole with Other Antibiotics against MRSA
| Combination Agent | Synergy Observation | Fractional Inhibitory Concentration Index (ΣFIC) | Reference(s) |
| Cloxacillin | Strong synergy | 0.21 | [9] |
| Daptomycin | Synergistic | Not specified | [11][14] |
| Vancomycin | Weak synergy | 0.6 | [9] |
| Amikacin | Synergistic against P. aeruginosa | Not specified | [10] |
| Levofloxacin (B1675101) | Synergistic against P. aeruginosa | Not specified | [10] |
ΣFIC ≤ 0.5 is typically defined as synergy.
Experimental Protocols
Protocol 1: Determination of Ceftobiprole Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the in vitro susceptibility of a bacterial isolate to ceftobiprole.
Materials:
-
Ceftobiprole analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Ceftobiprole Stock Solution: Prepare a stock solution of ceftobiprole at a concentration of 1280 µg/mL in a suitable solvent and sterilize by filtration.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the ceftobiprole stock solution in CAMHB in the 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Inoculum: From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate Plate: Add the diluted inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.
Protocol 2: Detection of the mecA Gene in S. aureus by PCR
Objective: To identify the genetic determinant of methicillin (B1676495) resistance in S. aureus.
Materials:
-
Bacterial DNA extraction kit
-
mecA-specific primers (e.g., mecA-F: 5'-AAAATCGATGGTAAAGGTTGGC-3' and mecA-R: 5'-AGTTCTGCAGTACCGGATTTGC-3')[22]
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Extraction: Extract genomic DNA from the S. aureus isolate according to the manufacturer's protocol.
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and mecA primers.
-
Add the extracted DNA to the master mix.
-
Perform PCR with the following cycling conditions: initial denaturation at 94°C for 3 minutes; 30 cycles of 94°C for 30 seconds, 55°C for 30 seconds, and 72°C for 30 seconds; and a final extension at 72°C for 3 minutes.[22]
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2% agarose gel.
-
Visualize the DNA bands under UV light after staining with an appropriate DNA stain.
-
-
Interpretation: The presence of a band of the expected size (e.g., 533 bp for the specified primers) indicates the presence of the mecA gene.[22] Include positive (mecA-positive strain) and negative (mecA-negative strain) controls in each run.
Visualizations
References
- 1. In vitro selection and characterization of ceftobiprole-resistant methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Detection of Overexpression of Efflux Pump Expression in Fluoroquinolone-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Susceptibility to ceftobiprole of respiratory-tract pathogens collected in the United Kingdom and Ireland during 2014–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Synergistic Combinations of FDA-Approved Drugs with Ceftobiprole against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activities of ceftobiprole combined with amikacin or levofloxacin against Pseudomonas aeruginosa: evidence of a synergistic effect using time-kill methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bactericidal activity of ceftobiprole combined with different antibiotics against selected Gram-positive isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Combinations of FDA-Approved Drugs with Ceftobiprole against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potent synergy of ceftobiprole plus daptomycin against multiple strains of Staphylococcus aureus with various resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetic and pharmacodynamic profile of ceftobiprole. [researchcommons.acphs.edu]
- 17. In Vivo Pharmacodynamics of Ceftobiprole against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ihma.com [ihma.com]
- 19. Ceftobiprole Activity against Gram-Positive and -Negative Pathogens Collected from the United States in 2006 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ceftobiprole activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Mitigating ceftobiprole degradation during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of ceftobiprole (B606590) during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable ceftobiprole concentration in processed samples. | Degradation due to inappropriate pH. | Ceftobiprole is most stable in acidic conditions. Ensure the pH of your sample and any buffers used are in the acidic range (ideally pH < 6). For dissolution, consider using 0.1 M HCl or a mixture of methanol (B129727) and 1N hydrochloric acid.[1][2][3] |
| Thermal degradation during sample handling. | Minimize exposure of samples to room temperature or higher. Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C).[4][5] | |
| Photodegradation from light exposure. | Protect samples from light at all stages of preparation, storage, and analysis by using amber vials or covering containers with aluminum foil.[1][6] | |
| Oxidative degradation. | Avoid using oxidizing agents in your sample preparation workflow. Ensure all solvents and reagents are free from peroxides.[1][6] | |
| Inconsistent or variable results between replicate samples. | Incomplete dissolution of ceftobiprole. | Ceftobiprole has low aqueous solubility. To ensure complete dissolution, consider using a cosolvent like DMSO (e.g., 10% aqueous solution) or preparing stock solutions in an acidic solvent.[1] |
| Adsorption to container surfaces. | While studies in elastomeric devices show negligible adsorption, consider using low-binding microcentrifuge tubes and pipette tips, especially for low concentration samples.[7][4] | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Review your sample preparation workflow for potential causes of degradation (pH, temperature, light, oxidation). Refer to the ceftobiprole degradation pathway diagram to identify potential degradants.[1][6][8] |
| Use of inappropriate diluent. | Ceftobiprole is less stable in dextrose 5% solutions compared to sodium chloride 0.9%. Use 0.9% NaCl for dilutions whenever possible.[7][4][5][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing ceftobiprole solutions?
A1: Ceftobiprole exhibits its greatest stability in acidic environments. Studies have shown that degradation rates increase significantly with increasing pH, with the slowest degradation observed in 0.1 M HCl.[1][2] For short-term storage during sample preparation, maintaining a pH below 6 is recommended.
Q2: How should I handle and store plasma/serum samples for ceftobiprole analysis?
A2: For therapeutic drug monitoring, serum samples containing ceftobiprole are stable for up to 6 hours at room temperature (around 22°C) and for 72 hours at 5°C.[10] For longer-term storage, it is advisable to freeze samples at -25°C or, for optimal stability, at -75°C.[3][10]
Q3: Can I expose my samples to ambient light during preparation?
A3: No. Ceftobiprole is susceptible to photodegradation, especially when exposed to UV light.[1][6][11] It is crucial to protect samples from light by using amber-colored tubes or by wrapping containers in aluminum foil throughout the sample preparation and storage process.
Q4: What are the main degradation pathways for ceftobiprole?
A4: The primary degradation pathways for ceftobiprole include hydrolysis of the β-lactam ring, which is accelerated in alkaline conditions, oxidation, and photolysis.[1][6][12] These processes can lead to the formation of various degradation products, which may interfere with analysis.
Q5: Which solvent should I use to dissolve solid ceftobiprole?
A5: Due to its limited aqueous solubility, dissolving ceftobiprole directly in neutral aqueous solutions can be challenging. For analytical purposes, stock solutions can be prepared by dissolving ceftobiprole powder in a mixture of 95% methanol and 5% 1N hydrochloric acid.[3] Alternatively, a 10% aqueous solution of DMSO can be used.[1]
Data on Ceftobiprole Stability
Table 1: Stability of Ceftobiprole Medocaril (6.25 mg/mL) in Different Infusion Diluents
| Diluent | Temperature | Time to <95% Initial Concentration |
| 0.9% Sodium Chloride | 2-8°C | > 24 hours |
| 25°C | > 24 hours | |
| 32°C | ~ 8 hours | |
| 5% Dextrose | 2-8°C | ~ 24 hours |
| 25°C | < 4 hours | |
| 32°C | < 4 hours | |
| Data summarized from[7][4][5][9] |
Table 2: Short-Term Stability of Ceftobiprole in Different Solvents at 25°C
| Solvent | % Remaining after 24 hours |
| 10% DMSO | 98.9% |
| 0.1 M HCl | 89.6% |
| Data summarized from[1] |
Experimental Protocols
Protocol 1: Preparation of Ceftobiprole Stock Solution for HPLC Analysis
-
Accurately weigh the required amount of ceftobiprole powder.
-
Dissolve the powder in a mixture of 95% methanol and 5% 1N hydrochloric acid to achieve a stock solution of 1 mg/mL.[3]
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in an amber vial at -75°C for long-term storage.[3][10]
Protocol 2: Extraction of Ceftobiprole from Serum Samples
-
Thaw frozen serum samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add a known volume of serum.
-
Add an equal volume of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis by HPLC.
Visualizations
Caption: Major degradation pathways of ceftobiprole.
Caption: Recommended workflow for ceftobiprole sample preparation.
References
- 1. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of this compound in Portable Elastomeric Infusion Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of this compound in Portable Elastomeric Infusion Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation and Application of an HPLC-DAD Method for Routine Therapeutic Drug Monitoring of Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
Ceftobiprole Technical Support Center: A Guide for Researchers and Drug Development Professionals
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals working with ceftobiprole (B606590). The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ceftobiprole?
A1: Ceftobiprole is a fifth-generation cephalosporin (B10832234) that exerts its bactericidal activity by inhibiting bacterial cell wall synthesis.[1] It binds to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] A key feature of ceftobiprole is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, overcoming common resistance mechanisms in these pathogens.[1][2] This binding leads to the formation of a stable inhibitory complex, disrupting cell wall integrity and ultimately causing bacterial cell lysis and death.[3][4]
Q2: How should ceftobiprole treatment protocols be adjusted for patients with renal impairment?
A2: Ceftobiprole is primarily eliminated by the kidneys, so dosage adjustments are necessary for patients with moderate to severe renal impairment and those with end-stage renal disease.[2][5] For adult patients, specific dosage adjustments based on creatinine (B1669602) clearance (CrCl) are recommended. It is also suggested that the infusion time be extended to four hours in critically ill patients with augmented renal clearance to optimize drug exposure.[2][5]
Q3: What are the known mechanisms of resistance to ceftobiprole?
A3: While ceftobiprole is designed to overcome common resistance mechanisms, bacteria can still develop resistance. Some identified mechanisms include:
-
Hydrolysis by β-lactamases: Ceftobiprole can be broken down by certain extended-spectrum β-lactamases (ESBLs), overexpressed AmpC β-lactamases, and carbapenemases.[1][3][6]
-
Efflux pumps: In some bacteria, such as Pseudomonas aeruginosa, efflux pumps can actively transport ceftobiprole out of the cell, reducing its intracellular concentration.[1][3][6]
-
Alterations in Penicillin-Binding Proteins (PBPs): Although ceftobiprole has a high affinity for resistant PBPs like PBP2a, mutations in the mecA gene (which encodes PBP2a) can reduce this binding affinity, leading to decreased susceptibility.
Q4: What is the recommended in vitro susceptibility testing for ceftobiprole?
A4: Standardized antimicrobial susceptibility testing methods should be used to determine the in vitro susceptibility of bacteria to ceftobiprole. The two primary methods are:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) and is considered the gold standard.[7]
-
Kirby-Bauer Disk Diffusion: This is a qualitative method that can categorize an isolate as susceptible, intermediate, or resistant.[4][8]
It is crucial to follow the guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for accurate and reproducible results.
Troubleshooting Guides
Antimicrobial Susceptibility Testing (AST)
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results | 1. Inoculum preparation is incorrect (too heavy or too light).2. Contamination of the bacterial culture.3. Improper storage or handling of ceftobiprole stock solution.4. Errors in the dilution series preparation.5. Incubation time or temperature is incorrect. | 1. Ensure the inoculum is standardized to a 0.5 McFarland standard.2. Perform a purity check of the bacterial culture before setting up the assay.3. Store ceftobiprole stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment.4. Double-check all calculations and pipetting steps during the preparation of the dilution series.5. Verify incubator settings and ensure consistent incubation conditions as per CLSI or EUCAST guidelines. |
| Poor or no growth in control wells/plates | 1. The bacterial inoculum is not viable.2. The growth medium is expired or improperly prepared.3. Incorrect incubation conditions. | 1. Use a fresh, actively growing bacterial culture for inoculum preparation.2. Check the expiration date and quality of the Mueller-Hinton broth or agar (B569324).3. Ensure the incubator is functioning correctly and set to the appropriate temperature and atmosphere for the test organism. |
| Discrepancies between disk diffusion and broth microdilution results | 1. Variation in agar depth in the disk diffusion plates.2. Incorrect placement of antibiotic disks.3. Subjectivity in reading zone diameters or MIC endpoints. | 1. Ensure a consistent agar depth of 4 mm for all disk diffusion plates.2. Place disks at least 24 mm apart and away from the edge of the plate.[9]3. Use proper lighting and a caliper for accurate measurement of zone diameters. For MICs, read at the point of complete inhibition of visible growth. |
Time-Kill Curve Assays
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicates | 1. Inconsistent inoculum density at the start of the experiment.2. Inaccurate serial dilutions and plating.3. Clumping of bacteria in the culture. | 1. Ensure a homogenous and standardized starting inoculum for all test flasks.2. Use calibrated pipettes and ensure proper mixing before plating.3. Gently vortex the bacterial suspension before sampling to ensure a uniform distribution of cells. |
| No bactericidal activity observed at expected concentrations | 1. The bacterial strain may have developed resistance.2. The ceftobiprole concentration is too low.3. The "Eagle effect" (paradoxical reduced killing at high antibiotic concentrations). | 1. Confirm the MIC of the bacterial strain before initiating the time-kill assay.2. Test a wider range of ceftobiprole concentrations, including multiples of the MIC.3. If a paradoxical effect is suspected, include lower concentrations in the assay to observe the full dose-response curve. |
| Rapid regrowth of bacteria after initial killing | 1. Selection of a resistant subpopulation.2. The antibiotic is unstable under the experimental conditions. | 1. Plate samples on antibiotic-containing agar at the end of the assay to check for the emergence of resistant colonies.2. Prepare fresh ceftobiprole solutions for each experiment and consider the stability of the drug over the time course of the assay. |
Quantitative Data Summary
Ceftobiprole MIC50 and MIC90 Values Against Key Pathogens
| Pathogen | Isolate Source & Year(s) | MIC50 (mg/L) | MIC90 (mg/L) | Percent Susceptible (%) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | United States, 2016-2022 | 1 | 2 | 99.3 | [6][10] |
| Methicillin-Susceptible S. aureus (MSSA) | United States, 2016-2022 | 0.5 | 0.5 | 100 | [6][10] |
| Multidrug-Resistant S. aureus (MDR-SA) | United States, 2016-2022 | 1 | 2 | 98.1 | [10][11] |
| Streptococcus pneumoniae | Not Specified | 0.03 | 0.5 | Not Reported | [12] |
| Enterobacterales | Not Specified | 0.06 | 32 | Not Reported | [12] |
| Pseudomonas aeruginosa | Not Specified | 4 | 16 | Not Reported | [12] |
Clinical Efficacy of Ceftobiprole in Phase 3 Trials
| Indication | Comparator | Patient Population | Clinical Cure Rate (Ceftobiprole) | Clinical Cure Rate (Comparator) | Reference |
| Complicated Skin and Skin Structure Infections (cSSSI) | Vancomycin | Clinically Evaluable | 93.3% | 93.5% | [3] |
| cSSSI with MRSA | Vancomycin | Clinically Evaluable | 91.8% | 90.0% | [3] |
| Community-Acquired Pneumonia (CAP) | Ceftriaxone ± Linezolid | Clinically Evaluable | 86.6% | 87.4% | [13] |
| Staphylococcus aureus Bacteremia (SAB) | Daptomycin | Modified Intent-to-Treat | 69.8% | 68.7% |
Pharmacokinetic and Pharmacodynamic Parameters of Ceftobiprole
| Parameter | Value | Reference |
| Protein Binding | 16% | [14] |
| Elimination Half-life (t1/2) | ~3 hours | [12] |
| Primary Route of Elimination | Renal | [2][5] |
| Volume of Distribution (Vd) | ~18 L | |
| Time above MIC (%T>MIC) for Bacteriostatic Effect | S. aureus: 14-28%Enterobacteriaceae: 36-45% | [12] |
| Time above MIC (%T>MIC) for 2-log Kill | S. aureus: 29.3% ± 4.6%Enterobacteriaceae: 64.5% ± 25.1% | [12] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Ceftobiprole powder
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Ceftobiprole Stock Solution: Prepare a stock solution of ceftobiprole at a known concentration.
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
-
Prepare Serial Dilutions:
-
Perform serial twofold dilutions of the ceftobiprole stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculate the Plate:
-
Add the standardized bacterial inoculum to each well containing the ceftobiprole dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
-
Determine the MIC:
-
The MIC is the lowest concentration of ceftobiprole that completely inhibits visible bacterial growth.[15]
-
Kirby-Bauer Disk Diffusion Susceptibility Testing
This protocol follows the general principles of the Kirby-Bauer method.
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Ceftobiprole disks (30 µg)
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Metric ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate the Agar Plate:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9][16]
-
Allow the plate to dry for 3-5 minutes.
-
-
Apply Antibiotic Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9]
-
-
Measure and Interpret Results:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
-
Time-Kill Curve Assay
This protocol provides a general framework for performing a time-kill curve assay.
Materials:
-
Bacterial isolate
-
Appropriate broth medium (e.g., CAMHB)
-
Ceftobiprole stock solution
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the test organism. Dilute the culture in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Set Up Test Conditions:
-
Prepare flasks containing the broth with the standardized inoculum.
-
Add ceftobiprole at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with continuous shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Determine Viable Cell Counts:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each ceftobiprole concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[17]
-
PBP2a Competitive Binding Assay
This protocol outlines a competitive binding assay to assess the affinity of ceftobiprole for PBP2a.
Materials:
-
Purified PBP2a
-
Ceftobiprole
-
A labeled β-lactam probe (e.g., biotinylated ampicillin)
-
Microtiter plates
-
Detection reagents (e.g., streptavidin-horseradish peroxidase conjugate and a suitable substrate)
-
Buffer solutions
Procedure:
-
Immobilize PBP2a: Coat the wells of a microtiter plate with purified PBP2a and incubate to allow for binding.
-
Blocking: Wash the plate to remove unbound PBP2a and then add a blocking buffer to prevent non-specific binding.
-
Competitive Binding:
-
Washing: Wash the plate to remove unbound compounds.
-
Detection:
-
Add the detection reagent (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate.
-
Measure the signal (e.g., absorbance) using a plate reader.
-
-
Data Analysis:
-
The signal will be inversely proportional to the amount of ceftobiprole bound to PBP2a.
-
Calculate the IC₅₀ (the concentration of ceftobiprole that inhibits 50% of the probe's binding) to determine the binding affinity.
-
Signaling Pathways and Experimental Workflows
Ceftobiprole's Mechanism of Action and Downstream Effects
Ceftobiprole's primary target is the penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis. In methicillin-resistant Staphylococcus aureus (MRSA), its high affinity for PBP2a is crucial for its activity. The inhibition of peptidoglycan synthesis triggers a cascade of events leading to cell death.
Caption: Mechanism of action of ceftobiprole leading to bacterial cell lysis.
Experimental Workflow for Ceftobiprole Susceptibility Testing
The following diagram illustrates a typical workflow for determining the susceptibility of a bacterial isolate to ceftobiprole.
Caption: Workflow for determining ceftobiprole susceptibility.
Logical Relationship for Adjusting Ceftobiprole Dosage
This diagram outlines the key considerations for adjusting ceftobiprole dosage based on patient and pathogen characteristics.
Caption: Decision logic for ceftobiprole dosage adjustment.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of a Double-Blind, Randomized Trial of Ceftobiprole Treatment of Complicated Skin and Skin Structure Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Dosing of Ceftobiprole Medocaril for the Treatment of Hospital- and Community-Acquired Pneumonia in Different Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceftobiprole activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ihma.com [ihma.com]
- 8. microbenotes.com [microbenotes.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ceftobiprole | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. benchchem.com [benchchem.com]
- 16. asm.org [asm.org]
- 17. emerypharma.com [emerypharma.com]
- 18. journals.asm.org [journals.asm.org]
Overcoming challenges in ceftobiprole delivery to specific infection sites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ceftobiprole (B606590). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the delivery of ceftobiprole to specific and complex infection sites.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of ceftobiprole that affect its delivery?
A1: Ceftobiprole is administered as a water-soluble prodrug, ceftobiprole medocaril, which is rapidly converted to the active ceftobiprole by plasma esterases.[1][2] The active form has limited aqueous solubility, which is a primary reason for the prodrug strategy.[3] Ceftobiprole has a low plasma protein binding of approximately 16%, which is advantageous for tissue penetration as more free drug is available to distribute into the interstitial fluid.[1][4][5] It is primarily eliminated unchanged through renal excretion.[1][6][7]
Q2: How does ceftobiprole penetrate different tissues?
A2: Ceftobiprole's distribution is mainly in the extracellular fluid, with a volume of distribution in humans of about 18.4 liters.[1] Its ability to penetrate specific tissues varies:
-
Soft Tissues: Studies in healthy volunteers have shown good penetration into skeletal muscle and subcutaneous adipose tissue. The ratio of the area under the curve (AUC) in tissue to the free drug AUC in plasma was approximately 0.69 for muscle and 0.49 for adipose tissue.[8][9][10]
-
Lungs: In murine pneumonia models, ceftobiprole penetrates the epithelial lining fluid (ELF), with concentrations reaching 60% to 94% of free plasma concentrations.[11][12] The mean penetration into ELF in humans has been calculated as 25.5%.[8]
-
Bone: Ceftobiprole can penetrate bone tissue. In patients undergoing hip replacement, exposure in cortical bone was found to be 3.5 times higher than in spongy bone.[4] However, like many antibiotics, achieving therapeutic concentrations in deep-seated bone infections, especially in the presence of biofilms, remains a challenge.[6][13][14]
Q3: What makes ceftobiprole a candidate for treating biofilm-associated infections?
A3: Ceftobiprole has demonstrated activity against MRSA biofilms in vitro.[13][14] Its efficacy is attributed to its potent bactericidal activity against biofilm-embedded bacteria.[13][14] However, biofilms present a significant physical barrier and a physiologically distinct environment that can reduce the efficacy of most antibiotics.[6][9][15] Therefore, while promising, successful treatment of biofilm infections often requires higher doses, combination therapy, or surgical intervention in addition to antibiotic therapy.[9][16]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during preclinical and experimental studies.
Q1: My in vivo efficacy results in a murine thigh infection model do not correlate with the low MIC I observed in vitro. What are the potential causes?
A1: A discrepancy between in vitro susceptibility and in vivo efficacy is a common challenge.[14][17] Several factors could be responsible. Use the following workflow to troubleshoot the issue.
Possible Explanations in Detail:
-
Inadequate Pharmacokinetics (PK): The dose administered may not achieve a free drug concentration at the site of infection that remains above the MIC for a sufficient duration (the PK/PD target, %fT > MIC). Ceftobiprole's efficacy is time-dependent.[18][19][20]
-
Host Factors: The immune status of the animal can significantly impact efficacy. In neutropenic models, the antibiotic's bactericidal activity is paramount, whereas in immunocompetent animals, a bacteriostatic effect may be sufficient for the host immune system to clear the infection.[19]
-
Biofilm Formation: Bacteria in a thigh infection can form micro-abscesses and biofilms, which are less susceptible to antibiotics than the planktonic bacteria used in MIC assays.[14] Biofilms can increase resistance by 100 to 1000-fold.[6]
-
Drug Stability: Ceftobiprole, like many beta-lactams, can be unstable in certain solutions or at certain temperatures.[17][21] Ensure the stability of your formulation throughout the experiment.
Q2: We are observing low or inconsistent concentrations of ceftobiprole in our collected tissue samples. What could be going wrong?
A2: This issue often points to problems in the pre-analytical or analytical phase of the experiment.
-
Sample Collection and Handling: Ceftobiprole is a beta-lactam and can be prone to degradation. Samples must be processed and frozen immediately. For beta-lactams, storage at room temperature should not exceed 4 hours, refrigerated storage should be limited to 24 hours, and for long-term storage, -80°C is recommended.[21]
-
Tissue Homogenization: Incomplete homogenization will lead to inefficient drug extraction and artificially low concentration readings. Ensure your homogenization protocol is validated for the specific tissue type.
-
Drug Extraction: The choice of solvent for extraction is critical. A protocol using protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) is a common starting point for LC-MS/MS analysis.[20][22][23] This step may need optimization.
-
Analytical Method: Ensure your analytical method (e.g., HPLC-MS/MS) is properly validated. This includes checking for matrix effects, where components of the tissue homogenate interfere with the ionization of ceftobiprole, leading to inaccurate readings. Using a stable isotope-labeled internal standard is highly recommended to correct for this.[23]
Section 3: Data Presentation
Table 1: In Vitro Activity of Ceftobiprole Against Key Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |
|---|---|---|---|---|
| MRSA (All) | 0.5 - 1 | 1 - 2 | >95% - 100% | [8][10][15][24][25][26] |
| MSSA | 0.25 | 1 | >95% | [8][25] |
| P. aeruginosa | 2 - 16 | 16 - 32 | ~30% - 73% | [8][24][25][26] |
| S. pneumoniae (Penicillin-Susceptible) | 0.016 | 0.03 | >99% | [10][16] |
| S. pneumoniae (Penicillin-Resistant) | 0.5 | 1.0 | >99% | [10][16] |
| E. faecalis (Ampicillin-Susceptible) | 0.25 - 0.5 | 2 - 4 | 100% |[8][10][16][25] |
Table 2: Pharmacokinetic & Tissue Penetration Parameters of Ceftobiprole
| Parameter | Value | Species/Model | Conditions | Reference |
|---|---|---|---|---|
| Plasma Protein Binding | 16% | Human | - | [1][5] |
| Elimination Half-life (t½) | ~3 hours | Human | Normal Renal Function | [1] |
| Volume of Distribution (Vd) | 18.4 L | Human | Steady-State | [1] |
| Penetration (Muscle) | 69% (fAUCtissue/fAUCplasma) | Human | Healthy Volunteers | [8][9][10] |
| Penetration (Adipose Tissue) | 49% (fAUCtissue/fAUCplasma) | Human | Healthy Volunteers | [8][9][10] |
| Penetration (Lung ELF) | 25.5% (AUCtissue/AUCplasma) | Human | Healthy Volunteers | [8] |
| Penetration (Lung ELF) | 60-94% of free plasma conc. | Murine | Pneumonia Model | [11][12] |
| PK/PD Target (Gram-positive) | 14-28% fT > MIC | Murine | Thigh Infection Model | [5][19] |
| PK/PD Target (Gram-negative) | 36-45% fT > MIC | Murine | Thigh Infection Model |[5][19] |
Section 4: Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies described by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[2]
1. Materials:
-
96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Ceftobiprole analytical powder
-
Bacterial isolates for testing
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
2. Procedure:
-
Prepare Ceftobiprole Stock Solution: Prepare a stock solution of ceftobiprole at a concentration of at least 1280 mg/L in a suitable solvent (e.g., sterile water or DMSO, check certificate of analysis). Filter-sterilize.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[2] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the ceftobiprole stock solution (e.g., 256 mg/L, for a starting concentration of 128 mg/L) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10.[24]
-
Column 11 serves as the positive growth control (no drug). Column 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be ~110 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible bacterial growth.[2]
Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy
This is a generalized protocol for a neutropenic mouse thigh infection model, a standard for evaluating antimicrobial efficacy.[3][11][13][25]
1. Materials:
-
6-8 week old female ICR or CD-1 mice
-
Cyclophosphamide (B585) for inducing neutropenia
-
Bacterial strain of interest (e.g., MRSA)
-
Ceftobiprole formulation for injection (e.g., subcutaneous)
-
Sterile saline, PBS, and appropriate agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Tissue homogenizer
2. Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[11][25] This renders the mice neutropenic (<100 neutrophils/mm³).
-
Prepare Inoculum: Grow the bacterial strain to mid-log phase, wash with sterile saline, and dilute to the desired concentration (e.g., 10⁷ CFU/mL).
-
Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.[25]
-
Treatment: At a specified time post-infection (commonly 2 hours), begin treatment. Administer ceftobiprole via the desired route (e.g., subcutaneous injection). Dosing regimens can be varied to determine the PK/PD driver.
-
Determine Bacterial Burden:
-
At the end of the treatment period (typically 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the entire thigh muscle.[25]
-
Weigh the tissue and homogenize it in a known volume of sterile, ice-cold PBS (e.g., 3 mL).[25]
-
Perform serial 10-fold dilutions of the thigh homogenate.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
-
Data Analysis: Count the colonies to determine the number of CFU per gram of thigh tissue. Compare the bacterial load in treated groups to the control group (vehicle only) and the starting inoculum group (mice euthanized at the start of therapy).
Protocol 3: Quantification of Ceftobiprole in Tissue Samples by LC-MS/MS
This protocol provides a general workflow for sample preparation and analysis. Method parameters must be optimized for the specific equipment used.
1. Materials:
-
Tissue homogenates (from Protocol 2 or other studies)
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid, LC-MS grade
-
Ceftobiprole analytical standard and stable isotope-labeled internal standard (IS)
-
Centrifuge capable of 4°C
-
LC-MS/MS system
2. Procedure:
-
Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of ceftobiprole and a fixed concentration of the IS into blank tissue homogenate from an untreated animal.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of thawed tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[23] The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a gradient.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for ceftobiprole and its internal standard.
-
-
Data Analysis: Quantify ceftobiprole in the samples by comparing the peak area ratio (analyte/IS) to the standard curve.
Section 5: Visualizations
References
- 1. ibg.kit.edu [ibg.kit.edu]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mini Review Therapeutic Strategies Targeting for Biofilm and Bone Infections [frontiersin.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Biofilm Formation, Antibiotic Resistance, and Infection (BARI): The Triangle of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Pharmacodynamics of Ceftobiprole against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Challenges of intervention, treatment, and antibiotic resistance of biofilm-forming microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The correlation of in-vitro susceptibility tests with in-vivo results of antibiotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. A 2D HPLC-MS/MS method for several antibiotics in blood plasma, plasma water, and diverse tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. noblelifesci.com [noblelifesci.com]
- 26. [PDF] Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection | Semantic Scholar [semanticscholar.org]
Improving the therapeutic index of ceftobiprole medocaril
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to improve the therapeutic index of ceftobiprole (B606590) medocaril.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for ceftobiprole?
A1: Ceftobiprole medocaril is a prodrug that is rapidly and almost completely converted into its active form, ceftobiprole, by plasma esterases upon intravenous infusion.[1][2] Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It binds to essential penicillin-binding proteins (PBPs) and inhibits their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall, ultimately leading to cell lysis.[4][5] A key feature of ceftobiprole is its high affinity for PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, which underlies its effectiveness against these resistant pathogens.[3][4][5]
Q2: What are the primary known mechanisms of resistance to ceftobiprole?
A2: Ceftobiprole is not active against Gram-negative bacteria that produce certain beta-lactamases.[2][3] Key resistance mechanisms include the production of:
-
Extended-spectrum beta-lactamases (ESBLs) from the TEM, SHV, or CTX-M families.[2][3]
-
Class B metallo-beta-lactamases.[3]
-
Ambler class D beta-lactamases, including carbapenemases.[3]
Q3: From a research perspective, what are the main strategies to improve the therapeutic index of ceftobiprole?
A3: Improving the therapeutic index involves enhancing efficacy, reducing toxicity, or both. Key research avenues include:
-
Combination Therapy: Investigating synergistic effects with other antimicrobial agents (e.g., daptomycin, vancomycin, aminoglycosides) to increase efficacy against resistant strains or allow for lower, less toxic dosing.[6][7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: Refining dosing regimens to maximize the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[7] This is critical for overcoming less susceptible pathogens and minimizing the potential for resistance development.
-
Targeted Delivery Systems: Developing novel formulations (e.g., liposomes, nanoparticles) to increase drug concentration at the site of infection, thereby enhancing efficacy and reducing systemic exposure and associated side effects.
-
Mitigation of Adverse Effects: Studying the mechanisms underlying common adverse effects like nausea or renal and hepatic changes to develop targeted co-therapies or preventative strategies.
Q4: What are the most common adverse effects observed in clinical studies that should be monitored in preclinical animal models?
A4: In clinical trials, the most frequently reported adverse reactions include nausea, vomiting, diarrhea, headache, anemia, hypokalemia (low potassium), and increases in hepatic enzymes and blood creatinine.[4][8][9][10] Researchers conducting animal studies should establish baseline measurements and monitor for changes in blood chemistry (liver function tests, creatinine), hematology (red and white blood cell counts), and clinical signs such as gastrointestinal upset or changes in behavior.[4][8]
Q5: Which pharmacokinetic (PK) parameters are most critical to monitor and optimize during in vivo experiments?
A5: Ceftobiprole's efficacy is linked to time-dependent bactericidal activity.[7] Therefore, the most critical PK/PD parameter is the time that the unbound plasma concentration of the drug exceeds the MIC of the target organism (%fT > MIC).[2][7] Key PK parameters to measure include the elimination half-life (approx. 3 hours in humans), volume of distribution (approx. 18 L), and clearance, which is primarily renal.[1][11] Since ceftobiprole has low plasma protein binding (~16%), total plasma concentrations are a reasonable surrogate for unbound concentrations in many experimental settings.[1][2]
Section 2: Troubleshooting Guides
Problem 1: Suboptimal Efficacy in In Vitro or In Vivo Models
| Question | Possible Causes & Solutions |
| Are you observing higher-than-expected Minimum Inhibitory Concentrations (MICs) in vitro? | Possible Cause: The bacterial isolate may possess intrinsic or acquired resistance mechanisms (e.g., ESBLs, AmpC overproduction).[2][3] Troubleshooting Steps: 1. Confirm Isolate Identity: Sequence the 16S rRNA gene or use MALDI-TOF to verify the bacterial species. 2. Screen for Resistance Genes: Use PCR to test for known beta-lactamase genes (e.g., blaCTX-M, blaKPC). 3. Evaluate Combination Synergy: Perform checkerboard assays with beta-lactamase inhibitors or other antibiotics to identify potential synergistic interactions. |
| Is the treatment failing to control bacterial burden in your animal model (e.g., murine thigh infection)? | Possible Cause: The dosing regimen may be insufficient to achieve the necessary PK/PD target (%fT > MIC).[7] Troubleshooting Steps: 1. Conduct a PK Study: Determine the key PK parameters (half-life, Cmax, AUC) in your specific animal model. 2. Model the Dosing Regimen: Use the determined PK parameters and the organism's MIC to simulate the %fT > MIC. Adjust the dose or dosing frequency to achieve a target of at least 40-60%.[7] 3. Check Drug Stability: Ensure the reconstituted this compound solution is prepared and stored correctly to prevent degradation. |
Problem 2: High Incidence of Adverse Effects in Animal Models
| Question | Possible Causes & Solutions |
| Are you observing significant toxicity (e.g., weight loss, elevated liver enzymes, renal impairment)? | Possible Cause: The dose may be too high, leading to off-target toxicity, or the formulation/vehicle may be causing issues. Common clinical adverse events include elevated hepatic enzymes and creatinine.[8][9] Troubleshooting Steps: 1. Perform Dose-Range Finding Study: Establish the maximum tolerated dose (MTD) in your animal model. 2. Refine Dosing Based on PK/PD: Instead of using the MTD, use PK/PD modeling to determine the lowest effective dose that still achieves the target %fT > MIC. 3. Monitor Biomarkers: Routinely collect blood samples to monitor liver enzymes (ALT, AST), creatinine, and complete blood counts to detect toxicity early. 4. Evaluate Infusion Rate: In clinical use, ceftobiprole is infused over two hours.[12] A rapid bolus injection in animal models may lead to higher peak concentrations (Cmax) and increased toxicity. Consider administering the dose over a longer period if technically feasible. |
Section 3: Data Presentation
Table 1: Summary of Key Pharmacokinetic Parameters of Ceftobiprole in Humans
| Parameter | Value | Reference |
| Prodrug | This compound | [1][11] |
| Conversion | Rapidly hydrolyzed by plasma esterases to active ceftobiprole | [1][2] |
| Elimination Half-Life (t½) | ~3 hours | [1][11] |
| Plasma Protein Binding | ~16% | [1][2] |
| Volume of Distribution (Vd) | ~18.4 L (approximates extracellular fluid volume) | [1] |
| Primary Route of Elimination | Renal excretion (primarily glomerular filtration) | [1][12] |
| Metabolism | Minimal; small fraction metabolized to an inactive open-ring metabolite | [1][2] |
Table 2: In Vitro Activity of Ceftobiprole Against Selected Pathogens
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.5 | 0.5 | [13] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 1 | 2 | [13] |
| Streptococcus pneumoniae (Penicillin-Resistant) | N/A | 0.25 | [14] |
| Enterococcus faecalis | N/A | 2 | [14] |
| Pseudomonas aeruginosa | 16 | 32 | [15] |
| Ceftaroline-Nonsusceptible S. aureus | 2 | 4 | [13] |
Table 3: Common Adverse Reactions (Incidence >5%) in a Phase 3 Trial for Complicated S. aureus Bacteremia
| Adverse Reaction | Ceftobiprole (%) (n=191) | Daptomycin (%) (n=198) | Reference |
| Anemia | 15 | 11 | [16] |
| Nausea | 14 | 10 | [16] |
| Hypokalemia | 11 | 11 | [16] |
| Alanine Aminotransferase Increased | 8 | 10 | [16] |
| Aspartate Aminotransferase Increased | 8 | 9 | [16] |
| Vomiting | 8 | 6 | [16] |
| Diarrhea | 7 | 6 | [16] |
| Blood Creatinine Increased | 6 | 4 | [16] |
| Hypertension | 6 | 4 | [16] |
| Leukopenia | 6 | 3 | [16] |
Section 4: Experimental Protocols & Visualizations
Experimental Protocols
Protocol 1: In Vitro Synergy Testing (Checkerboard Assay)
-
Preparation: Prepare stock solutions of ceftobiprole and the second test agent (e.g., daptomycin) in an appropriate solvent.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both drugs. Serially dilute ceftobiprole along the y-axis and the second agent along the x-axis in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial inoculum (e.g., MRSA at ~5 x 105 CFU/mL) to each well. Include wells for growth control (no drug) and sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Protocol 2: Murine Thigh Infection Model for Efficacy Testing
-
Acclimatization: Acclimate mice (e.g., ICR or BALB/c) for at least 3 days before the experiment.
-
Immunosuppression (if needed): To establish a robust infection, render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.
-
Infection: On day 0, inject a standardized inoculum of the test pathogen (e.g., 106 CFU of MRSA) into the posterior thigh muscle of each mouse.
-
Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer this compound (and/or comparator/combination agents) via a relevant route (e.g., subcutaneous or intravenous) at the desired dosing interval for a set duration (e.g., 24 or 48 hours).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions.
-
Quantification: Plate the dilutions onto appropriate agar (B569324) (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/g of tissue).
-
Analysis: Compare the bacterial counts between the treatment groups and the untreated control group to determine the efficacy of the tested regimens.
Visualizations
Caption: Mechanism of action and resistance for ceftobiprole.
Caption: Workflow for evaluating a novel ceftobiprole combination therapy.
Caption: Troubleshooting logic for suboptimal experimental efficacy.
References
- 1. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Ceftobiprole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. dovepress.com [dovepress.com]
- 7. Population Pharmacokinetic and Pharmacodynamic Analysis for Maximizing the Effectiveness of Ceftobiprole in the Treatment of Severe Methicillin-Resistant Staphylococcal Infections | MDPI [mdpi.com]
- 8. drugs.com [drugs.com]
- 9. This compound Sodium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Zevtera (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Ceftobiprole: pharmacokinetics and PK/PD profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceftobiprole for Treatment of Complicated Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor outcomes with ceftobiprole in specific patient populations
Welcome to the Ceftobiprole (B606590) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with ceftobiprole.
I. Troubleshooting Guides & FAQs
This section provides practical guidance in a question-and-answer format to help you navigate challenges in your research.
A. Poor Outcomes in Specific Patient Populations
Question 1: We are observing lower than expected clinical cure rates with ceftobiprole in our clinical trial involving severely obese patients (BMI ≥ 40 kg/m ²), particularly those with community-acquired bacterial pneumonia (CABP). What could be the underlying reasons?
Answer: This is a known phenomenon that has been observed in post-hoc analyses of Phase 3 clinical trials.[1][2][3][4] Several factors may contribute to these outcomes:
-
Altered Pharmacokinetics (PK): Severely obese individuals often exhibit altered PK parameters, including an increased volume of distribution (Vd) and higher clearance of renally-eliminated drugs like ceftobiprole.[4][5] This can lead to lower overall drug exposure (AUC) and a reduced time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC), a key pharmacodynamic (PD) parameter for β-lactams.[4]
-
Suboptimal Dosing: The standard dosing regimen of ceftobiprole may not be sufficient to achieve the optimal PK/PD target in all severely obese patients, especially for infections in deeper tissues like the lungs.[6]
-
Comorbidities: Severely obese patients often present with comorbidities such as diabetes and augmented renal clearance (ARC), which can further complicate treatment and impact clinical outcomes.[4]
Troubleshooting Steps:
-
Therapeutic Drug Monitoring (TDM): If feasible within your study protocol, implement TDM to measure ceftobiprole plasma concentrations. This will provide direct evidence of drug exposure in your patient population and help correlate it with clinical outcomes.
-
Dose Adjustment/Extended Infusion: While current recommendations do not mandate dose adjustments for obesity, for patients not responding to standard therapy, consider exploring higher doses or extended infusion times (e.g., 4 hours) to optimize the %fT>MIC.[7]
-
Stratify Data Analysis: In your data analysis, stratify patients by BMI to more clearly assess the impact of severe obesity on clinical outcomes.
Question 2: Our study includes critically ill patients, and we are seeing variable responses to ceftobiprole. How does critical illness affect ceftobiprole's efficacy?
Answer: Critically ill patients present a unique challenge for antibiotic therapy due to profound physiological changes that alter drug pharmacokinetics.[8] For ceftobiprole, these changes can include:
-
Augmented Renal Clearance (ARC): A significant portion of critically ill patients exhibit ARC (creatinine clearance > 130 mL/min), leading to faster elimination of renally-cleared drugs like ceftobiprole and potentially sub-therapeutic concentrations.[4][7]
-
Capillary Leak Syndrome: This can increase the volume of distribution, further lowering plasma concentrations of the drug.
-
Altered Protein Binding: Changes in plasma protein levels can affect the free fraction of ceftobiprole, impacting its availability at the site of infection.
Troubleshooting Steps:
-
Dosing Modifications: For critically ill patients, especially those with ARC, standard dosing may be inadequate. Higher doses or continuous infusion of ceftobiprole may be necessary to achieve the desired PK/PD targets.[8][9]
-
TDM: As with obese patients, TDM is a valuable tool to ensure adequate drug exposure in this highly variable population.
-
Monitor Renal Function: Closely monitor renal function to identify patients with ARC who may be at higher risk for sub-therapeutic ceftobiprole levels.
Question 3: We are designing a study that may include patients with severe renal or hepatic impairment, or who are immunocompromised. What are the known risks and considerations for these populations?
Answer: Patients with severe renal impairment, hepatic impairment, or who are immunocompromised were largely excluded from the initial registrational clinical trials for ceftobiprole.[10][11] However, real-world data from retrospective studies provide some insights:
-
Severe Renal Impairment: Ceftobiprole is primarily eliminated by the kidneys, so dose adjustments are necessary for patients with moderate to severe renal impairment to avoid drug accumulation and potential adverse events.[7][11][12] Real-world evidence suggests a higher frequency of treatment-emergent adverse events in this group compared to patients with normal renal function.[10]
-
Hepatic Impairment: While ceftobiprole is minimally metabolized by the liver, patients with hepatic impairment also showed a higher frequency of adverse events in real-world settings.[10][11] The underlying reasons are not fully understood but may be related to the overall poor health status of these patients.
-
Immunocompromised Patients: This patient group is at a higher risk for infections and may have a blunted response to antibiotic therapy. Real-world data indicates a higher incidence of adverse events, including liver-related issues and hyponatremia, in immunocompromised patients receiving ceftobiprole.[10]
Troubleshooting Steps:
-
Adherence to Dosing Guidelines: Strictly adhere to the recommended dose adjustments for patients with renal impairment.
-
Enhanced Safety Monitoring: For these high-risk populations, implement enhanced safety monitoring, including regular assessment of renal and hepatic function, and electrolyte levels.
-
Careful Interpretation of Outcomes: When analyzing data from these populations, consider the potential confounding effects of their underlying conditions and concomitant medications on both efficacy and safety outcomes.
B. In Vitro Susceptibility Testing
Question 4: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results for ceftobiprole against Staphylococcus aureus isolates in our lab. What could be the cause?
Answer: Inconsistent MIC results can arise from several factors related to testing methodology and the characteristics of the bacterial isolates.
-
Methodology: While broth microdilution is the gold standard, other methods like gradient strips (Etest®) are also used. Although there is generally good agreement between these methods, discrepancies can occur. For MRSA, gradient strips have been reported to show a higher rate of false resistance compared to broth microdilution.[13]
-
"Area of Technical Uncertainty": Some isolates may yield results that fall into an "area of technical uncertainty," making interpretation difficult.[14]
-
Resistance Mechanisms: The presence of mecA gene mutations in MRSA can lead to ceftobiprole resistance.[15] The level of resistance can be influenced by the specific mutations and the genetic background of the strain.
Troubleshooting Steps:
-
Standardize Methodology: Ensure strict adherence to a standardized protocol, such as the one detailed in the Experimental Protocols section below, based on CLSI or EUCAST guidelines.
-
Confirm with Reference Method: If using a gradient strip or other commercial method, confirm any resistant or borderline results with the reference broth microdilution method.
-
Quality Control: Routinely use quality control strains with known ceftobiprole MICs to ensure the accuracy of your testing system.
-
Molecular Characterization: For resistant isolates, consider molecular characterization to detect the presence of mecA and identify any mutations that may confer resistance.
C. Animal Models of Infection
Question 5: In our murine model of MRSA skin infection, the efficacy of ceftobiprole appears lower than what is reported in the literature. What are the potential reasons for this discrepancy?
Answer: Several factors in the design and execution of animal models can influence the apparent efficacy of an antibiotic.
-
Mouse Strain: The immune status of the mouse strain used can significantly impact the course of infection and the effectiveness of antibiotic treatment. Immunocompromised models (e.g., neutropenic mice) are often used to isolate the effect of the antibiotic from the host immune response.[16]
-
Bacterial Inoculum: The size and preparation of the bacterial inoculum are critical. An overwhelmingly large inoculum may be difficult to clear even with an effective antibiotic.
-
Treatment Regimen: The dose, frequency, and route of administration of ceftobiprole should be appropriate for the model and aim to mimic human-equivalent exposures.
-
Outcome Measures: The choice of endpoints (e.g., bacterial load in tissue, lesion size, survival) can influence the interpretation of efficacy.
Troubleshooting Steps:
-
Review Model Parameters: Carefully review and standardize all aspects of your animal model protocol, including mouse strain, age, sex, method of immunosuppression (if any), bacterial strain, inoculum preparation and size, and route of infection.
-
Pharmacokinetic Studies: If possible, conduct pharmacokinetic studies in your mouse model to determine if the administered dose is achieving the target plasma concentrations.
-
Compare with a Positive Control: Always include a positive control antibiotic with known efficacy in your model to validate the experimental system.
-
Multiple Outcome Measures: Utilize multiple endpoints to get a more complete picture of ceftobiprole's efficacy in your model.
II. Quantitative Data Summary
Table 1: Clinical Cure Rates of Ceftobiprole in Obese vs. Non-Obese Patients from Phase 3 Trials
| Patient Population | Ceftobiprole Cure Rate (%) | Comparator Cure Rate (%) |
| Overall Population | 80.4 | Not specified |
| Obese (BMI 30-40 kg/m ²) | 81.7 | Not specified |
| Severely Obese (BMI ≥ 40 kg/m ²) | 68.2 | Not specified |
| Severely Obese with CABP | 66.7 | 33.3 |
| Data synthesized from a post-hoc analysis of three Phase 3 clinical trials.[1][2][4] |
Table 2: Pharmacokinetic Parameters of Ceftobiprole in Severely Obese vs. Non-Obese Healthy Adults
| Parameter | Severely Obese (BMI ≥ 40 kg/m ²) | Non-Obese (BMI 18-30 kg/m ²) |
| Cmax (mg/L) | ~17% lower | Not specified |
| AUC∞ (mg*h/L) | ~17% lower | Not specified |
| Volume of Distribution (L) | Higher | Not specified |
| Clearance (L/h) | Higher | Not specified |
| %fT>MIC | Similar | Similar |
| Data from a Phase 1 study following a single 500 mg infusion.[4][5] |
Table 3: In Vitro Activity of Ceftobiprole against Selected Pathogens
| Organism | Ceftobiprole MIC₅₀ (mg/L) | Ceftobiprole MIC₉₀ (mg/L) | Percent Susceptible (%) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | >99 |
| Methicillin-Resistant S. aureus (MRSA) | 1 | 2 | ~99.3 |
| Streptococcus pneumoniae | ≤0.015 | 0.5 | Not specified |
| Pseudomonas aeruginosa | 4 | 32 | Not specified |
| ESBL-Negative Enterobacterales | Not specified | Not specified | Generally susceptible |
| ESBL-Positive Enterobacterales | >32 | >32 | Generally resistant |
| Data compiled from multiple in vitro surveillance studies.[17][18][19] |
III. Experimental Protocols
A. Broth Microdilution Susceptibility Testing for Ceftobiprole
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Within 15 minutes, dilute this suspension in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Ceftobiprole Dilutions:
-
Prepare a stock solution of ceftobiprole in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions of ceftobiprole in Mueller-Hinton broth in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.015 to 64 mg/L).
-
-
Inoculate and Incubate:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the ceftobiprole dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Read and Interpret Results:
-
The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.
-
Interpret the MIC according to the current CLSI or EUCAST breakpoints for ceftobiprole.
-
-
Quality Control:
-
Concurrently test a reference QC strain (e.g., S. aureus ATCC 29213) to validate the test results. The resulting MIC should fall within the acceptable range for that strain.
-
B. Murine Model of MRSA Skin and Soft Tissue Infection
-
Animal Preparation:
-
Use female BALB/c mice (6-8 weeks old).
-
If a neutropenic model is required, administer cyclophosphamide (B585) intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Inoculum Preparation:
-
Grow an MRSA strain (e.g., USA300) overnight in tryptic soy broth.
-
Wash and resuspend the bacteria in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension subcutaneously into the shaved flank of each mouse.
-
-
Treatment:
-
Initiate treatment with ceftobiprole (e.g., 50 mg/kg) or a vehicle control at a specified time post-infection (e.g., 2 hours).
-
Administer treatment via a relevant route (e.g., subcutaneous or intravenous) at regular intervals (e.g., every 8 or 12 hours) for a defined duration (e.g., 3 days).
-
-
Outcome Assessment:
-
Monitor the mice daily for signs of illness and measure the size of the skin lesions.
-
At the end of the experiment, euthanize the mice and harvest the skin lesions.
-
Homogenize the tissue and perform quantitative culture to determine the bacterial load (CFU/g of tissue).
-
-
Data Analysis:
-
Compare the bacterial load and lesion size between the ceftobiprole-treated and control groups to determine efficacy.
-
IV. Mandatory Visualizations
A. Signaling Pathways
Caption: Regulation of mecA expression in S. aureus.
Caption: Regulation of ampC expression in Gram-negative bacteria.
B. Experimental Workflows
Caption: Broth microdilution susceptibility testing workflow.
Caption: Murine skin and soft tissue infection model workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Regulatory Repertoire of Pseudomonas aeruginosa AmpC ß-Lactamase Regulator AmpR Includes Virulence Genes | PLOS One [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Antibacterial Activity of Ceftobiprole and Comparator Compounds against Nation-Wide Bloodstream Isolates and Different Sequence Types of MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 9. benchchem.com [benchchem.com]
- 10. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liofilchem.com [liofilchem.com]
- 12. Pharmacokinetics and Dosing of Ceftobiprole Medocaril for the Treatment of Hospital- and Community-Acquired Pneumonia in Different Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the mecA Gene in Oxacillin Resistance in a Staphylococcus aureus Clinical Strain with a pvl-Positive ST59 Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of obesity on clinical outcomes in patients treated with ceftobiprole: results from Phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antibacterial Activity of Ceftobiprole and Comparator Compounds against Nation-Wide Bloodstream Isolates and Different Sequence Types of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Methicillin Resistance in Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 18. Ceftobiprole quantification in human serum by HPLC-UV to implement routine TDM in clinical practice [unige.iris.cineca.it]
- 19. jmilabs.com [jmilabs.com]
Best practices for long-term storage of ceftobiprole medocaril
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of ceftobiprole (B606590) medocaril.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for unopened vials of ceftobiprole medocaril lyophilized powder?
A1: Unopened vials of this compound should be stored under refrigeration at a temperature of 2°C to 8°C (36°F to 46°F).[1][2][3][4] It is also crucial to protect the vials from light by keeping them in their original carton until the time of use.[1][2][3][4]
Q2: How should I store this compound after reconstitution?
A2: After reconstituting the lyophilized powder, it is recommended to proceed with further dilution immediately.[4][5] However, if immediate dilution is not possible, the reconstituted solution can be stored at room temperature (up to 25°C or 77°F) for a maximum of 1 hour, or refrigerated at 2°C to 8°C for up to 24 hours.[1][2][3][4][5][6] Any unused reconstituted solution should be discarded after these timeframes.[2][6]
Q3: What factors affect the stability of the diluted this compound solution?
A3: The stability of the diluted solution is influenced by several factors, including the choice of diluent (e.g., 0.9% sodium chloride, 5% dextrose), the storage temperature (refrigerated vs. room temperature), and the final concentration of the solution.[7][8][9] Studies have shown that this compound is generally more stable in 0.9% sodium chloride than in 5% dextrose solutions.[7][8][9][10]
Q4: What are the known degradation pathways for ceftobiprole?
A4: Ceftobiprole, the active form of the prodrug this compound, can degrade under various stress conditions.[11][12] The primary degradation pathways include acidic and alkaline hydrolysis, oxidation, and photolysis.[11][12] Kinetic studies have indicated that ceftobiprole has low stability in alkaline solutions, in the presence of oxidizing agents, and when exposed to near UV radiation.[11]
Troubleshooting Guide
Issue 1: I observed particulate matter or discoloration in my reconstituted or diluted solution.
-
Cause: This could indicate precipitation of the drug or chemical degradation. This compound solutions should be clear to slightly opalescent and yellowish in color.[2]
-
Solution: Do not use the solution if discoloration or visible particles are observed.[2][6] Prepare a fresh solution, ensuring that the lyophilized powder is fully dissolved and that the correct diluent and storage conditions are used. Vigorous shaking for up to 10 minutes may be necessary for complete dissolution.[5][6]
Issue 2: My experimental results are inconsistent, and I suspect degradation of this compound.
-
Cause: Inconsistent results can arise from the degradation of the compound due to improper storage or handling. As noted, stability is dependent on temperature, diluent, and light exposure.[1][8]
-
Solution:
-
Review your storage and handling procedures against the recommended guidelines in the tables below.
-
Ensure that reconstituted and diluted solutions are used within their specified stability timeframes.
-
For sensitive experiments, it is advisable to use freshly prepared solutions.
-
If using portable infusion devices, be aware that stability can be temperature-dependent; for instance, at 32°C in 0.9% sodium chloride, the concentration of this compound can drop below 95% after 8 hours.[8]
-
Data on Storage and Stability
Table 1: Storage of Reconstituted this compound Solution
| Storage Condition | Maximum Storage Time |
| Room Temperature (up to 25°C/77°F) | 1 hour[2][3][4][6] |
| Refrigerated (2°C to 8°C) | 24 hours[1][2][3][4][6] |
Table 2: Stability of Diluted this compound Infusion Solutions for Adult and Pediatric Patients (12 years and older)
| Reconstitution Diluent | Infusion Diluent | Storage at 25°C (77°F) (Not protected from light) | Storage at 2°C to 8°C (36°F to 46°F) (Protected from light) |
| Sterile Water for Injection | 0.9% Sodium Chloride | 6 hours | 94 hours |
| Sterile Water for Injection | 5% Dextrose | 6 hours | 94 hours |
| 5% Dextrose | 0.9% Sodium Chloride | 4 hours[1][13] | 24 hours[1][13] |
| 5% Dextrose | 5% Dextrose | 6 hours[1][13] | 94 hours[1][13] |
Table 3: Stability of this compound (6.25 mg/mL) in Portable Elastomeric Infusion Devices
| Diluent | Temperature | Time to Remain >95% of Initial Concentration |
| 0.9% Sodium Chloride | 2-8°C | 24 hours[8][9][10] |
| 0.9% Sodium Chloride | 25°C | 24 hours[7][8][9][10] |
| 0.9% Sodium Chloride | 32°C | 8 hours[8] |
| 5% Dextrose | 2-8°C | Nearly 24 hours[8] |
| 5% Dextrose | 25°C | < 4 hours[8] |
| 5% Dextrose | 32°C | < 4 hours[8] |
Experimental Protocols
Methodology for Physicochemical Stability Testing of this compound in Infusion Devices
This protocol is based on studies evaluating the stability of this compound in portable elastomeric infusion devices.[8][9]
-
Preparation of Solutions:
-
Storage Conditions:
-
Sample Analysis:
-
Physical Stability Assessment:
-
Adsorption Study:
Visualizations
Caption: Workflow for assessing the physicochemical stability of this compound.
References
- 1. drugs.com [drugs.com]
- 2. Using ZEVTERA (this compound sodium for injection) [zevtera.com]
- 3. Zevtera (this compound sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. avirpharma.com [avirpharma.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. drugs.com [drugs.com]
- 7. Ceftobiprole | Stability of this compound in Portable Elastomeric Infusion Devices | springermedicine.com [springermedicine.com]
- 8. Stability of this compound in Portable Elastomeric Infusion Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of this compound in Portable Elastomeric Infusion Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ceftobiprole | Johns Hopkins ABX Guide [hopkinsguides.com]
Validation & Comparative
Ceftobiprole vs. Vancomycin for MRSA Bacteremia: A Comparative Guide
A detailed analysis of two key antimicrobial agents in the fight against Methicillin-Resistant Staphylococcus aureus (MRSA) bacteremia, this guide offers a comparative overview of ceftobiprole (B606590) and vancomycin (B549263) for researchers, scientists, and drug development professionals. The content synthesizes findings from clinical trials and preclinical studies to provide a comprehensive resource on their respective efficacy, safety, and mechanisms of action.
Executive Summary
Ceftobiprole, a fifth-generation cephalosporin, has emerged as a potent therapeutic option for complicated Staphylococcus aureus bacteremia (SAB), including cases caused by MRSA. Clinical evidence, primarily from the Phase 3 ERADICATE trial, demonstrates its non-inferiority to daptomycin (B549167), a standard-of-care agent. While direct head-to-head trials comparing ceftobiprole to vancomycin for MRSA bacteremia are lacking, data from studies on other infections and the established efficacy of ceftobiprole in SAB provide a basis for comparison. Vancomycin, a glycopeptide antibiotic, has long been a cornerstone of MRSA infection treatment, but concerns about its efficacy in certain clinical scenarios and potential for nephrotoxicity persist. This guide delves into the available data to offer a comparative perspective.
Mechanism of Action
Ceftobiprole and vancomycin employ distinct mechanisms to exert their bactericidal effects against MRSA.
Ceftobiprole: As a β-lactam antibiotic, ceftobiprole inhibits the synthesis of the bacterial cell wall.[1][2][3] Its potent anti-MRSA activity stems from its high affinity for penicillin-binding protein 2a (PBP2a), the enzyme encoded by the mecA gene that confers resistance to most other β-lactams.[1][2] By binding to and inactivating PBP2a, ceftobiprole disrupts peptidoglycan cross-linking, leading to cell lysis and death.[1][2]
Vancomycin: This glycopeptide antibiotic also targets bacterial cell wall synthesis but through a different mechanism.[4] Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[5][6] This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, thereby preventing the formation of a stable cell wall.[4][6]
Figure 1. Comparative Mechanisms of Action.
Clinical Efficacy: The ERADICATE Trial
The most robust clinical data for ceftobiprole in the context of MRSA bacteremia comes from the Phase 3, randomized, double-blind ERADICATE trial. This study compared the efficacy and safety of ceftobiprole to daptomycin (with or without aztreonam) in patients with complicated S. aureus bacteremia. While not a direct comparison with vancomycin, the results are pivotal for understanding ceftobiprole's clinical utility.
Experimental Protocol: ERADICATE Trial
-
Study Design: A Phase 3, randomized (1:1), double-blind, multicenter, non-inferiority trial.[7][8][9]
-
Patient Population: 390 adult patients with complicated S. aureus bacteremia, including right-sided infective endocarditis.[10][11]
-
Intervention:
-
Primary Endpoint: Overall clinical success at 70 days post-randomization, defined as survival, symptom improvement, S. aureus bloodstream clearance, and no new SAB-related complications.[7][8] The non-inferiority margin was set at 15%.[9][11]
-
Secondary Endpoints: All-cause mortality, microbiological eradication, and incidence of new SAB complications.[14]
Figure 2. ERADICATE Trial Workflow.
Quantitative Data Summary: ERADICATE Trial
| Outcome | Ceftobiprole (n=189) | Daptomycin (n=198) | Adjusted Difference (95% CI) |
| Primary Endpoint | |||
| Overall Clinical Success at Day 70 | 69.8% (132/189)[8][11][12] | 68.7% (136/198)[8][11][12] | 2.0% (-7.1 to 11.1)[8][12][14] |
| Secondary Endpoints | |||
| All-Cause Mortality at Day 70 | 9.0%[11][14] | 9.1%[11][14] | -0.5% (-6.2 to 5.2)[11] |
| Microbiological Eradication | 82.0%[11][14] | 77.3%[11][14] | 5.1% (-2.9 to 13.0)[11] |
Supportive Clinical Data: Complicated Skin and Skin-Structure Infections (cSSSI)
While not for bacteremia, a randomized, double-blind trial compared ceftobiprole directly with vancomycin for the treatment of cSSSI caused by Gram-positive bacteria, including MRSA.
Experimental Protocol: cSSSI Trial
-
Study Design: A randomized, double-blind, multicenter trial.
-
Patient Population: Patients with cSSSI due to Gram-positive bacteria.
-
Intervention:
-
Ceftobiprole
-
Comparator: Vancomycin
-
-
Primary Endpoint: Clinical cure rate at the test-of-cure visit.
Quantitative Data Summary: cSSSI Trial (MRSA Infections)
| Outcome | Ceftobiprole (n=61) | Vancomycin (n=60) | 95% Confidence Interval of Difference |
| Clinical Cure Rate for MRSA | 91.8% (56/61)[15] | 90.0% (54/60)[15] | -8.4% to 12.1%[15] |
Safety and Tolerability
In the ERADICATE trial, the overall rate of adverse events was similar between the ceftobiprole and daptomycin treatment groups.[10] Gastrointestinal side effects, predominantly mild nausea, were more frequently reported with ceftobiprole.[8][12]
In the cSSSI trial comparing ceftobiprole to vancomycin, the incidence of at least one adverse event was comparable between the two groups (52% for ceftobiprole vs. 51% for vancomycin).[15] The most common adverse events with ceftobiprole were nausea (14%) and taste disturbance (8%).[15]
Conclusion
Ceftobiprole has demonstrated non-inferiority to daptomycin in the treatment of complicated S. aureus bacteremia, including infections caused by MRSA. Its distinct mechanism of action, targeting PBP2a, provides a valuable therapeutic option. While direct comparative efficacy data against vancomycin for MRSA bacteremia is not available from a dedicated trial, supportive evidence from cSSSI trials and the robust findings of the ERADICATE study position ceftobiprole as a significant advancement in the management of serious MRSA infections. Further research, including real-world evidence and potentially head-to-head trials, will continue to define its precise role in the clinical armamentarium against MRSA bacteremia.
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin - Wikipedia [en.wikipedia.org]
- 7. contagionlive.com [contagionlive.com]
- 8. LB2302. Ceftobiprole Compared to Daptomycin With or Without Optional Aztreonam for the Treatment of Complicated Staphylococcus aureus (SAB): Results of a Phase 3, Randomized, Double-Blind Trial (ERADICATE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Basilea announces positive results of phase 3 ERADICATE study with ceftobiprole in Staphylococcus aureus bacteremia (SAB) - BioSpace [biospace.com]
- 11. Antibiotic shows efficacy against complicated Staph bacteremia | CIDRAP [cidrap.umn.edu]
- 12. Ceftobiprole for Treatment of Complicated Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. basilea.com [basilea.com]
- 15. journals.asm.org [journals.asm.org]
Comparative Efficacy of Ceftobiprole and Linezolid in Skin and Soft Tissue Infections: A Guide for Researchers and Drug Development Professionals
An objective analysis of two key antimicrobial agents in the treatment of complicated skin and soft tissue infections (cSSTIs), supported by preclinical and clinical trial data.
The rising prevalence of antimicrobial resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in the management of complicated skin and soft tissue infections (cSSTIs). This guide provides a detailed comparison of two important antibiotics, ceftobiprole (B606590) and linezolid (B1675486), which are often considered in the therapeutic armamentarium for such infections. While direct head-to-head clinical trial data is not available, a comparative analysis based on their individual pivotal trials against standard-of-care comparators and preclinical data offers valuable insights into their respective profiles.
Mechanism of Action
Ceftobiprole and linezolid employ distinct mechanisms to exert their antibacterial effects.
Ceftobiprole, a fifth-generation cephalosporin, is a bactericidal agent that inhibits bacterial cell wall synthesis.[1][2] It achieves this by binding to penicillin-binding proteins (PBPs), including PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.[4]
Linezolid, the first of the oxazolidinone class of antibiotics, is a bacteriostatic agent that inhibits bacterial protein synthesis.[5][6] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a critical step in the initiation of protein synthesis.[6][7][8] This unique mechanism of action means there is a low likelihood of cross-resistance with other protein synthesis inhibitors.[5]
Preclinical Comparative Efficacy
A direct comparison in a murine subcutaneous skin infection model provides valuable preclinical insights into the relative efficacy of ceftobiprole and linezolid. In this model, ceftobiprole demonstrated superior activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA compared to linezolid.
Table 1: Preclinical Efficacy in a Murine Skin Infection Model
| Pathogen | Outcome Measure | Ceftobiprole | Linezolid | Comparator | p-value |
| MSSA | Reduction in CFU/g skin | More effective | Less effective | Cefazolin, Vancomycin (B549263) | <0.001 |
| Reduction in lesion volume | 19-29% lower | Higher | Cefazolin, Vancomycin | <0.001 | |
| MRSA | Reduction in CFU/g skin | More effective | Less effective | Cefazolin | <0.001 |
| Reduction in lesion size | 34% less | Higher | Cefazolin | <0.001 |
Source: Data compiled from a murine subcutaneous skin infection model study.[1][5]
These preclinical findings suggest that ceftobiprole may have a more potent bactericidal effect in skin infections caused by S. aureus, including MRSA strains.
Clinical Efficacy in Complicated Skin and Soft Tissue Infections
While no head-to-head clinical trials are available, the efficacy of both ceftobiprole and linezolid has been established in large, randomized, double-blind Phase 3 clinical trials for cSSTIs, primarily using vancomycin as a comparator.
Ceftobiprole Clinical Trial Data (STRAUSS 1)
The STRAUSS 1 trial was a pivotal study that evaluated the efficacy and safety of ceftobiprole compared to vancomycin in the treatment of cSSTIs caused by Gram-positive bacteria.
Table 2: Clinical Efficacy of Ceftobiprole vs. Vancomycin in cSSTIs (Clinically Evaluable Population)
| Outcome | Ceftobiprole (500 mg IV q12h) | Vancomycin (1g IV q12h) | 95% Confidence Interval of Difference |
| Overall Clinical Cure Rate | 93.3% (263/282) | 93.5% (259/277) | -4.4% to 3.9% |
| Clinical Cure Rate in MRSA Infections | 91.8% (56/61) | 90.0% (54/60) | -8.4% to 12.1% |
Source: Data from the STRAUSS 1 trial.[4][9]
The results demonstrated that ceftobiprole was non-inferior to vancomycin in treating cSSTIs, including those caused by MRSA.[4][9]
Linezolid Clinical Trial Data
Multiple clinical trials have established the efficacy of linezolid in cSSTIs. A large, randomized, open-label trial compared linezolid (intravenous or oral) with intravenous vancomycin.
Table 3: Clinical Efficacy of Linezolid vs. Vancomycin in cSSTIs (Intent-to-Treat Population)
| Outcome | Linezolid (600 mg IV/PO q12h) | Vancomycin (1g IV q12h) | p-value |
| Overall Clinical Cure Rate | 92.2% | 88.5% | 0.057 |
| Clinical Cure Rate in MRSA Infections | 88.6% (124/140) | 66.9% (97/145) | <0.001 |
Source: Data from a randomized, open-label trial.[7]
In this study, linezolid demonstrated superior clinical cure rates compared to vancomycin for cSSTIs caused by MRSA.[7]
Experimental Protocols
The methodologies of the pivotal clinical trials for ceftobiprole and linezolid in cSSTIs share common features typical of Phase 3 non-inferiority studies.
Key Methodological Components:
-
Study Design: The pivotal trials for both ceftobiprole and linezolid were typically randomized, multicenter studies.[4][7] The ceftobiprole trials were double-blind, while some linezolid trials were open-label due to the availability of an oral formulation.[4][10]
-
Patient Population: Adult patients (≥18 years) with a clinical diagnosis of cSSSI requiring hospitalization and parenteral antibiotic therapy were enrolled.[8][9] Infections often included major abscesses, infected wounds, or extensive cellulitis.
-
Interventions:
-
Ceftobiprole: Administered intravenously at a dose of 500 mg every 12 hours.[9]
-
Linezolid: Administered at a dose of 600 mg every 12 hours, with the option for intravenous or oral administration.[7]
-
Comparator: Vancomycin was the common comparator, typically administered intravenously at a dose of 1 g every 12 hours.[7][9]
-
-
Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the Test-of-Cure (TOC) visit, which usually occurred 7 to 14 days after the end of therapy.[7][9] Clinical cure was defined as the resolution of signs and symptoms of infection such that no further antimicrobial therapy was required.
-
Microbiological Evaluation: Baseline cultures were obtained to identify the causative pathogens. Microbiological eradication was a key secondary endpoint, assessed at the TOC visit.
-
Safety and Tolerability: Adverse events were monitored and recorded throughout the study.
Safety and Tolerability
Both ceftobiprole and linezolid are generally well-tolerated, but have distinct adverse event profiles.
-
Ceftobiprole: The most common adverse events reported in clinical trials were nausea and taste disturbance.[4]
-
Linezolid: Myelosuppression (primarily thrombocytopenia) is a known risk, particularly with prolonged use.[6] It is also a weak, non-selective, reversible monoamine oxidase inhibitor.
Conclusion
Both ceftobiprole and linezolid are effective options for the treatment of complicated skin and soft tissue infections, including those caused by MRSA.
-
Ceftobiprole offers a broad spectrum of activity as a single agent and has demonstrated non-inferiority to vancomycin. Preclinical data suggests it may have a more potent bactericidal effect against S. aureus compared to linezolid.
-
Linezolid has the significant advantage of an oral formulation with high bioavailability, which can facilitate earlier hospital discharge. Clinical trial data has shown its superiority over vancomycin in treating MRSA cSSTIs.
The choice between these agents will depend on several factors, including the specific pathogen and its susceptibility, the patient's clinical status, the potential for oral therapy, and the individual safety profiles of the drugs. The absence of direct head-to-head clinical trials highlights a gap in the current evidence base and underscores the need for further research to definitively establish the comparative efficacy and optimal positioning of these two important antimicrobial agents in the management of cSSTIs.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Results of a double-blind, randomized trial of ceftobiprole treatment of complicated skin and skin structure infections caused by gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Effect of linezolid versus vancomycin on length of hospital stay in patients with complicated skin and soft tissue infections caused by known or suspected methicillin-resistant staphylococci: results from a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 9. Results of a Double-Blind, Randomized Trial of Ceftobiprole Treatment of Complicated Skin and Skin Structure Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Head-to-Head Clinical Trial: Ceftobiprole vs. Daptomycin for Complicated Staphylococcus aureus Bacteremia
In the landscape of treatments for complicated Staphylococcus aureus bacteremia (cSAB), the recent head-to-head ERADICATE clinical trial provides a critical comparison between the novel fifth-generation cephalosporin, ceftobiprole (B606590), and the established standard-of-care, daptomycin (B549167). This guide offers a detailed analysis of the trial's findings, methodologies, and implications for clinical practice and future research.
The ERADICATE trial (NCT03138733) was a Phase 3, randomized, double-blind, multicenter, non-inferiority study designed to evaluate the efficacy and safety of ceftobiprole compared to daptomycin in adult patients with cSAB, including those with infective endocarditis.[1][2][3] The study's results demonstrated that ceftobiprole is non-inferior to daptomycin for the primary efficacy endpoint of overall clinical success at 70 days post-randomization.[1][4]
Comparative Efficacy and Safety Data
The quantitative outcomes of the ERADICATE trial are summarized below, highlighting the comparable performance of ceftobiprole and daptomycin in treating cSAB.
Table 1: Patient Demographics and Baseline Characteristics (Modified Intent-to-Treat Population)
| Characteristic | Ceftobiprole (n=189) | Daptomycin (n=198) |
| Mean Age (years) | 55.5 | 56.5 |
| Male (%) | 67.7% | 70.7% |
| White (%) | 95.2% | 97.0% |
| Complicated Bacteremia due to MRSA (%) | 23.8% (45/189) | 24.7% (49/198) |
| Right-Sided Infective Endocarditis (%) | 6.9% (13/189) | 6.1% (12/198) |
Data compiled from multiple sources reporting on the ERADICATE trial.[1][5]
Table 2: Primary and Secondary Efficacy Outcomes
| Endpoint | Ceftobiprole (n=189) | Daptomycin (n=198) | Adjusted Difference (95% CI) |
| Overall Treatment Success at Day 70 (%) | 69.8% | 68.7% | 2.0% (-7.1 to 11.1) |
| All-Cause Mortality at Day 70 (%) | 9.0% | 9.1% | -0.1% (-6.2 to 5.2) |
| Microbiological Eradication (%) | 82.0% | 77.3% | 4.7% (-3.2 to 12.5) |
| Bacteremia-Associated Complications (%) | 5.8% | 5.6% | Not Reported |
The primary outcome was treatment success at 70 days after randomization, defined as survival, symptom improvement, microbiologic eradication, and no new bacteremia-associated complications, without the need for other potentially effective antibiotics.[6] The non-inferiority margin was set at 15%.[5]
Table 3: Microbiological Clearance and Safety Overview
| Parameter | Ceftobiprole | Daptomycin |
| Median Time to S. aureus Bloodstream Clearance | 4 days | 4 days |
| S. aureus Bloodstream Clearance in MRSA Patients (Median) | 3 days | 3 days |
| S. aureus Bloodstream Clearance in MSSA Patients (Median) | 5 days | Not specified, but 87.8% clearance achieved |
| Adverse Events (Any) (%) | 63.4% | 59.1% |
| Serious Adverse Events (%) | 18.8% | 22.7% |
| Treatment-Related Adverse Events (%) | 13.1% | 5.6% |
| Most Frequent Treatment-Related AEs | Gastrointestinal symptoms, hypokalemia | Not specified |
Data on microbiological clearance and adverse events were reported from the ERADICATE trial.[5][6][7][8]
Experimental Protocols
The ERADICATE trial was conducted with a robust and well-defined protocol to ensure the validity of its findings.
Study Design: A Phase 3, randomized (1:1), double-blind, multicenter, non-inferiority trial conducted at 60 sites across 17 countries.[2][5]
Patient Population: Hospitalized adults (≥18 years) with a diagnosis of complicated S. aureus bacteremia, confirmed by at least one positive blood culture within 72 hours prior to randomization.[3][5] This included patients with right-sided infective endocarditis.
Treatment Regimens:
-
Ceftobiprole Arm: 500 mg administered intravenously every 6 hours for the first 8 days, followed by 500 mg every 8 hours thereafter.[7]
-
Daptomycin Arm: 6-10 mg/kg of body weight administered intravenously every 24 hours.[7]
-
Optional Aztreonam (B1666516): In the daptomycin arm, optional aztreonam could be added for coverage of gram-negative pathogens if deemed necessary by the investigator.[1]
-
Treatment Duration: Up to 42 days for both treatment arms.[1][4]
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either ceftobiprole or daptomycin.[1] The double-blind design was maintained through the use of matching placebo infusions.
Endpoints:
-
Primary Efficacy Endpoint: Overall clinical success at the Post-Treatment Evaluation (PTE) visit (Day 70).[4] Success was a composite measure including survival, clearance of S. aureus from the bloodstream, improvement in signs and symptoms of bacteremia, absence of new bacteremia-related complications, and no requirement for other potentially effective antibiotics.[4][6]
-
Secondary Efficacy Endpoints: Included all-cause mortality, microbiological eradication, and the incidence of new bacteremia-associated complications.[3][5]
-
Safety Endpoint: Assessment of adverse events (AEs), serious adverse events (SAEs), and laboratory data throughout the trial.[1][4]
Statistical Analysis: The primary efficacy analysis was conducted on the modified intent-to-treat (mITT) population.[4] The non-inferiority of ceftobiprole to daptomycin was to be concluded if the lower bound of the 95% confidence interval for the treatment difference was greater than -15%.[4][6]
Visualizing the ERADICATE Trial Workflow
The following diagram illustrates the key stages of the ERADICATE clinical trial, from patient screening to the final analysis of the primary endpoint.
Caption: Workflow of the ERADICATE Phase 3 clinical trial.
References
- 1. contagionlive.com [contagionlive.com]
- 2. Ceftobiprole versus daptomycin in Staphylococcus aureus bacteremia: a novel protocol for a double-blind, Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftobiprole versus daptomycin in Staphylococcus aureus bacteremia: a novel protocol for a double-blind, Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LB2302. Ceftobiprole Compared to Daptomycin With or Without Optional Aztreonam for the Treatment of Complicated Staphylococcus aureus (SAB): Results of a Phase 3, Randomized, Double-Blind Trial (ERADICATE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic shows efficacy against complicated Staph bacteremia | CIDRAP [cidrap.umn.edu]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. mims.com [mims.com]
- 8. mims.com [mims.com]
Ceftobiprole Demonstrates Superior Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA) in Comparative Studies
A comprehensive review of in vitro and in vivo data highlights the potent bactericidal activity of ceftobiprole (B606590) against vancomycin-intermediate Staphylococcus aureus (VISA), often outperforming vancomycin (B549263), a standard-of-care glycopeptide antibiotic. These findings position ceftobiprole as a promising therapeutic alternative for challenging infections caused by these drug-tolerant pathogens.
Researchers and drug development professionals are continually seeking more effective treatments against antibiotic-resistant bacteria. Vancomycin-intermediate S. aureus (VISA) presents a significant clinical challenge due to its reduced susceptibility to vancomycin, often leading to treatment failures. This guide provides a detailed comparison of the efficacy of ceftobiprole, a broad-spectrum cephalosporin (B10832234), and vancomycin against VISA, supported by experimental data from various studies.
Executive Summary
Ceftobiprole consistently exhibits potent in vitro and in vivo activity against VISA strains. In pharmacodynamic models, ceftobiprole demonstrates bactericidal effects, achieving significant reductions in bacterial counts, whereas vancomycin often shows only bacteriostatic activity with modest reductions.[1][2] Animal models of severe infections, including endocarditis and skin infections, further corroborate these findings, with ceftobiprole treatment resulting in superior bacterial clearance and survival rates compared to vancomycin.[3][4][5][6] The enhanced efficacy of ceftobiprole is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), a key mechanism of resistance in methicillin-resistant S. aureus (MRSA), which is often the genetic background of VISA strains.[6][7][8][9]
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Ceftobiprole and Vancomycin against VISA Strains
| Strain | Ceftobiprole MIC (µg/mL) | Vancomycin MIC (µg/mL) | Reference |
| VISA PC3 | 2 | 8 | [10] |
| VISA Mu50 | 1 | 8 | [10] |
| VISA (unspecified) | ≤2 | 2-4 | [1][2] |
| VISA (unspecified) | 1-2 | 2-4 | [2] |
| VISA (unspecified) | 1-2 | 4 | [11] |
Table 2: Comparative Efficacy in In Vitro Pharmacodynamic Models
| Parameter | Ceftobiprole | Vancomycin | Reference |
| Activity against VISA | Bactericidal (≥3 log10 reduction in CFU/mL at 16 and 24h) | Bacteriostatic (0.4-0.7 log10 reduction in CFU/mL at 24h) | [1][2] |
| Time to Bactericidal Activity | Within 16 hours against VISA | Not bactericidal against VISA | [1][2] |
Table 3: Comparative Efficacy in In Vivo Animal Models
| Animal Model | Infection Type | Ceftobiprole Outcome | Vancomycin Outcome | Reference |
| Rat | Experimental Endocarditis | Sterilized 77-86% of vegetations (monotherapy) | Ineffective (≤8% sterile vegetations) | [5] |
| Rabbit | Experimental Endocarditis | Superior to vancomycin in reducing bacteria in cardiac vegetations, spleens, and kidneys | Less effective than ceftobiprole | [6] |
| Murine | Skin and Soft Tissue Infection | More effective at reducing bacterial load and lesion volume | Less effective than ceftobiprole | [4][6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
MICs are typically determined using broth microdilution or agar (B569324) dilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI). In these assays, standardized bacterial inoculums are exposed to serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth or on agar plates. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period (usually 18-24 hours) at 35-37°C.
In Vitro Pharmacodynamic (Time-Kill) Model
These models are designed to simulate human pharmacokinetic profiles of antibiotics. An initial bacterial inoculum of approximately 1 x 10^6 colony-forming units (CFU)/mL is exposed to fluctuating concentrations of the drugs over a 24-hour period.[1] For ceftobiprole, dosing is often simulated to mimic a 500 mg intravenous dose every 8 hours, while vancomycin is simulated to reflect a 1 g intravenous dose every 12 hours.[1] Samples are collected at various time points (e.g., 0, 4, 8, 12, 24 hours), and viable bacterial counts are determined by plating serial dilutions. Bactericidal activity is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[1][2]
Animal Models of Infection
-
Experimental Endocarditis (Rat/Rabbit): This model involves the induction of aortic valve endocarditis by catheterization, followed by intravenous inoculation of a clinical VISA strain.[5][6] Treatment with human-equivalent doses of ceftobiprole or vancomycin is initiated after the establishment of infection. Efficacy is assessed by quantifying the bacterial load in the cardiac vegetations, spleen, and kidneys after a defined treatment period.[5][6]
-
Murine Skin and Soft Tissue Infection: A localized infection is established by subcutaneous or intradermal injection of a VISA strain.[4][6] Treatment with the test antibiotics is administered, and the efficacy is evaluated by measuring the reduction in bacterial counts at the infection site and observing changes in lesion size.[4][6]
Mechanism of Action and Resistance
dot
Caption: Comparative mechanisms of action of ceftobiprole and vancomycin, and the VISA resistance mechanism.
Experimental Workflow
dot
Caption: Workflow for validating ceftobiprole's efficacy against VISA.
References
- 1. Pharmacodynamic activity of ceftobiprole compared with vancomycin versus methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA) and vancomycin-resistant Staphylococcus aureus (VRSA) using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ceftobiprole: in-vivo profile of a bactericidal cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Activity of Ceftobiprole in Murine Skin Infections Due to Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of Ceftobiprole with β-Lactamases from Molecular Classes A to D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antistaphylococcal Activity of Ceftobiprole, a New Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Fifth-Generation Cephalosporins: Ceftobiprole vs. Ceftaroline for Community-Acquired Pneumonia
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance, particularly among key respiratory pathogens, has underscored the need for novel therapeutic agents for community-acquired pneumonia (CAP). Ceftobiprole (B606590) and ceftaroline (B109729), both fifth-generation cephalosporins, have garnered significant attention due to their broad-spectrum activity, which includes methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed, objective comparison of ceftobiprole and ceftaroline for the treatment of CAP, supported by experimental data, to inform research, clinical development, and therapeutic strategies.
Clinical Efficacy in Community-Acquired Pneumonia
Direct head-to-head randomized controlled trials comparing ceftobiprole and ceftaroline for CAP are not available. However, data from pivotal Phase 3 trials, where each was compared against ceftriaxone (B1232239), provide valuable insights into their respective efficacy.
In a Phase 3 non-inferiority trial, ceftobiprole was compared to ceftriaxone, with or without linezolid (B1675486), for the treatment of hospitalized patients with CAP.[1][2][3] The clinical cure rate for ceftobiprole was found to be non-inferior to the comparator.[1][2][3] Similarly, the FOCUS 1 and FOCUS 2 trials established the non-inferiority of ceftaroline fosamil to ceftriaxone in treating patients with CAP of PORT risk class III or IV.[4][5][6][7][8]
A meta-analysis comparing ceftriaxone with either ceftaroline or ceftobiprole for the treatment of S. aureus pneumonia suggested that the fifth-generation cephalosporins were associated with higher clinical cure rates.[9] A real-world observational study in a Spanish hospital cohort found no significant difference in overall health outcomes between patients treated with ceftaroline and those treated with ceftobiprole for various infections, including pneumonia.[10]
Table 1: Clinical Outcomes in Pivotal Phase 3 CAP Trials
| Outcome | Ceftobiprole vs. Ceftriaxone ± Linezolid | Ceftaroline vs. Ceftriaxone (FOCUS 1 & 2 Integrated Analysis) |
| Population | Hospitalized adults with CAP | Hospitalized adults with CAP (PORT Risk Class III/IV) |
| Clinical Cure Rate (Clinically Evaluable) | 86.6% vs. 87.4% | 84.3% vs. 77.7% |
| Clinical Cure Rate (Intent-to-Treat) | 76.4% vs. 79.3% | 82.6% vs. 76.6% |
| Microbiological Eradication Rate (Microbiologically Evaluable) | 88.2% vs. 90.8% | Not reported in integrated analysis |
In-Vitro Microbiological Activity
Both ceftobiprole and ceftaroline exhibit potent in-vitro activity against common CAP pathogens, including Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus (including MRSA).[11][12][13][14][15]
A comparative analysis of surveillance data from the UK and Ireland indicated that both agents have similarly good activity against staphylococci and pneumococci.[13][14] Ceftaroline MICs were noted to be generally two-fold lower than those of ceftobiprole for staphylococci, although ceftobiprole has a higher breakpoint.[12] For MRSA, all isolates were susceptible to ceftobiprole, while a small percentage showed intermediate or high-dose susceptibility to ceftaroline.[13][14] Against S. pneumoniae, one isolate was resistant to both agents, while seven others were resistant only to ceftobiprole.[13]
Table 2: Comparative In-Vitro Activity (MIC90 in mg/L)
| Pathogen | Ceftobiprole | Ceftaroline |
| Streptococcus pneumoniae | 0.06 - 0.25 | 0.015 - 0.06 |
| Haemophilus influenzae | 0.06 - 0.12 | Not specified in comparative studies |
| Moraxella catarrhalis | 0.12 - 0.25 | Not specified in comparative studies |
| Staphylococcus aureus (MSSA) | 0.5 | 0.25 |
| Staphylococcus aureus (MRSA) | 1 - 2 | 0.5 - 1 |
Note: MIC90 values are compiled from various surveillance studies and may vary based on geographic location and time period.
Pharmacokinetics and Pharmacodynamics
Ceftobiprole and ceftaroline are both administered intravenously as prodrugs (ceftobiprole medocaril and ceftaroline fosamil, respectively) and are rapidly converted to their active forms.[16] Both exhibit time-dependent bactericidal activity.
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Ceftobiprole | Ceftaroline |
| Protein Binding | ~16%[16][17] | ~20% |
| Half-life (t½) | ~3 hours[16][17] | ~2.6 hours |
| Volume of Distribution (Vd) | ~18.4 L[16] | ~20.3 L |
| Elimination | Primarily renal[16][17] | Primarily renal |
| PK/PD Target | %T > MIC | %T > MIC |
Safety and Tolerability
Both ceftobiprole and ceftaroline are generally well-tolerated. In clinical trials, the most common adverse events for both drugs were mild and included gastrointestinal symptoms such as nausea and diarrhea, as well as headache.[1][2][3][4] In the ceftobiprole CAP trial, the overall incidence of treatment-related adverse events was slightly higher in the ceftobiprole group, mainly due to higher rates of self-limited nausea and vomiting.[2][3] The FOCUS trials for ceftaroline showed a safety profile similar to that of ceftriaxone.[4][6][7][8]
Mechanisms of Action and Resistance
Ceftobiprole and ceftaroline exert their bactericidal effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis.[11] Their enhanced activity against MRSA is attributed to their high affinity for PBP2a.[11][18][19][20]
Resistance to both agents in MRSA can emerge through mutations in the mecA gene, which encodes PBP2a.[18][19][20] Specifically, the E447K mutation in mecA has been shown to confer resistance.[18][19][20] Mutations in other genes, such as pbp2, pbp4, and gdpP, have also been implicated in high-level resistance to both drugs.[18][19]
Experimental Protocols
Ceftobiprole Phase 3 CAP Trial (NCT00326287) Methodology[2][3]
This was a randomized, double-blind, multicenter study involving hospitalized adult patients with CAP. Patients were randomized 1:1 to receive either intravenous ceftobiprole (500 mg every 8 hours) or ceftriaxone (2 g every 24 hours). Linezolid could be added to the ceftriaxone arm if MRSA was suspected. The primary endpoint was the clinical cure rate at the test-of-cure visit (7-14 days after the end of therapy).
Ceftaroline Phase 3 CAP Trials (FOCUS 1 & 2) Methodology[4][6][7][8]
These were two randomized, double-blind, multicenter trials (FOCUS 1: NCT00621504, FOCUS 2: NCT00509106) in hospitalized adult patients with CAP (PORT risk class III or IV). Patients were randomized 1:1 to receive either intravenous ceftaroline fosamil (600 mg every 12 hours) or ceftriaxone (1 g every 24 hours) for 5-7 days. The primary objective was to determine the non-inferiority of clinical cure rates in the clinically evaluable and modified intent-to-treat efficacy populations.
Conclusion
Both ceftobiprole and ceftaroline are effective and generally well-tolerated options for the treatment of community-acquired pneumonia, with robust activity against key respiratory pathogens, including MRSA. The absence of direct comparative trials makes a definitive statement on the superiority of one agent over the other challenging. The choice between these two agents may be guided by local antimicrobial susceptibility patterns, formulary availability, and specific patient factors. Further research, including head-to-head clinical trials and real-world effectiveness studies, is warranted to better delineate the comparative clinical utility of these important fifth-generation cephalosporins in the management of CAP.
References
- 1. idstewardship.com [idstewardship.com]
- 2. researchgate.net [researchgate.net]
- 3. A randomised, double-blind trial comparing this compound with ceftriaxone with or without linezolid for the treatment of patients with community-acquired pneumonia requiring hospitalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purerims.smu.ac.za [purerims.smu.ac.za]
- 5. FOCUS 1: a randomized, double-blinded, multicentre, Phase III trial of the efficacy and safety of ceftaroline fosamil versus ceftriaxone in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated analysis of FOCUS 1 and FOCUS 2: randomized, doubled-blinded, multicenter phase 3 trials of the efficacy and safety of ceftaroline fosamil versus ceftriaxone in patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Ceft-to-Ceft Study: Real-Life Experience with Ceftaroline and Ceftobiprole in Treatment of the Principal Infectious Syndromes in a Spanish Multicenter Hospital Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bsac.org.uk [bsac.org.uk]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Activity of ceftaroline versus ceftobiprole against staphylococci and pneumococci in the UK and Ireland: analysis of BSAC surveillance data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmilabs.com [jmilabs.com]
- 16. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Population Pharmacokinetic and Pharmacodynamic Analysis for Maximizing the Effectiveness of Ceftobiprole in the Treatment of Severe Methicillin-Resistant Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. Ceftobiprole- and ceftaroline-resistant methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ceftobiprole- and Ceftaroline-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Ceftobiprole's In Vitro Efficacy Against Pseudomonas aeruginosa: A Comparative Analysis with Other Cephalosporins
For Immediate Release
A comprehensive review of in vitro studies reveals that ceftobiprole (B606590), a fifth-generation cephalosporin (B10832234), demonstrates comparable and, in some instances, superior activity against Pseudomonas aeruginosa when compared to other cephalosporins such as cefepime (B1668827) and ceftazidime (B193861). This analysis, targeted at researchers, scientists, and drug development professionals, synthesizes data from multiple studies to provide a clear comparison of the antimicrobial potency of these agents against a clinically significant pathogen.
Comparative In Vitro Activity
The in vitro efficacy of cephalosporins is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics for evaluating and comparing the activity of antimicrobial agents.
Data from various studies consistently place the MIC50 of ceftobiprole against P. aeruginosa at 2 mg/L and the MIC90 at 16 mg/L.[1][2][3] In a study of bloodstream isolates, ceftobiprole's activity was found to be similar to cefepime (MIC50/90 of 4/16 mg/L) and slightly better than ceftazidime (MIC50/90 of 4/32 mg/L).[1] Another large surveillance study in the United States reported that 72.7% of P. aeruginosa isolates were susceptible to ceftobiprole.[4]
However, the activity of ceftobiprole can be influenced by the resistance profile of the P. aeruginosa isolates. For instance, against ceftazidime-susceptible isolates, the MIC90 of ceftobiprole was 8 mg/L, whereas for ceftazidime-non-susceptible isolates, it increased to >32 mg/L.[5][6] Similarly, a study focusing on multi-drug resistant (MDR) P. aeruginosa found a high resistance rate, with an MIC50/90 of 16/32 mg/L.[7][8]
The following tables summarize the in vitro activity of ceftobiprole and comparator cephalosporins against Pseudomonas aeruginosa from various studies.
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Study Population |
| Ceftobiprole | 2 | 16 | >80% | Bloodstream isolates in China[1][3] |
| Cefepime | 4 | 16 | - | Bloodstream isolates in China[1] |
| Ceftazidime | 4 | 32 | - | Bloodstream isolates in China[1] |
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Study Population |
| Ceftobiprole | 16 | 32 | 30.2% | Multi-drug resistant isolates in Saudi Arabia[7][8] |
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Study Population |
| Ceftobiprole | - | - | 72.7% | U.S. clinical isolates (2016)[4] |
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Study Population | |---|---|---| | Ceftobiprole | 4 | 16 | European clinical isolates[5] | | Cefepime | 4 | 16 | European clinical isolates[5] |
Experimental Protocols
The determination of in vitro susceptibility of Pseudomonas aeruginosa to ceftobiprole and other cephalosporins is conducted using standardized laboratory procedures. The most common methods cited in the reviewed literature are broth microdilution and gradient strip diffusion (E-test).
Broth Microdilution
This is considered the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Isolate Preparation: Clinical isolates of P. aeruginosa are cultured on appropriate agar (B569324) media to obtain pure colonies. The colonies are then suspended in a saline or broth solution to a standardized turbidity, typically a 0.5 McFarland standard.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of ceftobiprole and comparator cephalosporins are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
-
Quality Control: Reference strains of bacteria with known MIC values, such as P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.[7]
Gradient Strip Diffusion (E-test)
The E-test is a convenient method that provides a quantitative MIC value.
-
Agar Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension (0.5 McFarland).
-
Strip Application: A plastic strip impregnated with a predefined gradient of the antibiotic (e.g., ceftobiprole) is placed on the surface of the agar.
-
Incubation: The plate is incubated under the same conditions as the broth microdilution method.
-
MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
The following diagram illustrates the general workflow for in vitro susceptibility testing.
Caption: Experimental workflow for in vitro cephalosporin susceptibility testing.
Mechanism of Action and Resistance
Ceftobiprole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in this process. Ceftobiprole has shown a strong affinity for PBP3 in P. aeruginosa, a primary target for cephalosporins.[9] Notably, it also exhibits enhanced binding to PBP2, which may contribute to its potent activity.[10]
Resistance to cephalosporins in P. aeruginosa can arise through several mechanisms, including the production of β-lactamase enzymes (such as AmpC cephalosporinases) that inactivate the antibiotic, modifications in the PBP targets, and the overexpression of efflux pumps that actively remove the drug from the bacterial cell. While ceftobiprole is reported to be more stable to hydrolysis by AmpC β-lactamases compared to some other cephalosporins, its efficacy can be reduced in isolates that overexpress these enzymes.[9][11]
The following diagram illustrates the mechanism of action and resistance pathways.
Caption: Ceftobiprole's mechanism of action and bacterial resistance pathways.
Conclusion
The available in vitro data indicate that ceftobiprole is a potent cephalosporin against Pseudomonas aeruginosa, with activity comparable to or slightly better than cefepime and ceftazidime against susceptible isolates. However, its efficacy is diminished against multi-drug resistant strains and those with specific resistance mechanisms. Continuous surveillance and in vitro testing are crucial to monitor the susceptibility patterns of P. aeruginosa and to guide the appropriate clinical use of ceftobiprole and other cephalosporins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antibacterial Activity of Ceftobiprole and Comparator Compounds against Nation-Wide Bloodstream Isolates and Different Sequence Types of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. copanusa.com [copanusa.com]
- 7. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Ceftobiprole and Piperacillin-Tazobactam in the Treatment of Hospital-Acquired Pneumonia
In the management of hospital-acquired pneumonia (HAP), a significant cause of morbidity and mortality in hospitalized patients, the choice of empirical antibiotic therapy is critical. This guide provides a comparative overview of two prominent antibacterial agents: ceftobiprole (B606590), a fifth-generation cephalosporin, and piperacillin-tazobactam, a combination of an extended-spectrum penicillin and a β-lactamase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their efficacy, safety, and microbiological activity.
Mechanism of Action
Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2][3][4][5] A key feature of ceftobiprole is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x and PBP2b in penicillin-resistant Streptococcus pneumoniae, conferring its potent activity against these resistant Gram-positive pathogens.[1][2][3][4] It also demonstrates activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][6][7]
Piperacillin (B28561), the active component of piperacillin-tazobactam, also functions by inhibiting the synthesis of the bacterial cell wall.[8][9][10][11] The addition of tazobactam, a β-lactamase inhibitor, protects piperacillin from degradation by many bacterial β-lactamase enzymes, thereby extending its spectrum of activity against various Gram-negative and Gram-positive bacteria.[8][9][10][11][12]
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 4. Ceftobiprole - Wikipedia [en.wikipedia.org]
- 5. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. research.rug.nl [research.rug.nl]
- 8. urology-textbook.com [urology-textbook.com]
- 9. medschool.co [medschool.co]
- 10. mims.com [mims.com]
- 11. piperacillin/tazobactam (Zosyn): Uses, Side Effects & Dosage [medicinenet.com]
- 12. quora.com [quora.com]
A Comparative Guide to Ceftobiprole Breakpoints for Staphylococcus aureus
This guide provides a comprehensive validation of ceftobiprole (B606590) breakpoints for Staphylococcus aureus, offering a comparative analysis with other key antistaphylococcal agents. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes critical workflows to support informed decision-making in antimicrobial susceptibility testing.
Executive Summary
Ceftobiprole, an advanced-generation cephalosporin, has demonstrated potent in vitro activity against a broad spectrum of Staphylococcus aureus isolates, including methicillin-resistant S. aureus (MRSA). This guide synthesizes data from recent surveillance studies and clinical trials to validate the established clinical breakpoints for ceftobiprole. The data presented herein supports the use of ceftobiprole as a reliable therapeutic option for infections caused by S. aureus. Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the United States Food and Drug Administration (FDA) have established a susceptibility breakpoint of ≤2 mg/L for ceftobiprole against S. aureus.[1][2] This guide provides a comparative analysis of ceftobiprole's performance against other commonly used anti-MRSA agents.
Comparative In Vitro Activity
The in vitro potency of ceftobiprole against S. aureus has been extensively evaluated. The following tables summarize the minimum inhibitory concentration (MIC) data for ceftobiprole and comparator antimicrobial agents against methicillin-susceptible S. aureus (MSSA) and MRSA.
Table 1: Comparative MIC Distribution for Ceftobiprole and Other Agents against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |
| Ceftobiprole | 0.25 - 0.5 | 0.5 | 100 |
| Cefuroxime | 2 | 2 | Not Reported |
| Linezolid | 1 | 2 | Not Reported |
| Vancomycin | Not Reported | Not Reported | Not Reported |
| Daptomycin | Not Reported | Not Reported | Not Reported |
| Ceftaroline | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Comparative MIC Distribution for Ceftobiprole and Other Agents against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |
| Ceftobiprole | 1 | 2 | 97.3 - 99.3 |
| Cefuroxime | >128 | >128 | Not Reported |
| Linezolid | Not Reported | Not Reported | 100 |
| Vancomycin | Not Reported | Not Reported | 100 |
| Daptomycin | Not Reported | Not Reported | 100 |
| Ceftaroline | Not Reported | Not Reported | 85.3 |
Data compiled from multiple sources.[2][3][4][5][6][7]
Clinical Breakpoint Validation
The establishment of clinical breakpoints is a critical step in the development of an antimicrobial agent, linking in vitro activity to the likelihood of clinical success. The process for validating ceftobiprole breakpoints for S. aureus integrates several key data types.
The following diagram illustrates the typical workflow for establishing and validating antimicrobial breakpoints.
Figure 1. Workflow for Antimicrobial Breakpoint Validation.
Experimental Protocols
The determination of ceftobiprole's MIC values against S. aureus is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Standard)
-
Inoculum Preparation:
-
A pure culture of S. aureus is grown on a suitable agar (B569324) medium.
-
Several colonies are suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Agent Preparation:
-
Ceftobiprole and comparator agents are prepared in a series of twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Inoculation and Incubation:
-
Microdilution trays containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.
-
The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The following diagram outlines the key steps in the broth microdilution protocol.
Figure 2. Broth Microdilution Experimental Workflow.
Conclusion
The established clinical breakpoints for ceftobiprole against Staphylococcus aureus are well-supported by extensive in vitro data. Ceftobiprole demonstrates consistent and potent activity against both MSSA and MRSA, with MIC distributions that are comparable or superior to several other antistaphylococcal agents. The standardized methodologies for susceptibility testing provide a reliable framework for clinical laboratories to accurately determine the susceptibility of S. aureus isolates to ceftobiprole, thereby guiding appropriate therapeutic choices. Recent clinical trial data further supports the efficacy of ceftobiprole in treating complicated S. aureus bacteremia, demonstrating non-inferiority to daptomycin.[8][9]
References
- 1. Susceptibility to ceftobiprole of respiratory-tract pathogens collected in the United Kingdom and Ireland during 2014–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative In Vitro Activity of Ceftobiprole against Staphylococci Displaying Normal and Small-Colony Variant Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antistaphylococcal Activity of Ceftobiprole, a New Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ceftobiprole activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of ceftobiprole against methicillin-resistant Staphylococcus aureus of diverse genetic types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceftobiprole for Treatment of Complicated Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative analysis of ceftobiprole resistance profiles with other beta-lactams
For Researchers, Scientists, and Drug Development Professionals
Ceftobiprole (B606590), an advanced-generation cephalosporin, has emerged as a critical agent in the fight against multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Its unique molecular structure allows for potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative pathogens. This guide provides a comparative analysis of ceftobiprole's resistance profiles against other beta-lactam antibiotics, supported by quantitative data and detailed experimental methodologies.
Comparative In Vitro Activity
The in vitro potency of ceftobiprole against key clinical isolates is summarized below, with comparisons to other commonly used beta-lactams. The data, presented as minimum inhibitory concentration (MIC) values, highlight ceftobiprole's efficacy against resistant phenotypes.
Gram-Positive Pathogens
Ceftobiprole demonstrates robust activity against a range of Gram-positive bacteria, including strains resistant to other beta-lactams. A key feature of ceftobiprole is its high affinity for penicillin-binding protein 2a (PBP2a), the protein that mediates methicillin (B1676495) resistance in staphylococci.[1][2][3] This allows it to maintain activity against MRSA.
| Organism | Ceftobiprole MIC50/MIC90 (mg/L) | Ceftaroline MIC50/MIC90 (mg/L) | Vancomycin MIC (mg/L) | Linezolid MIC (mg/L) | Daptomycin MIC (mg/L) |
| Methicillin-susceptible S. aureus (MSSA) | 0.5/0.5[2][4] | 0.25/0.25[4] | 1[3] | 2[3] | 1[3] |
| Methicillin-resistant S. aureus (MRSA) | 1/2[2] | - | 1[3] | 2[3] | 1[3] |
| Vancomycin-intermediate S. aureus (VISA) | 2[1] | - | - | - | - |
| Vancomycin-resistant S. aureus (VRSA) | 2[1] | - | - | - | - |
| Streptococcus pneumoniae | 0.25 (MIC90)[1] | - | - | - | - |
| Enterococcus faecalis | 0.25/2[5] | - | 2 (MIC90)[1] | - | - |
Gram-Negative Pathogens
Ceftobiprole's activity against Gram-negative bacteria is comparable to that of other advanced-generation cephalosporins like ceftazidime (B193861) and cefepime.[1][4] However, its efficacy can be limited against isolates producing extended-spectrum β-lactamases (ESBLs).[1][5]
| Organism | Ceftobiprole MIC50/MIC90 (mg/L) | Cefepime MIC50/MIC90 (mg/L) | Ceftazidime MIC50/MIC90 (mg/L) | |---|---|---| | Escherichia coli (ESBL-negative) | - | - | - | | Klebsiella pneumoniae (ESBL-negative) | - | - | - | | Pseudomonas aeruginosa | 2/>8[1] | - | - | | Acinetobacter baumannii | 32/>32[5] | - | - |
Mechanisms of Action and Resistance
Beta-lactam antibiotics, including ceftobiprole, exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[6][7] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6][7]
Bacterial resistance to beta-lactams primarily occurs through two main mechanisms:
-
Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[7][8]
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of beta-lactam antibiotics.[6][9]
Ceftobiprole's effectiveness against MRSA is attributed to its strong binding to PBP2a, a modified PBP that has low affinity for most other beta-lactams.[4][10]
Mechanism of beta-lactam action and resistance.
Experimental Protocols
The determination of antimicrobial susceptibility is crucial for understanding resistance profiles. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are employed to ensure reproducibility and comparability of results.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a widely used method to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is inoculated into a series of microplate wells containing serial twofold dilutions of the antimicrobial agent. Following incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible growth.
Workflow for MIC determination by broth microdilution.
Conclusion
Ceftobiprole exhibits potent in vitro activity against a broad range of clinically important pathogens, including methicillin-resistant S. aureus.[4][11] Its unique ability to bind to PBP2a confers a significant advantage over many other beta-lactam antibiotics.[1][2] While resistance can emerge, particularly in Gram-negative bacteria producing ESBLs, ceftobiprole remains a valuable therapeutic option.[1][5] Continued surveillance and mechanistic studies are essential to monitor resistance trends and optimize the clinical use of this important antimicrobial agent.
References
- 1. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Ceftobiprole Is Superior to Vancomycin, Daptomycin, and Linezolid for Treatment of Experimental Endocarditis in Rabbits Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftobiprole Activity against Gram-Positive and -Negative Pathogens Collected from the United States in 2006 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00200G [pubs.rsc.org]
- 9. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa | Saudi Medical Journal [smj.org.sa]
Ceftobiprole Monotherapy vs. Combination Therapy for Severe Infections: A Comparative Guide
An objective analysis of clinical trial data on the efficacy and safety of ceftobiprole (B606590) as a single agent compared to combination antibiotic regimens for the treatment of severe bacterial infections.
Ceftobiprole, a fifth-generation cephalosporin, possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a potential monotherapy for severe infections where combination therapy is often the standard of care. This guide provides a detailed comparison of ceftobiprole monotherapy versus combination therapy, supported by data from key clinical trials, to inform researchers, scientists, and drug development professionals.
Efficacy in Hospital-Acquired Pneumonia (HAP)
A significant phase 3, double-blind, randomized, multicenter study evaluated the efficacy of ceftobiprole monotherapy against a combination of ceftazidime (B193861) plus linezolid (B1675486) in patients with HAP, excluding ventilator-associated pneumonia (VAP).[1][2] The primary endpoint was the clinical cure rate at the test-of-cure (TOC) visit.
The study demonstrated that ceftobiprole monotherapy was non-inferior to the combination therapy.[1] In the clinically evaluable (CE) population, the cure rate for ceftobiprole was 77.8% compared to 76.2% for the ceftazidime/linezolid group.[1] Notably, in a subgroup of patients with MRSA infection, ceftobiprole showed a numerically higher early improvement rate at day 4 compared to the combination therapy (94.7% vs. 52.6%).[3]
Experimental Protocol: HAP Clinical Trial
-
Study Design: Double-blind, randomized, multicenter, non-inferiority trial.[1]
-
Patient Population: 781 patients with hospital-acquired pneumonia, including 210 with ventilator-associated pneumonia.[1]
-
Treatment Arms:
-
Primary Outcome: Clinical cure at the test-of-cure visit.[1]
Below is a diagram illustrating the experimental workflow of this HAP clinical trial.
| HAP Efficacy Outcomes | Ceftobiprole Monotherapy | Ceftazidime + Linezolid |
| Clinical Cure Rate (ITT, HAP excluding VAP) | 59.6% | 58.8% |
| Clinical Cure Rate (CE, HAP excluding VAP) | 77.8% | 76.2% |
| Microbiological Eradication Rate (ME, HAP excluding VAP) | 62.9% | 67.5% |
Data sourced from Awad et al.[1] ITT: Intent-to-Treat; CE: Clinically Evaluable; ME: Microbiologically Evaluable.
Efficacy in Community-Acquired Pneumonia (CAP)
In a multicenter, double-blind study of 638 hospitalized patients with CAP, ceftobiprole was compared to ceftriaxone (B1232239), with or without linezolid (if MRSA was suspected).[3][4] The study found that ceftobiprole monotherapy was non-inferior to the comparator.[3][4]
For the clinically evaluable population, the clinical cure rates were 86.6% for ceftobiprole and 87.4% for the ceftriaxone ± linezolid group.[4] In the intent-to-treat (ITT) analysis, the cure rates were 76.4% and 79.3%, respectively.[4] A re-analysis of this study using the 2020 FDA guidance for CABP, which focuses on early clinical success at Day 3, also demonstrated the non-inferiority of ceftobiprole.[5]
Experimental Protocol: CAP Clinical Trial
-
Study Design: Multicenter, double-blind, randomized, non-inferiority trial.[4]
-
Patient Population: 638 patients with community-acquired pneumonia requiring hospitalization.[3]
-
Treatment Arms:
-
Primary Outcome: Clinical cure at the test-of-cure visit (7-14 days after completion of therapy).[4]
| CAP Efficacy Outcomes | Ceftobiprole Monotherapy | Ceftriaxone ± Linezolid |
| Clinical Cure Rate (ITT) | 76.4% | 79.3% |
| Clinical Cure Rate (CE) | 86.6% | 87.4% |
| Microbiological Eradication Rate (ME) | 88.2% | 90.8% |
Data sourced from Nicholson et al.[4] ITT: Intent-to-Treat; CE: Clinically Evaluable; ME: Microbiologically Evaluable.
Efficacy in Complicated Skin and Skin Structure Infections (cSSSI)
A randomized, double-blind trial compared ceftobiprole monotherapy to a combination of vancomycin (B549263) plus ceftazidime for the treatment of cSSSI. Ceftobiprole demonstrated non-inferiority to the combination therapy.[6] Another study comparing ceftobiprole to vancomycin alone for cSSSI caused by Gram-positive bacteria also showed comparable cure rates of 93.3% for ceftobiprole and 93.5% for vancomycin.[7] For infections specifically caused by MRSA, the cure rates were 91.8% with ceftobiprole and 90.0% with vancomycin.[7]
Efficacy in Complicated Staphylococcus aureus Bacteremia
A Phase 3, double-blind, non-inferiority trial (ERADICATE) compared ceftobiprole to daptomycin (B549167) (with optional aztreonam) in 387 patients with complicated S. aureus bacteremia.[8] The primary outcome was overall treatment success at 70 days after randomization.
Ceftobiprole was found to be non-inferior to daptomycin, with overall treatment success rates of 69.8% and 68.7%, respectively.[8] Key secondary outcomes such as mortality and microbiological eradication were also similar between the two groups.[8]
The logical relationship for determining the primary outcome in the ERADICATE trial is depicted below.
| S. aureus Bacteremia Efficacy Outcomes | Ceftobiprole | Daptomycin ± Aztreonam |
| Overall Treatment Success | 69.8% | 68.7% |
| Mortality | 9.0% | 9.1% |
| Microbiological Eradication | 82.0% | 77.3% |
Data sourced from Holland et al.[8]
Safety and Tolerability
Across multiple studies, ceftobiprole has been generally well-tolerated.[4][9] The most frequently reported adverse events are gastrointestinal in nature, particularly nausea and vomiting.[4][7][9] In a meta-analysis, ceftobiprole was associated with a higher incidence of nausea compared to comparator drugs.[9] However, the rates of serious adverse events and treatment discontinuation due to adverse events are generally comparable to combination therapies.[4][8]
Conclusion
Clinical evidence from large-scale, randomized controlled trials consistently demonstrates that ceftobiprole monotherapy is non-inferior to standard-of-care combination therapies for the treatment of severe infections, including HAP, CAP, and complicated S. aureus bacteremia.[1][4][8][9] Its efficacy against MRSA makes it a valuable single-agent option in scenarios where this pathogen is a concern.[3] While gastrointestinal side effects are more common with ceftobiprole, its overall safety profile is comparable to that of combination regimens.[9] The use of ceftobiprole monotherapy can be a carbapenem-sparing strategy and may reduce the risk of toxicity associated with some combination antibiotic regimens.[10] However, in settings with a high prevalence of ESBL-producing Enterobacterales, caution with ceftobiprole monotherapy is advised.[10]
References
- 1. A Phase 3 Randomized Double-Blind Comparison of Ceftobiprole Medocaril Versus Ceftazidime Plus Linezolid for the Treatment of Hospital-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Ceftobiprole for the treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomised, double-blind trial comparing this compound with ceftriaxone with or without linezolid for the treatment of patients with community-acquired pneumonia requiring hospitalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftobiprole versus ceftriaxone ± linezolid in Community-Acquired Bacterial Pneumonia (CABP): Re-analysis of a randomized, phase 3 study using 2020 FDA guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Ceftobiprole for Treatment of Complicated Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftobiprole mono-therapy versus combination or non-combination regimen of standard antibiotics for the treatment of complicated infections: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Navigating Resistance: A Comparative Guide to Ceftobiprole's Cross-Resistance Profile
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of ceftobiprole's performance against key alternatives, supported by experimental data, detailed methodologies, and visual representations of resistance mechanisms.
Ceftobiprole (B606590), a fifth-generation cephalosporin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its unique mechanism of action, particularly its high affinity for penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), sets it apart from many other β-lactam antibiotics. This guide delves into the cross-resistance landscape between ceftobiprole and other clinically important antibiotics, offering a data-driven perspective for informed research and development decisions.
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro activity of ceftobiprole and comparator antibiotics against various bacterial strains, including those with defined resistance mechanisms. Minimum Inhibitory Concentration (MIC) values, specifically MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are presented to facilitate direct comparison.
Table 1: Activity of Ceftobiprole and Comparators against Staphylococcus aureus (MRSA) with Resistance to Other Anti-MRSA Agents
| Organism/Resistance Profile | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) |
| Ceftaroline-Nonsusceptible MRSA | Ceftobiprole | 2 | 4 | 87.3[1][2][3] |
| Ceftaroline | >1 | >1 | 0[3] | |
| Daptomycin-Nonsusceptible MRSA | Ceftobiprole | 1 | 2 | 100[1][2][4][5] |
| Daptomycin | >1 | >1 | - | |
| Vancomycin-Intermediate S. aureus (VISA) | Ceftobiprole | 1 | 2 | 97.2 - 98.3[1][2][4][5] |
| Vancomycin | 2-8 | 4-8 | - | |
| Vancomycin-Resistant S. aureus (VRSA) | Ceftobiprole | 1 | 1 | 97.2[4][5] |
| Vancomycin | ≥16 | ≥16 | 0 | |
| Linezolid-Nonsusceptible MRSA | Ceftobiprole | 1 | 2 | 97.2[4][5] |
| Linezolid (B1675486) | >4 | >4 | - |
Table 2: Comparative Activity of Ceftobiprole and Ceftaroline against Staphylococci
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Methicillin-Resistant S. aureus (MRSA) | Ceftobiprole | 1 | 2[6] |
| Ceftaroline | 0.5 | 1[6] | |
| Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS) | Ceftobiprole | 1 | 2 |
| Ceftaroline | 0.5 | 1 |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the detailed methodologies for key experiments cited in the cross-resistance studies.
Antimicrobial Susceptibility Testing (AST)
The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing antibiotic efficacy and cross-resistance. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone of this analysis.
Broth Microdilution Method (Following CLSI Guidelines)
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight. Well-isolated colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of ceftobiprole and comparator antibiotics are prepared in CAMHB in 96-well microtiter plates. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.
-
Inoculation and Incubation: Each well containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mechanism of Resistance Assays
Understanding the biochemical basis of resistance is crucial for interpreting cross-resistance patterns. The following assays are commonly employed to investigate the interaction of ceftobiprole with key resistance determinants.
Penicillin-Binding Protein 2a (PBP2a) Competitive Binding Assay
This assay determines the affinity of ceftobiprole for PBP2a, the key mechanism of methicillin (B1676495) resistance in staphylococci.
-
Preparation of Membranes: MRSA strains are grown to mid-logarithmic phase, and the cell membranes containing PBPs are isolated through enzymatic lysis and ultracentrifugation.
-
Competitive Binding: The membrane preparations are incubated with varying concentrations of ceftobiprole or a comparator β-lactam antibiotic.
-
Labeling with a Fluorescent Penicillin Analog: A fluorescently labeled penicillin derivative, such as Bocillin FL, is added to the mixture. This analog binds to any PBPs that have not been bound by the test antibiotic.
-
Detection and Quantification: The PBP-antibiotic complexes are separated by SDS-PAGE. The fluorescent signal from the labeled penicillin is detected using a fluorescence scanner. The concentration of the test antibiotic that inhibits 50% of the binding of the fluorescent analog (IC₅₀) is then determined, providing a measure of the antibiotic's affinity for PBP2a.
β-Lactamase Hydrolysis Assay (Spectrophotometric Method)
This assay measures the stability of ceftobiprole against hydrolysis by β-lactamase enzymes.
-
Enzyme and Substrate Preparation: Purified β-lactamase enzyme is obtained from relevant bacterial strains. A solution of ceftobiprole of a known concentration is prepared in a suitable buffer.
-
Hydrolysis Reaction: The β-lactamase enzyme is added to the ceftobiprole solution, and the reaction is monitored over time.
-
Spectrophotometric Measurement: The hydrolysis of the β-lactam ring of ceftobiprole results in a change in the ultraviolet (UV) absorbance spectrum. This change is continuously measured using a spectrophotometer at a specific wavelength.
-
Calculation of Kinetic Parameters: The rate of hydrolysis is determined from the change in absorbance over time. Kinetic parameters such as the Michaelis constant (Km) and the maximum rate of hydrolysis (Vmax) can be calculated to quantify the enzyme's efficiency in breaking down the antibiotic.
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in ceftobiprole's interaction with bacterial resistance mechanisms and the workflow for assessing cross-resistance.
References
- 1. Ceftobiprole activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Activity of ceftobiprole against methicillin-resistant Staphylococcus aureus strains with reduced susceptibility to daptomycin, linezolid or vancomycin, and strains with defined SCCmec types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of ceftobiprole against methicillin-resistant Staphylococcus aureus strains with reduced susceptibility to daptomycin, linezolid or vancomycin, and strains with defined SCCmec types [agris.fao.org]
- 6. iosrjournals.org [iosrjournals.org]
Comparative cost-effectiveness analysis of ceftobiprole treatment
An evidence-based guide for researchers and drug development professionals on the clinical performance of ceftobiprole (B606590) in treating complex bacterial infections.
Ceftobiprole, a fifth-generation cephalosporin, offers a broad spectrum of bactericidal activity against a range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of ceftobiprole's efficacy and safety, drawing from key clinical trials in community-acquired pneumonia (CAP), hospital-acquired pneumonia (HAP), and complicated Staphylococcus aureus bacteremia (SAB). While formal cost-effectiveness studies are limited, this analysis of clinical outcomes offers insights into its potential economic value.
Data Presentation: Clinical Efficacy of Ceftobiprole
The following tables summarize the quantitative data from pivotal Phase III clinical trials, comparing ceftobiprole to standard-of-care antibiotics across different indications.
Table 1: Community-Acquired Pneumonia (CAP)
| Outcome | Ceftobiprole | Ceftriaxone (B1232239) ± Linezolid (B1675486) | Study Details |
| Clinical Cure Rate (Clinically Evaluable Population) | 86.6% | 87.4% | Randomized, double-blind trial in hospitalized patients with CAP[1]. |
| Clinical Cure Rate (Intent-to-Treat Population) | 76.4% | 79.3% | Demonstrates non-inferiority to the comparator arm[1]. |
| Early Clinical Success (Day 3, Modified ITT) | 71.1% | 66.7% | Re-analysis based on 2020 FDA guidance[2]. |
| 28-Day All-Cause Mortality (Modified ITT) | 2.1% | 7.8% | Re-analysis based on 2020 FDA guidance[2]. |
Table 2: Hospital-Acquired Pneumonia (HAP), excluding VAP
| Outcome | Ceftobiprole | Ceftazidime + Linezolid | Study Details |
| Clinical Cure Rate (Clinically Evaluable Population) | 77.8% | 76.2% | Randomized, double-blind, multicenter study in HAP patients[3]. |
| Clinical Cure Rate (Intent-to-Treat Population) | 59.6% | 58.8% | Demonstrates non-inferiority to combination therapy[3]. |
| Microbiological Eradication Rate (Microbiologically Evaluable) | 62.9% | 67.5% | Assessed in patients with a confirmed pathogen at baseline[3]. |
Table 3: Complicated Staphylococcus aureus Bacteremia (SAB)
| Outcome | Ceftobiprole | Daptomycin ± Aztreonam | Study Details |
| Overall Treatment Success (Day 70, Modified ITT) | 69.8% | 68.7% | Phase 3, double-blind, non-inferiority trial (ERADICATE)[4]. |
| Mortality (Day 70) | 9.0% | 9.1% | Comparable mortality rates between the two treatment arms[4]. |
| Microbiological Eradication | 82.0% | 77.3% | Percentage of patients with clearance of bacteremia[4]. |
Experimental Protocols
The clinical efficacy data presented above are derived from rigorous, well-controlled clinical trials. Below are the detailed methodologies for the key studies cited.
Protocol 1: Ceftobiprole in Community-Acquired Pneumonia (CAP)
-
Study Design: A randomized, double-blind, multicenter, non-inferiority trial comparing ceftobiprole with ceftriaxone, with the option to add linezolid for suspected MRSA or ceftriaxone-resistant S. pneumoniae[1].
-
Patient Population: Hospitalized adult patients diagnosed with CAP.
-
Intervention Arm: Ceftobiprole administered at a dose of 500 mg every 8 hours via a 2-hour intravenous infusion[1].
-
Comparator Arm: Ceftriaxone 2 g once daily, with the addition of linezolid 600 mg every 12 hours if required[1].
-
Primary Endpoint: The primary outcome was the clinical cure rate at the test-of-cure (TOC) visit in both the clinically evaluable (CE) and intent-to-treat (ITT) populations[1]. A subsequent re-analysis used early clinical success at Day 3 as the primary endpoint, in line with updated FDA guidance[2].
Protocol 2: Ceftobiprole in Hospital-Acquired Pneumonia (HAP)
-
Study Design: A Phase 3, randomized, double-blind, multicenter study designed to demonstrate the non-inferiority of ceftobiprole monotherapy to a combination therapy[3][5].
-
Patient Population: Adult patients with HAP, excluding those with ventilator-associated pneumonia (VAP). Patients had an APACHE II score of ≥ 8 and ≤ 25[5].
-
Intervention Arm: Ceftobiprole 500 mg administered intravenously every 8 hours[3].
-
Comparator Arm: Ceftazidime 2 g every 8 hours plus linezolid 600 mg every 12 hours[3].
-
Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the TOC visit, assessed in both the ITT and CE populations, with a non-inferiority margin of 15%[3].
Protocol 3: Ceftobiprole in Complicated Staphylococcus aureus Bacteremia (ERADICATE Trial)
-
Study Design: A Phase 3, randomized, double-blind, double-dummy, non-inferiority trial[4][6].
-
Patient Population: Adult patients with a diagnosis of complicated S. aureus bacteremia, which could include right-sided infective endocarditis[4][6].
-
Intervention Arm: Ceftobiprole administered at 500 mg intravenously every 6 hours for the first 8 days, followed by 500 mg every 8 hours thereafter[4].
-
Comparator Arm: Daptomycin at a dose of 6 to 10 mg/kg intravenously every 24 hours, with the option of adding aztreonam[4].
-
Primary Endpoint: The primary outcome was overall treatment success at 70 days post-randomization. This composite endpoint included survival, clearance of bacteremia, improvement in symptoms, no new SAB-related complications, and no receipt of other potentially effective antibiotics. The non-inferiority margin was set at 15%[4][6].
Visualizations: Workflows and Decision Pathways
The following diagrams illustrate the experimental workflow of a typical antibiotic clinical trial and a potential decision-making pathway for the empirical treatment of pneumonia.
References
- 1. Ceftobiprole for the treatment of pneumonia: a European perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftobiprole versus ceftriaxone ± linezolid in Community-Acquired Bacterial Pneumonia (CABP): Re-analysis of a randomized, phase 3 study using 2020 FDA guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ceftobiprole for Treatment of Complicated Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. physiciansweekly.com [physiciansweekly.com]
Ceftobiprole Demonstrates Non-Inferiority to Standard-of-Care Antibiotics in Pivotal Clinical Trials
Ceftobiprole (B606590), an advanced-generation cephalosporin, has consistently demonstrated non-inferiority compared to standard-of-care antibiotics in the treatment of several serious bacterial infections, including Staphylococcus aureus bacteremia (SAB), acute bacterial skin and skin structure infections (ABSSSI), and community-acquired pneumonia (CAP). Extensive phase 3 clinical trials have provided robust data supporting its efficacy and safety profile, positioning it as a valuable alternative in the infectious disease armamentarium.
Efficacy in Complicated Staphylococcus aureus Bacteremia (SAB)
The landmark ERADICATE trial, a phase 3, randomized, double-blind, multicenter study, established the non-inferiority of ceftobiprole to daptomycin (B549167), with or without aztreonam (B1666516), for the treatment of complicated SAB.[1][2] The primary efficacy endpoint was the overall success rate at 70 days post-randomization, a composite of survival, symptom improvement, clearance of S. aureus from the bloodstream, and no new SAB complications.[1]
In the modified intent-to-treat (mITT) population, the overall success rate was 69.8% for patients treated with ceftobiprole compared to 68.7% for those receiving daptomycin.[2][3] The adjusted difference in success rates was 2.0 percentage points (95% Confidence Interval, -7.1 to 11.1), meeting the pre-specified non-inferiority margin of 15%.[4][5] Secondary outcomes, including all-cause mortality and microbiological eradication rates, were also similar between the two treatment arms.[1][3] Notably, bloodstream clearance was achieved at a median of four days for both treatment groups.[6]
Table 1: Efficacy Outcomes of the ERADICATE Trial for Complicated S. aureus Bacteremia
| Outcome | Ceftobiprole (n=189) | Daptomycin ± Aztreonam (n=198) | Adjusted Difference (95% CI) |
| Overall Success at Day 70 | 69.8% (132/189) | 68.7% (136/198) | 2.0% (-7.1 to 11.1) |
| All-Cause Mortality at Day 70 | 9.0% | 9.1% | -0.5% (-6.2 to 5.2)[7] |
| Microbiological Eradication | 82.0% | 77.3% | 5.1% (-2.9 to 13.0)[3][5] |
| New SAB Complications | 5.8% | 5.6% | 0.1% (-4.6 to 4.8)[7] |
Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
The TARGET trial, a phase 3, randomized, double-blind study, demonstrated the non-inferiority of ceftobiprole to vancomycin (B549263) plus aztreonam for the treatment of ABSSSI.[8][9] The primary endpoint, as defined by the U.S. Food and Drug Administration (FDA), was the early clinical response at 48 to 72 hours after initiation of treatment, characterized by a reduction in lesion size of 20% or more.[8]
Ceftobiprole met the primary endpoint with an early clinical success rate of 91.3% compared to 88.1% in the vancomycin plus aztreonam group, with an adjusted difference of 3.3% (95% CI: -1.2, 7.8), thus meeting the non-inferiority margin of 10%.[9][10] The investigator-assessed clinical success at the test-of-cure visit was also similar between the two groups.[9]
Table 2: Efficacy Outcomes of the TARGET Trial for ABSSSI
| Outcome | Ceftobiprole (n=335) | Vancomycin + Aztreonam (n=344) | Adjusted Difference (95% CI) |
| Early Clinical Success (48-72h) | 91.3% | 88.1% | 3.3% (-1.2 to 7.8)[9][10] |
| Clinical Success at Test-of-Cure (ITT) | 90.1% | 89.0% | 1.1% (-3.6 to 5.9) |
| Clinical Success at Test-of-Cure (CE) | 97.9% | 95.2% | 2.7% (-0.3 to 5.7) |
Efficacy in Pneumonia
Ceftobiprole has also been shown to be non-inferior to standard-of-care treatments for both community-acquired pneumonia (CAP) and hospital-acquired pneumonia (HAP).[11][12] In a study of hospitalized patients with CAP, ceftobiprole was non-inferior to ceftriaxone (B1232239) with or without linezolid (B1675486).[13] The clinical cure rates in the clinically evaluable population were 86.6% for ceftobiprole and 87.4% for the comparator group.[13] For HAP (excluding ventilator-associated pneumonia), ceftobiprole demonstrated non-inferiority to the combination of ceftazidime (B193861) and linezolid.[14]
Table 3: Efficacy Outcomes in Pneumonia Trials
| Indication | Ceftobiprole | Comparator | Outcome |
| Community-Acquired Pneumonia (CAP) | 86.6% | Ceftriaxone ± Linezolid (87.4%) | Clinical Cure Rate (Clinically Evaluable)[13] |
| Hospital-Acquired Pneumonia (HAP) | 77.8% | Ceftazidime + Linezolid (76.2%) | Clinical Cure Rate at TOC (Clinically Evaluable, excluding VAP)[14] |
Safety and Tolerability
Across the clinical trial program, ceftobiprole has been generally well-tolerated.[2] The most frequently reported adverse events associated with ceftobiprole were gastrointestinal in nature, such as mild nausea.[1] The overall rates of drug-related adverse events were comparable between ceftobiprole and the comparator arms in the major trials.[8][15] In the ERADICATE trial, treatment-related adverse events were more common in the ceftobiprole group (13.1% vs 5.6%), with higher incidences of gastrointestinal symptoms and hypokalemia.[4]
Table 4: Key Safety Findings
| Trial | Ceftobiprole Adverse Event Rate | Comparator Adverse Event Rate | Common Ceftobiprole-Related AEs |
| ERADICATE (SAB) | 63% (≥1 AE) | 59% (≥1 AE) | Gastrointestinal (e.g., nausea)[15] |
| TARGET (ABSSSI) | 20% (drug-related) | 18% (drug-related) | N/A |
| CAP Trial | 6% (premature discontinuation) | 4% (premature discontinuation) | Nausea, Vomiting[13] |
Experimental Protocols
ERADICATE Trial (Complicated S. aureus Bacteremia)
-
Design: A phase 3, randomized (1:1), double-blind, multicenter, non-inferiority trial.[1]
-
Patient Population: Adult patients hospitalized with complicated S. aureus bacteremia, including those with right-sided endocarditis.[2][5]
-
Intervention: Intravenous ceftobiprole (500 mg every 6 hours for the first 8 days, then every 8 hours) versus intravenous daptomycin (6-10 mg/kg every 24 hours), with the option of adding aztreonam for Gram-negative coverage in the daptomycin arm.[16] Treatment duration was up to 42 days.[1]
-
Primary Endpoint: Overall clinical success at 70 days post-randomization, defined as survival, symptomatic improvement, S. aureus bloodstream clearance, and no new SAB-related complications.[1] The non-inferiority margin was set at 15%.[5]
TARGET Trial (Acute Bacterial Skin and Skin Structure Infections)
-
Design: A phase 3, randomized, double-blind, active-controlled, parallel-group, multicenter, non-inferiority study.[9]
-
Patient Population: Adult patients with ABSSSI.[8]
-
Intervention: Intravenous ceftobiprole versus intravenous vancomycin plus aztreonam.[8]
-
Primary Endpoint (FDA): Early clinical response at 48-72 hours after treatment initiation, defined as a ≥20% reduction in lesion size.[8] The non-inferiority margin was 10%.[9]
-
Primary Endpoint (EMA): Investigator-assessed clinical success at the test-of-cure visit.[9]
Visualizations
Caption: Workflow of a typical non-inferiority clinical trial for ceftobiprole.
Caption: Simplified experimental design of the ERADICATE trial.
References
- 1. contagionlive.com [contagionlive.com]
- 2. biospace.com [biospace.com]
- 3. basilea.com [basilea.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Antibiotic shows efficacy against complicated Staph bacteremia | CIDRAP [cidrap.umn.edu]
- 6. basilea.com [basilea.com]
- 7. c53ac34983397363b9e2-fa85729df59db74d0fed9dc21ffea231.ssl.cf1.rackcdn.com [c53ac34983397363b9e2-fa85729df59db74d0fed9dc21ffea231.ssl.cf1.rackcdn.com]
- 8. basilea.com [basilea.com]
- 9. Ceftobiprole Compared With Vancomycin Plus Aztreonam in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Results of a Phase 3, Randomized, Double-blind Trial (TARGET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceftobiprole Compared With Vancomycin Plus Aztreonam in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Results of a Phase 3, Randomized, Double-blind Trial (TARGET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ceftobiprole for the treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomised, double-blind trial comparing ceftobiprole medocaril with ceftriaxone with or without linezolid for the treatment of patients with community-acquired pneumonia requiring hospitalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase 3 Randomized Double-Blind Comparison of this compound Versus Ceftazidime Plus Linezolid for the Treatment of Hospital-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LB2302. Ceftobiprole Compared to Daptomycin With or Without Optional Aztreonam for the Treatment of Complicated Staphylococcus aureus (SAB): Results of a Phase 3, Randomized, Double-Blind Trial (ERADICATE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mims.com [mims.com]
A Comparative Analysis of Adverse Event Profiles: Ceftobiprole Versus Older Cephalosporins
This guide provides a detailed comparison of the adverse event (AE) profiles of the fifth-generation cephalosporin (B10832234), ceftobiprole (B606590), and older-generation cephalosporins. The analysis is based on data from pivotal Phase 3 clinical trials, offering researchers, scientists, and drug development professionals an objective overview supported by experimental data.
Ceftobiprole is an advanced-generation intravenous cephalosporin with a broad spectrum of in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative pathogens.[1][2] Understanding its safety profile in relation to established cephalosporins is crucial for evaluating its clinical utility and potential in treating complex bacterial infections.
Adverse Event Profile of Ceftobiprole
The safety and tolerability of ceftobiprole have been established through a series of robust Phase 3 clinical trials across various indications. Generally, its safety profile is consistent with the cephalosporin class.[3] The most frequently reported adverse reactions include gastrointestinal issues such as nausea and vomiting, as well as dysgeusia (a caramel-like taste disturbance).[4][5]
The incidence of specific adverse events can vary depending on the patient population and the indication being treated.[5] For instance, in adult patients with Staphylococcus aureus bacteremia (SAB), anemia and hypokalemia were among the most common adverse reactions.[6] In contrast, for patients with acute bacterial skin and skin structure infections (ABSSSI), headache and injection site reactions were more frequently noted.[6]
Adverse Event Profile of Older Cephalosporins
Older cephalosporins, particularly third and fourth-generation agents, are known for their low toxicity and are generally considered safe.[7][8]
-
Third-Generation Cephalosporins (e.g., ceftriaxone, ceftazidime): Common adverse effects associated with this class include gastrointestinal disturbances (nausea, vomiting, diarrhea), hypersensitivity reactions, and pain at injection sites.[7][9][10] These events typically occur at rates ranging from <1% to 12%.[7][10] More specific adverse effects can include suppression of gut flora, which may lead to reduced vitamin K synthesis, and Clostridioides difficile-associated diarrhea (CDAD).[7][10][11]
-
Fourth-Generation Cephalosporins (e.g., cefepime): As broad-spectrum agents, fourth-generation cephalosporins share a similar safety profile with third-generation agents.[12] They are effective against a wide range of bacteria and are typically reserved for more severe infections like hospital-acquired pneumonia and febrile neutropenia.[13][14] The class is generally well-tolerated, with common side effects including nausea, diarrhea, and allergic reactions.[13]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key Phase 3 clinical trials comparing ceftobiprole to standard-of-care agents, which include older cephalosporins and other antibiotics used for serious infections.
Table 1: Adverse Events in Complicated Staphylococcus aureus Bacteremia (ERADICATE Trial) Comparison of ceftobiprole with daptomycin (B549167), with or without aztreonam.
| Adverse Event | Ceftobiprole (n=191) | Daptomycin ± Aztreonam (n=198) |
| Any TEAE | 63.4%[15] | 59.1%[15] |
| Serious TEAE | 18.8%[15] | 22.7%[15] |
| Gastrointestinal Disorders | More Frequent w/ Ceftobiprole[15] | - |
| Nausea | Most common GI event[16][17] | - |
| Anemia | ≥ 4%[6] | - |
| Hypokalemia | ≥ 4%[6] | - |
| Vomiting | ≥ 4%[6] | - |
| Hepatic Enzyme Increased | ≥ 4%[6] | - |
| Diarrhea | ≥ 4%[6] | - |
| Blood Creatinine Increased | ≥ 4%[6] | - |
| Hypertension | ≥ 4%[6] | - |
| Leukopenia | ≥ 4%[6] | - |
| Pyrexia | ≥ 4%[6] | - |
Table 2: Adverse Events in Acute Bacterial Skin and Skin Structure Infections (TARGET Trial) Comparison of ceftobiprole with vancomycin (B549263) plus aztreonam.
| Adverse Event | Ceftobiprole (n=335) | Vancomycin + Aztreonam (n=344) |
| Drug-Related AEs | 20%[18] | 18%[18] |
| Nausea | ≥ 2%[6] | Most common AEs in both groups[18] |
| Diarrhea | ≥ 2%[6] | Most common AEs in both groups[18] |
| Headache | ≥ 2%[6] | Most common AEs in both groups[18] |
| Injection Site Reaction | ≥ 2%[6] | - |
| Hepatic Enzyme Increased | ≥ 2%[6] | - |
| Rash | ≥ 2%[6] | - |
| Vomiting | ≥ 2%[6] | - |
| Dysgeusia | ≥ 2%[6] | - |
Table 3: Adverse Events in Hospital-Acquired Pneumonia (HAP) Comparison of ceftobiprole with ceftazidime (B193861) plus linezolid.
| Adverse Event | Ceftobiprole | Ceftazidime + Linezolid |
| Any AE | 24.9%[4] | 25.4%[4] |
| Serious AE | 3.9%[4] | 3.1%[4] |
| Diarrhea | 3.1%[4] | 6.5%[4] |
| Hyponatremia | 4.4%[4] | 2.6%[4] |
| Dysgeusia | 1.3%[4] | 0%[4] |
Experimental Protocols
The data presented are derived from rigorously designed Phase 3 clinical trials. The methodologies for two pivotal studies are detailed below.
ERADICATE Trial (Complicated SAB)
-
Study Design : A Phase 3, randomized, double-blind, active-controlled, multicenter, non-inferiority trial (NCT03138733).[17][19] It is the first double-blind registrational study conducted for a new antibiotic in SAB.[3][19]
-
Patient Population : 390 hospitalized adult patients with complicated S. aureus bacteremia, including right-sided infective endocarditis.[3][15]
-
Intervention and Comparator : Patients were randomized 1:1 to receive either intravenous ceftobiprole (500 mg every 6 hours for 8 days, then every 8 hours) or intravenous daptomycin (6 to 10 mg/kg every 24 hours) plus optional aztreonam.[15]
-
Primary Efficacy Endpoint : The primary outcome was the overall success rate at 70 days post-randomization.[15][17] This was a composite endpoint defined as survival, clearance of bacteremia, improvement in symptoms, no new SAB-related complications, and no receipt of other potentially effective antibiotics.[15][17]
-
Safety Assessment : Safety was assessed throughout the trial via the collection of all adverse events, serious adverse events, and laboratory data.[17] An independent Data Review Committee adjudicated the primary outcome.[3]
TARGET Trial (ABSSSI)
-
Study Design : A Phase 3, randomized, double-blind, active-controlled, parallel-group, multicenter, non-inferiority study (NCT03137173).[1][20]
-
Patient Population : 679 adult patients with acute bacterial skin and skin structure infections (ABSSSI) requiring intravenous antibiotic therapy.[1][18]
-
Intervention and Comparator : Patients were randomized to receive either intravenous ceftobiprole or a combination of intravenous vancomycin plus aztreonam.[1][20]
-
Primary Efficacy Endpoints :
-
Safety Assessment : Safety and tolerability were evaluated by monitoring treatment-emergent adverse events (AEs), serious AEs, and changes in laboratory test results throughout the study.[21]
Visualizations
The following diagrams illustrate the classification of cephalosporins, a typical clinical trial safety reporting workflow, and the mechanism of a common class-specific adverse event.
Caption: Classification of cephalosporins by generation.
Caption: Standard workflow for adverse event reporting in clinical trials.
Caption: Simplified pathway for Type I (IgE-mediated) hypersensitivity.
References
- 1. Ceftobiprole Compared With Vancomycin Plus Aztreonam in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Results of a Phase 3, Randomized, Double-blind Trial (TARGET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. basilea.com [basilea.com]
- 4. Safety and tolerability of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. basilea.com [basilea.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Adverse events associated with third-generation cephalosporins: Analysis of the FDA adverse event reporting system database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Cephalosporins: Uses, List of Generations, Side Effects, and More [healthline.com]
- 15. researchgate.net [researchgate.net]
- 16. basilea.com [basilea.com]
- 17. contagionlive.com [contagionlive.com]
- 18. basilea.com [basilea.com]
- 19. Ceftobiprole versus daptomycin in Staphylococcus aureus bacteremia: a novel protocol for a double-blind, Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Ceftobiprole Medocaril: A Comparative Meta-Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving ceftobiprole (B606590) medocaril, a fifth-generation cephalosporin. It offers an objective comparison of its performance against other antibiotics in key indications, supported by experimental data and detailed methodologies.
Executive Summary
Ceftobiprole has demonstrated non-inferiority to standard-of-care comparators in the treatment of Community-Acquired Pneumonia (CAP), Hospital-Acquired Pneumonia (HAP), Acute Bacterial Skin and Skin Structure Infections (ABSSSI), and complicated Staphylococcus aureus Bacteremia (SAB). Its broad spectrum of activity, which includes methicillin-resistant Staphylococcus aureus (MRSA), positions it as a valuable therapeutic option, particularly in cases where MRSA is suspected or confirmed.
Mechanism of Action
Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. A key feature of ceftobiprole is its high affinity for PBP2a, the protein encoded by the mecA gene that confers methicillin (B1676495) resistance in staphylococci.[1][2][3] This strong binding to PBP2a allows ceftobiprole to be effective against MRSA, a capability lacking in many other β-lactam antibiotics.[1][3][4]
Comparative Clinical Efficacy
The following tables summarize the key quantitative data from major clinical trials comparing ceftobiprole to other antibiotics across different indications.
Table 1: Community-Acquired Pneumonia (CAP)
| Trial | Treatment Arms | Patient Population | Primary Endpoint | Ceftobiprole | Comparator | Difference (95% CI) |
| Phase 3 (Re-analysis)[5][6][7][8] | Ceftobiprole vs. Ceftriaxone (B1232239) ± Linezolid (B1675486) | 618 hospitalized adults with CAP (Day 3 ITT) | Clinical success at Day 3 | 71.0% | 71.1% | -0.1% (-6.6 to 6.4) |
| Original Phase 3[9][10][11] | Ceftobiprole vs. Ceftriaxone ± Linezolid | 469 hospitalized adults with CAP (Clinically Evaluable) | Clinical cure at Test-of-Cure (TOC) | 86.6% | 87.4% | -0.8% (-5.8 to 4.2) |
Table 2: Hospital-Acquired Pneumonia (HAP)
| Trial | Treatment Arms | Patient Population | Primary Endpoint | Ceftobiprole | Comparator | Difference (95% CI) |
| Phase 3[12][13][14][15] | Ceftobiprole vs. Ceftazidime (B193861) + Linezolid | 781 hospitalized adults with HAP (ITT) | Clinical cure at TOC | 49.9% | 52.8% | -2.9% (-10.0 to 4.1) |
| Phase 3 (HAP excluding VAP)[12][13][14][15] | Ceftobiprole vs. Ceftazidime + Linezolid | 571 hospitalized adults with HAP (ITT) | Clinical cure at TOC | 59.6% | 58.8% | 0.8% (-7.3 to 8.8) |
Table 3: Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
| Trial | Treatment Arms | Patient Population | Primary Endpoint | Ceftobiprole | Comparator | Difference (95% CI) |
| TARGET[16][17][18][19] | Ceftobiprole vs. Vancomycin (B549263) + Aztreonam (B1666516) | 679 adults with ABSSSI (ITT) | Early clinical response (48-72h) | 91.3% | 88.1% | 3.3% (-1.2 to 7.8) |
| TARGET[16][17][18][19] | Ceftobiprole vs. Vancomycin + Aztreonam | 679 adults with ABSSSI (ITT) | Clinical success at TOC | 90.1% | 89.0% | 1.1% (-3.2 to 5.5) |
Table 4: Complicated Staphylococcus aureus Bacteremia (SAB)
| Trial | Treatment Arms | Patient Population | Primary Endpoint | Ceftobiprole | Comparator | Difference (95% CI) |
| ERADICATE[20][21][22][23] | Ceftobiprole vs. Daptomycin (B549167) ± Aztreonam | 387 adults with complicated SAB (mITT) | Overall clinical success at Day 70 | 69.8% | 68.7% | 2.0% (-7.1 to 11.1) |
Experimental Protocols and Methodologies
The clinical trials cited in this guide were randomized, double-blind, multicenter studies designed to establish the non-inferiority of ceftobiprole to the respective comparators.
Pneumonia Trials (CAP & HAP)
The pivotal trials for CAP and HAP enrolled adult patients requiring hospitalization for their infection.[9][13]
-
CAP Trial vs. Ceftriaxone ± Linezolid:
-
Inclusion Criteria: Hospitalized adults with radiographically confirmed pneumonia.[9]
-
Treatment: Ceftobiprole 500 mg IV every 8 hours versus ceftriaxone 2 g IV every 24 hours. Linezolid was added to the ceftriaxone arm if MRSA was suspected.[6][8]
-
Primary Endpoint: Originally, clinical cure at the Test-of-Cure (TOC) visit (7-14 days post-treatment).[9] A re-analysis used the FDA-preferred endpoint of early clinical success at Day 3, defined by improvement in at least two cardinal symptoms of pneumonia.[5][6][7][8]
-
-
HAP Trial vs. Ceftazidime + Linezolid:
-
Inclusion Criteria: Adults with HAP, including a subset with ventilator-associated pneumonia (VAP).[12][13]
-
Treatment: Ceftobiprole 500 mg IV every 8 hours versus ceftazidime 2 g IV every 8 hours plus linezolid 600 mg IV every 12 hours.[12][13]
-
Primary Endpoint: Clinical cure at the TOC visit.[12][13] Non-inferiority was not met in the VAP subgroup.[13]
-
TARGET Trial (ABSSSI)
The TARGET trial was a Phase 3 study designed to evaluate ceftobiprole for the treatment of ABSSSI.[16][17][18]
-
Inclusion Criteria: Adult patients with ABSSSI requiring IV antibiotic therapy.[16]
-
Treatment: Ceftobiprole 500 mg IV every 8 hours versus vancomycin 1 g (or 15 mg/kg) IV every 12 hours plus aztreonam 1 g IV every 12 hours.[19]
-
Primary Endpoints:
-
Non-inferiority Margin: 10%.[16]
ERADICATE Trial (SAB)
The ERADICATE trial was a Phase 3 study assessing ceftobiprole's efficacy in complicated S. aureus bacteremia.[20][21][22][23]
-
Inclusion Criteria: Adult patients with complicated SAB, including those with right-sided infective endocarditis.[24]
-
Treatment: Ceftobiprole 500 mg IV every 6 hours for 8 days, then every 8 hours, versus daptomycin 6-10 mg/kg IV every 24 hours. Aztreonam was optional in the daptomycin arm for Gram-negative coverage.[20][23]
-
Primary Endpoint: Overall clinical success at 70 days post-randomization, adjudicated by a blinded committee. Success required survival, symptom improvement, SAB clearance, no new SAB complications, and no other potentially effective antibiotics.[20][23][24]
-
Non-inferiority Margin: 15%.[24]
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftobiprole - Page 2 [medscape.com]
- 4. medscape.com [medscape.com]
- 5. Results of a Double-Blind, Randomized Trial of Ceftobiprole Treatment of Complicated Skin and Skin Structure Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceftobiprole versus ceftriaxone ± linezolid in Community-Acquired Bacterial Pneumonia (CABP): Re-analysis of a randomized, phase 3 study using 2020 FDA guidance | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Ceftobiprole versus ceftriaxone ± linezolid in Community-Acquired Bacterial Pneumonia (CABP): Re-analysis of a randomized, phase 3 study using 2020 FDA guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 10. Ceftobiprole for the treatment of pneumonia: a European perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. A Phase 3 Randomized Double-Blind Comparison of Ceftobiprole Medocaril Versus Ceftazidime Plus Linezolid for the Treatment of Hospital-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 3 randomized double-blind comparison of this compound versus ceftazidime plus linezolid for the treatment of hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Ceftobiprole Compared With Vancomycin Plus Aztreonam in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Results of a Phase 3, Randomized, Double-blind Trial (TARGET) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceftobiprole Compared With Vancomycin Plus Aztreonam in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Results of a Phase 3, Randomized, Double-blind Trial (TARGET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. physiciansweekly.com [physiciansweekly.com]
- 19. basilea.com [basilea.com]
- 20. LB2302. Ceftobiprole Compared to Daptomycin With or Without Optional Aztreonam for the Treatment of Complicated Staphylococcus aureus (SAB): Results of a Phase 3, Randomized, Double-Blind Trial (ERADICATE) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. c53ac34983397363b9e2-fa85729df59db74d0fed9dc21ffea231.ssl.cf1.rackcdn.com [c53ac34983397363b9e2-fa85729df59db74d0fed9dc21ffea231.ssl.cf1.rackcdn.com]
- 22. basilea.com [basilea.com]
- 23. contagionlive.com [contagionlive.com]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ceftobiprole Medocaril
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Ceftobiprole medocaril is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes the risk of environmental contamination and ensures compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Hazard Identification and Classification
This compound, a cephalosporin (B10832234) antibiotic, is harmful if swallowed and may cause allergic skin or respiratory reactions.[1] As with many pharmaceuticals, it is essential to handle it with appropriate personal protective equipment (PPE), including gloves and eye protection. While not broadly classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in all cases, it is crucial to consult local and institutional regulations, as classifications can vary.[2]
Step-by-Step Disposal Protocol
This protocol outlines the general procedures for the disposal of unused or expired this compound. Note: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory or biohazardous waste.[2]
-
It should be segregated as pharmaceutical waste.
-
-
Identification of Waste Type:
-
Non-Hazardous Pharmaceutical Waste: If not classified as RCRA hazardous waste, it should be disposed of in designated non-hazardous pharmaceutical waste containers, which are often white with blue lids.[2]
-
Hazardous Pharmaceutical Waste: If classified as hazardous by local regulations, it must be disposed of in black containers specifically labeled for hazardous pharmaceutical waste.[3]
-
-
Containerization:
-
Use approved, leak-proof, and clearly labeled pharmaceutical waste containers.
-
Ensure containers are securely sealed to prevent spills.
-
-
Handling of Empty Vials and Packaging:
-
Empty vials and original packaging that are not contaminated with residual product can often be disposed of in the regular trash after all personal or identifying information has been removed or redacted.[4]
-
If the vials contain residual liquid or powder, they should be treated as pharmaceutical waste.
-
-
Disposal of Reconstituted Solutions:
-
Any unused reconstituted solution should be discarded.[5]
-
Do not pour reconstituted solutions down the drain unless explicitly permitted by your institution's EHS guidelines and local wastewater regulations. The U.S. Environmental Protection Agency (EPA) prohibits the flushing of hazardous waste pharmaceuticals.[3]
-
-
Arranging for Final Disposal:
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and stability information relevant to its disposal.
| Parameter | Value | Reference |
| Storage of Reconstituted Solution (if immediate dilution is not possible) | Up to 24 hours (refrigerated), Up to 1 hour (room temperature) | [5] |
| Recommended Infusion Concentration | 2.67 mg/mL | [5] |
| Hazard Classifications | Acute toxicity - Category 4 (Oral), Skin sensitization - Category 1, Respiratory sensitization - Category 1 | [1] |
Experimental Protocols
The disposal procedures outlined are based on established guidelines for pharmaceutical waste management. Specific experimental protocols for the disposal of this compound would be developed and validated by individual institutions in accordance with their regulatory landscape.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible. Always prioritize your local and institutional guidelines as the primary source of information for waste disposal procedures.
References
- 1. echemi.com [echemi.com]
- 2. usbioclean.com [usbioclean.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. Using ZEVTERA (this compound sodium for injection) [zevtera.com]
- 6. securewaste.net [securewaste.net]
Essential Safety and Logistical Information for Handling Ceftobiprole Medocaril
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Ceftobiprole medocaril. The information is intended to ensure the safe handling, use, and disposal of this broad-spectrum cephalosporin (B10832234) antibiotic.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) with detailed personal protective equipment (PPE) recommendations for this compound was not identified, the following general precautions for handling potent pharmaceutical compounds should be strictly adhered to. These recommendations are based on established guidelines for handling hazardous drugs in a laboratory setting.[1]
Recommended PPE for Handling this compound:
-
Gloves: Wear two pairs of powder-free chemotherapy-rated gloves.[1] It is crucial to change gloves regularly, with recommendations typically ranging from every 30 to 60 minutes, or immediately if they become contaminated or damaged.[1] Most glove materials offer good protection, but polyvinyl chloride (PVC) gloves are not recommended as they offer little protection against chemical exposure.[1]
-
Eye Protection: Use safety glasses with side shields or goggles to protect against splashes.
-
Lab Coat: A disposable, fluid-resistant gown or lab coat should be worn to protect the skin and clothing. Gowns should be changed every four hours or immediately after a spill or splash if no permeation data is available.[1]
-
Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing or reconstituting the powder, an N-95 or N-100 particle mask is recommended.[1] Surgical masks offer little to no protection from drug exposure.[1] For large spills, a chemical cartridge-type respirator may be necessary.[1]
-
Additional Protection: Hair and shoe covers should be used to prevent microbial contamination in cleanrooms and other sensitive areas.[1]
Safe Handling and Operational Plan
This compound is a prodrug that is rapidly converted to its active form, ceftobiprole.[2][3] It is supplied as a sterile lyophilized powder for injection.[3][4]
Reconstitution and Dilution Procedure:
-
Reconstitution: Reconstitute the vial containing 667 mg of this compound sodium with 10 mL of sterile water for injection or 5% dextrose in water (D5W).[5] This results in a concentrate with a concentration of 50 mg/mL of ceftobiprole.[6]
-
Visual Inspection: After reconstitution, allow any foam to dissipate and visually inspect the solution to ensure the product is fully dissolved and free of particulate matter.[6]
-
Further Dilution: The reconstituted solution must be further diluted immediately before administration.[6] Withdraw the appropriate volume of the reconstituted solution and add it to a suitable infusion container (e.g., PVC or PE infusion bags, glass bottles) containing 250 mL of 0.9% sodium chloride solution, 5% dextrose solution, or Lactated Ringer's solution.[6]
-
Homogenization: Gently invert the infusion bag 5-10 times to ensure a homogenous solution. Avoid vigorous shaking to prevent foaming.[6]
-
Administration: The final diluted solution is administered by intravenous infusion over a period of 2 hours.[3][4]
Storage of Reconstituted and Diluted Solutions:
-
Reconstituted Solution: If immediate dilution is not possible, the reconstituted solution can be stored at room temperature for up to one hour or in a refrigerator for up to 24 hours.[6]
-
Diluted Solution (in NS): When reconstituted with D5W and then diluted in normal saline (NS), the solution can be stored for 4 hours at 25°C (77°F) or 24 hours at 2°C to 8°C (36°F to 46°F).[5]
-
Diluted Solution (in D5W): When reconstituted with D5W and diluted in D5W, the solution can be stored for 6 hours at 25°C (77°F) or 94 hours at 2°C to 8°C (36°F to 46°F).[5]
-
Diluted Solution (reconstituted with SWFI): When reconstituted with sterile water for injection (SWFI) and diluted in either NS or D5W, the solution can be stored for 6 hours at 25°C (77°F) or 94 hours at 2°C to 8°C (36°F to 46°F).[5]
Disposal Plan
Proper disposal of unused this compound and associated materials is essential to prevent environmental contamination and potential exposure.
-
Unused Product: Any unused medicinal product or waste material should be disposed of in accordance with local requirements for pharmaceutical waste.[6]
-
Contaminated Materials: All materials that have come into contact with this compound, including vials, syringes, needles, gloves, gowns, and cleaning materials, should be treated as hazardous waste and disposed of accordingly.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, including a respirator for large spills.[1] Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste. Clean the spill area thoroughly.
Quantitative Data
No specific occupational exposure limits (OELs) for this compound were identified in the available literature. The following table summarizes key quantitative properties of the compound.
| Property | Value | Source |
| Molecular Weight | 713.65 g/mol | [2] |
| Formula | C₂₆H₂₆N₈O₁₁S₂Na | [2] |
| pH of Reconstituted Solution | 4.5 - 5.5 | [3] |
| Protein Binding | 16% | [5] |
| Half-life (T½) | 3.3 hours | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
